molecular formula C8H16ClNO2 B153601 trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride CAS No. 76325-96-7

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B153601
CAS No.: 76325-96-7
M. Wt: 193.67 g/mol
InChI Key: UEMUHTQQRCZBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS 76325-96-7) is a versatile cyclohexane derivative of high interest in medicinal chemistry and organic synthesis. With a molecular weight of 193.67 g/mol and the molecular formula C₈H₁₆ClNO₂, this compound serves as a critical synthetic intermediate for the development of active pharmaceutical ingredients (APIs) . Its structure features a trans-configuration, which is favored due to steric considerations and confirmed by analytical techniques such as NMR spectroscopy, where coupling constants (J = 10–12 Hz) are characteristic of trans diaxial protons . A primary application of this compound is its role as a key precursor in the synthesis of novel soluble epoxide hydrolase (sEH) inhibitors, which are being investigated for the treatment of inflammatory conditions such as inflammatory bowel disease (IBD) . The compound is also integral to patented industrial-scale processes, where it is synthesized via a stepwise hydrogenation of 4-nitrophenyl acetic acid using a Pd/C catalyst, followed by conversion to the hydrochloride salt . The synthetic route involves an initial nitro group reduction at 40-50°C, followed by aromatic ring saturation at 50-60°C, yielding the trans isomer with high selectivity . Researchers value this building block for its rigid trans-cyclohexyl backbone, which can impart favorable conformational properties to drug candidates. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUHTQQRCZBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504125
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76325-96-7
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride from 4-Nitrophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in the pharmaceutical industry, starting from 4-nitrophenylacetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The synthesis primarily involves a two-step catalytic hydrogenation of 4-nitrophenylacetic acid. The first step is the selective reduction of the nitro group to form 4-aminophenylacetic acid. The second step involves the saturation of the aromatic ring to yield a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, with the trans isomer being the desired product. The process concludes with the formation of the hydrochloride salt to enhance stability and facilitate isolation.

Reaction Pathway

The overall synthetic route is depicted below. The process is designed to maximize the yield of the trans isomer through careful control of reaction conditions.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Aromatic Ring Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid 4-Aminophenylacetic acid 4-Aminophenylacetic acid 4-Nitrophenylacetic acid->4-Aminophenylacetic acid H2, Pd/C 40-50°C, 0.1-0.6 bar 4-Aminocyclohexylacetic acid (cis/trans mixture) 4-Aminocyclohexylacetic acid (cis/trans mixture) 4-Aminophenylacetic acid->4-Aminocyclohexylacetic acid (cis/trans mixture) H2, Pd/C 50-60°C, 1-4 bar This compound This compound 4-Aminocyclohexylacetic acid (cis/trans mixture)->this compound HCl in Ethanol

Figure 1: Overall synthetic pathway for the preparation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1 & 2: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid

This procedure combines the reduction of the nitro group and the subsequent hydrogenation of the aromatic ring in a single reactor, optimizing for the formation of the trans isomer.

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C) catalyst (moist)

  • Deionized water

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • Autoclave reactor

  • Filtration system (e.g., Celite bed or Sparkler filter)

Procedure:

  • Charge the autoclave with 4-nitrophenylacetic acid and deionized water.[1]

  • Seal the autoclave and flush with nitrogen to create an inert atmosphere.[1]

  • Add a suspension of 10% Pd/C catalyst in deionized water to the reaction mixture.[2][3][4]

  • Nitro Group Reduction:

    • Pressurize the reactor with hydrogen gas to 0.1-0.6 bar.[2][3][5][6]

    • Heat the reaction mixture to 40-50°C (optimized at 44-46°C) and maintain for approximately 24 hours, or until hydrogen uptake ceases.[1][2][3][7]

  • Aromatic Ring Hydrogenation:

    • Increase the reactor temperature to 50-60°C (optimized at 55-58°C).[2][3][5][6][7]

    • Increase the hydrogen pressure to 1-4 bar and continue the hydrogenation for 48-50 hours, or until hydrogen consumption is complete.[1][2][3][7]

  • Cool the reactor to room temperature and vent the excess hydrogen.[1]

  • Flush the reactor with nitrogen.[1]

  • Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst.[1] The resulting filtrate contains a mixture of cis and trans 4-aminocyclohexylacetic acid.

Step 3: Formation and Isolation of this compound

This step involves the esterification of the carboxylic acid followed by the formation of the hydrochloride salt and selective crystallization of the trans isomer.

Materials:

  • Filtrate from Step 2 (containing 4-aminocyclohexylacetic acid)

  • Ethanol

  • Hydrochloric acid (or ethanolic HCl)

  • Acetonitrile

Equipment:

  • Distillation apparatus

  • Reactor with reflux capabilities

  • Crystallization vessel

  • Centrifuge

Procedure:

  • Concentrate the aqueous filtrate from the hydrogenation step by distillation under vacuum to remove most of the water.[2][4]

  • Add ethanol to the residue and continue distillation to further remove water.[2][4]

  • To the ethanolic solution of 4-aminocyclohexylacetic acid, add hydrochloric acid (a 10-30 mol% excess is recommended) and heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride.[2][3][5][8]

  • Distill off the ethanol under vacuum.[2][3]

  • Add acetonitrile to the residue and distill a portion of it off to azeotropically remove any remaining water.[2][3]

  • Cool the resulting acetonitrile solution to -5 to 0°C to induce crystallization of the trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride.[2][3]

  • Isolate the crystals by centrifugation and wash with cold acetonitrile.[2][3]

  • Dry the solid product under vacuum at up to 60°C to a constant weight.[1]

  • While many sources describe the synthesis of the ethyl ester hydrochloride, the free acid hydrochloride can be obtained by hydrolysis of the ester under acidic conditions.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the synthesis process.

Table 1: Reaction Conditions for Hydrogenation

ParameterStep 1: Nitro Group ReductionStep 2: Aromatic Ring Hydrogenation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)
Catalyst 10% Pd/C10% Pd/C (reused)
Solvent WaterWater
Temperature 40–50°C50–60°C
Pressure 0.1–0.6 bar H₂1–4 bar H₂

Table 2: Product Yield and Isomer Ratio

ParameterValueReference
trans:cis Isomer Ratio 60–70% trans[7]
Overall Yield ~40%[2][8]
Melting Point 173-176°C[8]

Process Workflow and Logic

The following diagram illustrates the workflow of the entire synthesis process, from starting materials to the final isolated product.

G cluster_input Starting Materials cluster_process Synthesis Steps cluster_output Final Product 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid A 1. Autoclave Charging & Inerting 4-Nitrophenylacetic acid->A H2 Gas H2 Gas B 2. Two-Step Hydrogenation H2 Gas->B Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->A Solvents (Water, Ethanol, Acetonitrile) Solvents (Water, Ethanol, Acetonitrile) Solvents (Water, Ethanol, Acetonitrile)->A HCl HCl D 4. Solvent Exchange & Esterification HCl->D A->B C 3. Catalyst Filtration B->C C->D E 5. Crystallization D->E F 6. Isolation & Drying E->F This compound This compound F->this compound

Figure 2: Experimental workflow for the synthesis of this compound.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. By adhering to the detailed protocols and understanding the critical process parameters, researchers and drug development professionals can effectively produce this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. The information is compiled from various sources to assist researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a cyclohexane derivative that serves as a versatile synthetic intermediate in the development of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a rigid trans-cyclohexyl backbone, imparts favorable conformational properties to drug candidates.[1] The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for many pharmaceutical applications.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (4-aminocyclohexyl)acetic acid hydrochloride[2]
CAS Number 76325-96-7[1][3][4]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance White to Yellow Solid[2]
Purity ≥95-97%[2]
Melting Point Data not available. The related compound, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride, has a melting point of 173-177 °C.[1][5][6][7]
Boiling Point Data not available.[4][5][6]
Solubility Enhanced aqueous solubility due to the hydrochloride salt. Slightly soluble in methanol.[1]
Storage Temperature 2-8 °C[2]

Table 2: Computed Physicochemical Descriptors

DescriptorValueSource(s)
LogP Data not available.
Topological Polar Surface Area (TPSA) Data not available.
Hydrogen Bond Donors Data not available.
Hydrogen Bond Acceptors Data not available.
Rotatable Bonds Data not available.

Synthesis and Biological Significance

This compound is a key building block in organic synthesis. A primary application is its role as a precursor in the synthesis of novel soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for treating inflammatory conditions such as inflammatory bowel disease (IBD).[1] It is also a crucial intermediate in the industrial-scale synthesis of the antipsychotic medication Cariprazine.[1]

The synthesis of this compound is typically achieved through the hydrogenation of 4-nitrophenyl acetic acid using a Palladium on carbon (Pd/C) catalyst.[1] The process involves an initial selective reduction of the nitro group, followed by the saturation of the aromatic ring to yield the aminocyclohexyl acetic acid.[1]

Synthesis_and_Application cluster_synthesis Synthesis Pathway cluster_application Key Applications 4-Nitrophenyl_acetic_acid 4-Nitrophenyl acetic acid Hydrogenation_Step1 Nitro Group Reduction (Pd/C, 40-50°C) 4-Nitrophenyl_acetic_acid->Hydrogenation_Step1 4-Aminophenyl_acetic_acid 4-Aminophenyl acetic acid Hydrogenation_Step1->4-Aminophenyl_acetic_acid Hydrogenation_Step2 Ring Saturation (Pd/C, 50-60°C) 4-Aminophenyl_acetic_acid->Hydrogenation_Step2 Target_Molecule trans-2-(4-Aminocyclohexyl) acetic acid hydrochloride Hydrogenation_Step2->Target_Molecule sEH_Inhibitors sEH Inhibitors (for IBD) Target_Molecule->sEH_Inhibitors Precursor for Cariprazine Cariprazine (Antipsychotic) Target_Molecule->Cariprazine Intermediate in Dopamine_Modulators Dopamine Receptor Modulators Target_Molecule->Dopamine_Modulators Derivatives act as

Caption: Synthetic pathway and major applications of the target compound.

Derivatives of this compound have been noted to act as allosteric modulators of dopamine receptors.[1] The biological activity is largely attributed to the amino group, which can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby influencing their conformation and activity.[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this specific compound are not widely published. Therefore, the following sections describe generalized, standard laboratory procedures for these measurements.

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus.

  • Sample Preparation:

    • Place a small amount of the dry, solid sample on a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a spatula.

    • Jab the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8]

  • Apparatus Setup:

    • Ensure the heating block of the melting point apparatus is clean and has cooled to at least 10-20°C below the expected melting point.

    • Insert the packed capillary tube into one of the sample slots.

  • Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate range.[9]

    • Accurate Determination: Set the starting temperature to about 20°C below the expected melting point. Use a slow ramp rate of approximately 1-2 °C/minute.[8][9]

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Melting_Point_Workflow Start Start Sample_Prep Prepare Sample (Dry, Powder, Pack Capillary) Start->Sample_Prep Insert_Sample Insert Capillary into Apparatus Sample_Prep->Insert_Sample Set_Params Set Start Temp & Ramp Rate (e.g., 1-2 °C/min) Insert_Sample->Set_Params Heat_Sample Heat Sample Slowly Set_Params->Heat_Sample Observe Observe for Melting Heat_Sample->Observe Record_T1 Record T1 (First liquid drop) Observe->Record_T1 Continue_Heating Continue Slow Heating Record_T1->Continue_Heating Record_T2 Record T2 (Completely liquid) Continue_Heating->Record_T2 Report_Range Report Melting Range (T1-T2) Record_T2->Report_Range End End Report_Range->End

Caption: Experimental workflow for melting point determination.

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

  • Preparation:

    • Prepare a series of vials with a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).

    • Accurately weigh an excess amount of this compound and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

    • Separate the dissolved solute from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

  • Analysis:

    • Quantify the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., mg/mL or µM at a given pH and temperature).

This protocol outlines a general method for determining the acid dissociation constants (pKa) of an amino acid derivative via titration.

  • Solution Preparation:

    • Accurately prepare a solution of the amino acid hydrochloride of known concentration (e.g., 0.1 M) in deionized water.

    • Standardize a titrant solution, typically a strong base like sodium hydroxide (NaOH, e.g., 0.1 M).

  • Titration Setup:

    • Pipette a precise volume of the amino acid solution into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) and immerse the pH probe in the solution.

    • Use a burette to carefully add the standardized NaOH solution in small, precise increments.

  • Data Collection:

    • Record the initial pH of the amino acid solution.

    • Add a small volume of NaOH (e.g., 0.1-0.2 mL), allow the pH to stabilize, and record both the added volume and the new pH.

    • Continue this process, making smaller additions near the expected equivalence points (where the pH changes rapidly).

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show inflection points corresponding to the equivalence points.

    • The pKa values can be determined from the half-equivalence points. For a diprotic acid, the pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the amino group (pKa2) is the pH at the second half-equivalence point.

pKa_Determination_Workflow Start Start Prep_Solutions Prepare Known Concentration of Analyte and Titrant Start->Prep_Solutions Setup_Titration Setup Titration Apparatus (pH meter, burette, stirrer) Prep_Solutions->Setup_Titration Initial_pH Record Initial pH Setup_Titration->Initial_pH Add_Titrant Add Small Increment of Titrant (e.g., NaOH) Initial_pH->Add_Titrant Record_Data Record pH and Volume Add_Titrant->Record_Data Check_Endpoint Endpoint Reached? Record_Data->Check_Endpoint Check_Endpoint->Add_Titrant No Plot_Curve Plot pH vs. Volume Check_Endpoint->Plot_Curve Yes Analyze_Curve Identify Equivalence and Half-Equivalence Points Plot_Curve->Analyze_Curve Determine_pKa Determine pKa values from Half-Equivalence Points Analyze_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination via acid-base titration.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical development.

Molecular Structure and Functional Groups

This compound (C₈H₁₆ClNO₂) is a cyclohexane derivative containing a carboxylic acid group and an amino group, the latter of which is protonated to form an ammonium chloride salt. The key functional groups that give rise to characteristic IR absorption bands are:

  • Carboxylic Acid (-COOH): This group exhibits strong and broad O-H stretching vibrations, as well as a sharp and intense C=O stretching vibration.

  • Ammonium Ion (-NH₃⁺): As a hydrochloride salt, the primary amine is protonated. This results in N-H stretching and bending vibrations that differ from a free amine.

  • Cyclohexane Ring (C-H): The saturated aliphatic ring structure primarily shows C-H stretching and bending vibrations.

  • C-N and C-O Bonds: These single bonds also have characteristic stretching vibrations in the fingerprint region of the IR spectrum.

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established IR correlation charts and data for similar amino acid hydrochlorides.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-2500Broad, StrongO-H StretchCarboxylic Acid
~3000-2800Medium-StrongN-H StretchAmmonium ion (-NH₃⁺)
~2950-2850Medium-StrongC-H StretchCyclohexane ring
~1730-1700Strong, SharpC=O StretchCarboxylic Acid
~1610-1500MediumN-H Bend (Asymmetric)Ammonium ion (-NH₃⁺)
~1550-1480MediumN-H Bend (Symmetric)Ammonium ion (-NH₃⁺)
~1450MediumC-H Bend (Scissoring)Cyclohexane ring (CH₂)
~1300-1200Medium-StrongC-O StretchCarboxylic Acid
~1250-1020MediumC-N StretchAliphatic Amine Derivative

Experimental Protocol for Infrared Spectroscopy

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula and sample handling tools.

  • This compound sample (in solid, powdered form).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

    • Record a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

    • Identify and label the significant absorption peaks and compare them with the predicted values in the table above for structural confirmation.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with isopropanol and a lint-free wipe to prepare for the next measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a chemical compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Conclusion start Start: Obtain solid sample background Acquire Background Spectrum start->background sample_prep Place sample on ATR crystal and apply pressure background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data peak_picking Identify Peak Frequencies (cm⁻¹) process_data->peak_picking compare Compare with Reference/Predicted Data peak_picking->compare assign_peaks Assign Peaks to Functional Groups compare->assign_peaks structure_confirm Confirm Molecular Structure assign_peaks->structure_confirm report Generate Report structure_confirm->report

Caption: Logical workflow for compound identification using FT-IR spectroscopy.

This guide provides a foundational understanding of the expected IR spectral characteristics of this compound. For definitive analysis, it is recommended to obtain an experimental spectrum and compare it with the predicted data presented herein.

Mass Spectrometry Analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7). While direct mass spectral data for this specific compound is not widely published, this document outlines the expected analytical behavior and provides detailed, plausible experimental protocols based on the analysis of structurally similar compounds, such as gabapentin and other cyclic amino acid derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characterization and quantification are crucial for quality control and metabolic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the premier analytical technique for this purpose, offering high sensitivity and specificity. This guide will detail the expected mass spectral data, a robust LC-MS/MS protocol for its analysis, and the predicted fragmentation pathways.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of the free base form of trans-2-(4-Aminocyclohexyl)acetic acid (Molecular Weight: 157.21 g/mol ).

Table 1: Predicted m/z Values for Parent and Adduct Ions

Ion SpeciesPredicted m/zNotes
[M+H]⁺158.12Protonated molecule, expected to be the most abundant ion in positive ion mode.
[M+Na]⁺180.10Sodium adduct, may be observed depending on mobile phase purity.
[M-H]⁻156.10Deprotonated molecule, expected in negative ion mode.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]⁺

Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Structure of Fragment
141.12NH₃ (Ammonia)Loss of the amino group.
113.12H₂O + CO (Water and Carbon Monoxide)Loss from the carboxylic acid group.
98.11C₂H₃O₂ (Acetic acid moiety)Cleavage of the acetic acid side chain.
81.09C₃H₇NO (Fragment containing N and O)Ring fragmentation.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in a research or quality control setting.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range.

  • Sample Matrix Preparation (e.g., for bioanalysis): For analysis in biological matrices such as plasma, a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant can be directly injected or further diluted if necessary.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: 158.12 → 141.12

    • Qualifier: 158.12 → 98.11

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV for the transition to m/z 141.12.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of trans-2-(4-Aminocyclohexyl)acetic acid is expected to proceed through several key pathways, primarily involving the loss of small neutral molecules from the functional groups.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 158.12 Frag1 [M+H-NH₃]⁺ m/z = 141.12 M_H->Frag1 - NH₃ Frag2 [M+H-H₂O-CO]⁺ m/z = 113.12 M_H->Frag2 - H₂O, -CO Frag3 [M+H-C₂H₃O₂]⁺ m/z = 98.11 M_H->Frag3 - C₂H₄O₂ Frag4 [M+H-C₃H₇NO]⁺ m/z = 81.09 Frag1->Frag4 - C₂H₄O₂

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

The proposed fragmentation involves the initial loss of ammonia from the protonated amino group, leading to the fragment at m/z 141.12. Another significant pathway is the loss of water and carbon monoxide from the carboxylic acid group, resulting in the fragment at m/z 113.12. Cleavage of the entire acetic acid side chain would produce the ion at m/z 98.11. Further fragmentation of the primary fragments can also occur, such as the loss of the acetic acid moiety from the m/z 141.12 fragment to yield the ion at m/z 81.09.

Conclusion

This technical guide provides a robust framework for the mass spectrometry analysis of this compound. While the presented data is predictive, it is based on established principles of mass spectrometry and data from analogous structures. The detailed LC-MS/MS protocol offers a solid starting point for method development and validation. Researchers and drug development professionals can utilize this information to effectively characterize and quantify this important pharmaceutical intermediate. It is recommended to confirm the predicted fragmentation patterns and optimize the experimental conditions using an authentic standard of the compound.

A Comprehensive Technical Overview of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its chemical properties, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

This compound is a cyclohexane derivative recognized for its utility as a building block in the creation of active pharmaceutical ingredients (APIs)[1]. Its hydrochloride salt form enhances aqueous solubility, a beneficial characteristic for various synthetic and pharmaceutical applications[1].

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₆ClNO₂[1][2][3][4]
Molecular Weight 193.67 g/mol [1][2][3]
CAS Number 76325-96-7[1][2][3]
Physical Form White to Yellow Solid[4]
Storage Temperature 2-8 °C[4]

Synthesis Protocol

The primary synthesis route for this compound involves the hydrogenation of 4-nitrophenylacetic acid[1][5]. This process is typically conducted in a protic solvent using a palladium on carbon (Pd/C) catalyst[1]. The synthesis is a two-step hydrogenation process that yields the trans isomer with high selectivity[1].

Experimental Protocol: Hydrogenation of 4-Nitrophenylacetic Acid

  • Initial Reaction Setup:

    • Charge a suitable reaction vessel with deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere[5].

    • Introduce a suspension of 10% Palladium on Carbon (Pd/C) in deionized water to the mixture[5].

  • First Hydrogenation (Nitro Group Reduction):

    • Purge the reaction vessel with hydrogen gas.

    • Conduct the initial hydrogenation at a controlled temperature range of 40-50°C[1]. This step selectively reduces the nitro group.

  • Second Hydrogenation (Aromatic Ring Saturation):

    • Increase the temperature to 50-60°C to facilitate the saturation of the aromatic ring[1]. This stage of the reaction favors the formation of the trans isomer due to steric considerations[1].

  • Conversion to Hydrochloride Salt:

    • Upon completion of the hydrogenation, the resulting trans-2-(4-aminocyclohexyl)acetic acid is converted to its hydrochloride salt. This is typically achieved by treatment with hydrochloric acid in a suitable solvent like ethanol[5].

  • Isolation and Purification:

    • The final product, this compound, is isolated and purified, often through crystallization, to yield a solid product[5].

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_start Starting Material cluster_process Hydrogenation Process cluster_final Final Product start 4-Nitrophenylacetic Acid step1 Nitro Group Reduction (40-50°C, Pd/C) start->step1 H₂, Catalyst step2 Aromatic Ring Saturation (50-60°C, Pd/C) step1->step2 Increase Temp product trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride step2->product HCl Addition

Synthesis workflow for this compound.

References

Determining the Melting Point of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Data

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a cyclohexane derivative with the chemical formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[1] Its structure, featuring a trans-configuration, is valued for the conformational rigidity it imparts to drug candidates.[1]

While a specific melting point for this compound is not consistently reported, data for its closely related ethyl ester derivative, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (C₁₀H₂₀ClNO₂), is well-documented and can serve as a reference point. It is crucial to note that the addition of the ethyl group will alter the compound's physical properties, including its melting point.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound 76325-96-7C₈H₁₆ClNO₂193.67Not consistently reported
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride76308-26-4C₁₀H₂₀ClNO₂221.73177[1][2][3], 173-176[3][4][5], 175.0-179.0[2]

One source suggests a melting point range of 274–278°C for generic trans-cyclohexane derivatives as an indicator of purity, but this is not specific to the target compound.[1]

Experimental Protocols for Melting Point Determination

The melting point of a solid is a critical physical property that provides insights into its purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity, whereas a broad melting range at a depressed temperature often suggests the presence of impurities. The following is a detailed protocol for determining the melting point of a solid organic compound like this compound using the capillary method, a standard technique in pharmaceutical quality control.[6]

Capillary Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

  • Capillary tubes (sealed at one end)[7]

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

    • Place a small amount of the crystalline sample on a clean, dry watch glass or in a mortar.

    • If the crystals are large, gently grind them into a fine powder using a pestle.[8] This ensures uniform packing and heat transfer.[6]

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the powder at the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.[7]

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute.[8]

    • For an accurate determination, set the heating rate to a slow and steady 1-2°C per minute, especially when approaching the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.

    • For high-purity compounds, this range should be narrow.

Synthesis and Experimental Workflow

This compound is a crucial intermediate in the synthesis of cariprazine.[9][10] The synthesis of its ethyl ester derivative is well-documented and provides a relevant experimental workflow. The process typically involves a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification.[10]

Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

The following diagram illustrates the patented chemical route for the synthesis of the key intermediate, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.[11]

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Esterification & Separation Start 4-Nitrophenylacetic Acid Intermediate1 4-Aminophenylacetic Acid Start->Intermediate1 Pd/C, H₂, 40-50°C, 0.1-0.6 bar Intermediate2 cis/trans-4-Aminocyclohexylacetic Acid Intermediate1->Intermediate2 Pd/C, H₂, 50-60°C, 1-4 bar Esterification Reflux in Ethanolic HCl (1-3 hours) Intermediate2->Esterification Precipitation Cooling & Addition of Acetonitrile Esterification->Precipitation Product Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Precipitation->Product Filtration

Caption: Synthesis workflow for Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.

This process yields a mixture of cis and trans isomers, with the desired trans isomer precipitating as the hydrochloride salt upon the addition of a suitable solvent like acetonitrile.[10]

General Workflow for Melting Point Determination

The logical flow of determining the melting point of a synthesized compound is crucial for quality control in research and drug development.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Place Insert into Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record Range Determine Melting Range Record->Range Purity Assess Purity Range->Purity

Caption: General experimental workflow for melting point determination.

References

Solubility Profile of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is critical for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This document summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and outlines a general workflow for this process.

Quantitative Solubility Data

A thorough review of publicly available literature, safety data sheets, and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The available information is qualitative in nature and is summarized in the table below. The hydrochloride salt form of this compound is designed to enhance aqueous solubility.[1] Its solubility in organic solvents is expected to be limited, a common characteristic of amine hydrochlorides which are ionic salts. For its ethyl ester derivative, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, it is reported to be slightly soluble in methanol.[1][2]

SolventIUPAC NameQualitative SolubilityReference
WaterWaterSoluble[1]
MethanolMethanolSlightly Soluble (for the ethyl ester derivative)[1][2]

Note: The lack of specific quantitative data highlights a knowledge gap for this compound. The experimental protocol provided in the subsequent section can be employed to generate precise solubility measurements.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) of analytical grade

  • Glass vials with screw caps

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Addition of Solute to Solvent: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The equilibration time should be determined empirically, but a common starting point is 24 to 48 hours.

  • Phase Separation: After the equilibration period, allow the vials to rest in the thermostatic bath for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the specific organic solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow start Start prepare Prepare Solvent and Solute start->prepare add_solute Add Excess Solute to Solvent prepare->add_solute equilibrate Equilibrate in Thermostatic Shaker add_solute->equilibrate separate Phase Separation (Settle & Centrifuge) equilibrate->separate withdraw Withdraw and Filter Supernatant separate->withdraw dilute Dilute Sample withdraw->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. While quantitative data is currently limited in the public domain, the provided experimental protocol offers a robust framework for its determination, enabling researchers and drug development professionals to generate the necessary data for their specific applications.

References

Aqueous Solubility of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the aqueous solubility of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 76325-96-7), a key intermediate in pharmaceutical synthesis. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive overview of its physicochemical properties and a detailed, generalized experimental protocol for determining its aqueous solubility. The provided methodologies are based on established guidelines for active pharmaceutical ingredients (APIs) and are intended to equip researchers with the necessary framework to conduct their own solubility assessments. This guide also includes a structured template for data presentation and a visual workflow to aid in experimental design and execution.

Introduction

This compound is a cyclohexane derivative recognized for its role as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a trans-configured cyclohexane ring with an amino group and an acetic acid moiety, makes it a valuable intermediate in medicinal chemistry.[1] The hydrochloride salt form is intended to enhance aqueous solubility, a crucial parameter influencing an API's bioavailability and formulation development.[1][2]

Accurate determination of aqueous solubility is a fundamental step in the pre-formulation and formulation development of any drug candidate.[2][3] It is a key determinant for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4][5][6] This guide provides a framework for the experimental determination of the aqueous solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76325-96-7[1][7][8]
Molecular Formula C₈H₁₆ClNO₂[1][7]
Molecular Weight 193.67 g/mol [1][7]
IUPAC Name This compound[1]
Synonyms trans-4-aminocyclohexylacetic acid hydrochloride[7][9]
Purity ≥97% (typical)[7]
Storage Room temperature[7]

Aqueous Solubility Data

Table 2: Example Aqueous Solubility Data for D-α-Aminocyclohexylacetic Acid (CAS No. 14328-52-0)

SolventSolubility (mg/mL)Molar Concentration (mM)
H₂O8.3352.99
H₂O3.3321.18
PBS (with sonication <60°C)16.36
Data sourced from InvivoChem for a related compound and is for illustrative purposes only.[10]

Experimental Protocol for Aqueous Solubility Determination

The following is a generalized protocol for determining the equilibrium aqueous solubility of an API like this compound, based on World Health Organization (WHO) guidelines for BCS classification.[4][5][6]

Materials and Equipment
  • This compound

  • pH Buffers (pH 1.2, 4.5, 6.8)

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature shaker/incubator (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

  • Vortex mixer

  • Volumetric flasks and pipettes

Buffer Preparation

Prepare buffers according to pharmacopeial standards.[5]

  • pH 1.2: 0.1 M HCl or simulated gastric fluid without enzymes.[4]

  • pH 4.5: Acetate buffer.[4]

  • pH 6.8: Phosphate buffer.[4] Adjust the final pH of the buffers at 37 ± 1 °C.[4]

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess API C Add API to each buffer A->C B Prepare pH buffers (1.2, 4.5, 6.8) B->C D Equilibrate at 37°C (e.g., 24-48h with agitation) C->D E Sample at multiple time points D->E F Separate solid and liquid (centrifugation/filtration) E->F G Measure pH of supernatant F->G H Quantify API concentration (e.g., HPLC) F->H I Report Solubility Data H->I Determine equilibrium

Caption: Experimental workflow for equilibrium solubility determination.

Procedure
  • Preliminary Assessment: Conduct a preliminary test to estimate the amount of API needed and the time to reach equilibrium.[4]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each pH buffer in triplicate. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the samples in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[4] Take samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the API in solution is constant).

  • Sample Processing: At each time point, withdraw an aliquot of the suspension. Separate the solid and liquid phases by centrifugation followed by filtration through a syringe filter.

  • pH Measurement: Verify the pH of the supernatant after the experiment to ensure it has not shifted significantly.[4]

  • Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as HPLC.

  • Data Reporting: The lowest solubility value obtained across the pH range of 1.2 to 6.8 will be used to classify the compound's solubility according to BCS guidelines.[2][4]

Conclusion

While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can generate reliable aqueous solubility data. This information is critical for advancing the development of new chemical entities that utilize this important synthetic intermediate, enabling informed decisions in formulation and drug delivery strategies. The provided templates and workflows are designed to ensure a standardized and robust approach to this essential physicochemical characterization.

References

The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the pursuit of stereochemically pure compounds is paramount. Among the vast array of chiral building blocks, trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride has emerged as a critical intermediate, particularly in the synthesis of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth exploration of this versatile compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chiral resolution, and application, with a focus on its role in the development of the atypical antipsychotic, Cariprazine.

Physicochemical Properties and Stereochemistry

This compound is a white to off-white crystalline solid. Its rigid trans-cyclohexyl backbone imparts favorable conformational properties to drug candidates.[1] The hydrochloride salt enhances its aqueous solubility, making it amenable to various reaction conditions.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 76325-96-7
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water

The "trans" configuration refers to the relative orientation of the amino and acetic acid substituents on the cyclohexane ring. However, the molecule also possesses two chiral centers, leading to the existence of a pair of enantiomers: ((1R,4R)-2-(4-aminocyclohexyl)acetic acid and (1S,4S)-2-(4-aminocyclohexyl)acetic acid). The use of a single, specific enantiomer is often crucial for achieving the desired therapeutic effect and minimizing off-target side effects.

Synthesis and Diastereomeric Separation

The most common synthetic route to trans-2-(4-Aminocyclohexyl)acetic acid commences with the hydrogenation of 4-nitrophenylacetic acid. This process typically yields a mixture of cis and trans diastereomers. The separation of the desired trans isomer is a critical step and is often achieved through crystallization.

General Synthesis Workflow

A 4-Nitrophenylacetic Acid B Hydrogenation (e.g., Pd/C, H₂) A->B C Cis/Trans Mixture of 4-Aminocyclohexylacetic Acid B->C D Esterification (Ethanol, HCl) C->D E Cis/Trans Mixture of Ethyl 4-Aminocyclohexylacetate D->E F Crystallization (Acetonitrile) E->F G trans-Ethyl 2-(4-Aminocyclohexyl)acetate HCl F->G H Hydrolysis G->H I trans-2-(4-Aminocyclohexyl)acetic acid HCl H->I Racemate Racemic trans-2-(4-Aminocyclohexyl) acetic acid ethyl ester Diastereomers Diastereomeric Salt Mixture Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt1 Less Soluble Diastereomeric Salt ((R)-Amine-(L)-Tartrate) Crystallization->Salt1 Salt2 More Soluble Diastereomeric Salt ((S)-Amine-(L)-Tartrate) Crystallization->Salt2 Liberation1 Liberation of Amine (Base Treatment) Salt1->Liberation1 Liberation2 Liberation of Amine (Base Treatment) Salt2->Liberation2 Enantiomer1 (R)-Enantiomer Liberation1->Enantiomer1 Enantiomer2 (S)-Enantiomer Liberation2->Enantiomer2 cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R D3R Dopamine D3 Receptor Dopamine->D3R AC Adenylyl Cyclase D2R->AC D3R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects (e.g., gene expression, ion channel activity) PKA->Downstream Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Cariprazine->D3R

References

Stability and Storage of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 76325-96-7). Drawing from available data and analysis of structurally similar compounds, this document outlines potential degradation pathways, appropriate handling procedures, and methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to yellow solid with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Cariprazine. The hydrochloride salt form enhances its solubility in aqueous media.

PropertyValueReferences
CAS Number 76325-96-7[1]
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Appearance White to Yellow Solid[2]
Purity ≥95% - 97%[1][2]
Storage Temperature See Section 3

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, a robust understanding of its stability can be inferred from its chemical structure and from studies on analogous compounds, particularly Gabapentin, which also features a substituted aminocyclohexane ring.

Intrinsic Stability

The trans-conformation of the cyclohexane ring is thermodynamically stable. However, the presence of both an amino group and a carboxylic acid group makes the molecule susceptible to certain degradation pathways, particularly under stress conditions.

Potential Degradation Pathways

Based on the chemical functionalities and data from related compounds, the following degradation pathways are considered most likely:

  • Intramolecular Cyclization (Lactam Formation): Similar to Gabapentin, this compound is prone to intramolecular cyclization to form a lactam.[3][4] This is a significant degradation pathway for amino acids, especially in the solid state and upon heating.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Hydrolysis: While the hydrochloride salt is stable, in solution, the equilibrium between the salt and the free amino acid can be influenced by pH, potentially affecting stability.

The following diagram illustrates the likely degradation pathway leading to lactam formation.

G Potential Degradation Pathway of this compound A This compound B Lactam Degradant A->B Intramolecular Cyclization (Heat, pH changes)

Caption: Lactam formation via intramolecular cyclization.

Recommended Storage and Handling

Due to the potential for degradation, proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

There are some discrepancies in the recommended storage temperatures from various suppliers, with some suggesting room temperature and others refrigerated conditions. To ensure maximum stability, the following conditions are recommended:

ParameterRecommendationRationaleReferences
Temperature 2-8°C To minimize the rate of potential degradation reactions, particularly lactam formation.[2]
Humidity Store in a dry environment. Use of a desiccator is advised. The compound may be hygroscopic, and moisture can facilitate degradation.[5]
Light Protect from light. Store in an amber vial or other light-resistant container. Amine-containing compounds can be susceptible to photolytic degradation.[5]
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation.
Handling
  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment, a forced degradation study is recommended. The following protocols are based on general ICH guidelines and methodologies applied to similar molecules like Gabapentin.[5][6]

Forced Degradation Studies

The objective is to expose the compound to stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Preparation A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative Degradation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G HPLC Analysis F->G H Characterization of Degradants (LC-MS, NMR) G->H

Caption: Workflow for a forced degradation study.

4.1.1. Acid Hydrolysis

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Neutralize the solution before analysis.

4.1.2. Base Hydrolysis

  • Prepare a solution of the compound in 0.1 M sodium hydroxide.

  • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution before analysis.

4.1.3. Oxidative Degradation

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

  • Store at room temperature for a defined period, protected from light.

4.1.4. Thermal Degradation

  • Place the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Dissolve the sample in a suitable solvent for analysis.

4.1.5. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][7]

  • A control sample should be stored in the dark under the same conditions.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis of stability samples. The method should be capable of separating the parent compound from all potential degradation products.

Example HPLC Method (starting point, based on Gabapentin analysis): [5]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary potential degradation pathway is intramolecular cyclization to form a lactam, particularly under thermal stress. Oxidation and hydrolysis are also possible degradation routes. To ensure the long-term integrity of this valuable synthetic intermediate, it is imperative to store it at refrigerated temperatures (2-8°C), protected from light and moisture. For comprehensive stability analysis, a forced degradation study coupled with a validated stability-indicating HPLC method is essential.

References

Methodological & Application

Experimental protocol for cariprazine synthesis using "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of cariprazine, an atypical antipsychotic, utilizing trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key starting intermediate. The protocol outlines the primary synthetic transformations, reagent specifications, and reaction conditions. Quantitative data from various reported syntheses are summarized for comparative analysis. Additionally, a schematic of the proposed synthesis workflow and the pharmacological signaling pathway of cariprazine are presented to provide a comprehensive overview for researchers in drug development.

Introduction

Cariprazine is a potent dopamine D3/D2 receptor partial agonist with a preference for the D3 receptor, and it also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile makes it effective in the treatment of schizophrenia and bipolar disorder.[2][5] The synthesis of cariprazine can be achieved through various routes, and this protocol focuses on a convergent synthesis strategy starting from this compound. This intermediate provides the core cyclohexylacetic acid scaffold of the final molecule. The following sections detail the necessary experimental procedures and expected outcomes.

Synthesis of Cariprazine: An Overview

The synthesis of cariprazine from this compound involves a multi-step process. The general strategy involves the formation of the dimethylurea moiety on the amino group of the cyclohexane ring, followed by the coupling of the resulting intermediate with 1-(2,3-dichlorophenyl)piperazine.

Key Intermediates:
  • trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

  • 1-(2,3-Dichlorophenyl)piperazine

  • trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl amine

Experimental Protocols

Step 1: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

This step involves the reaction of the primary amine on the cyclohexane ring with a dimethylcarbamoyl derivative to form the urea linkage.

Materials:

  • This compound (or its ethyl ester hydrochloride)

  • Dimethylcarbamoyl chloride

  • Sodium bicarbonate or other suitable base

  • Water

  • Hydrochloric acid (6 N)

  • Suitable organic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound in water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride to the cooled solution while stirring.

  • Allow the reaction to proceed at 0-5 °C for 30 minutes, then continue stirring at room temperature (20-25 °C) for an additional 2 hours.

  • After the reaction is complete, cool the mixture again to 0-5 °C and acidify with 6 N hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.[6]

Step 2: Amide Coupling with 1-(2,3-Dichlorophenyl)piperazine

The carboxylic acid of the intermediate from Step 1 is coupled with 1-(2,3-dichlorophenyl)piperazine to form an amide bond.

Materials:

  • trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

  • 1-(2,3-Dichlorophenyl)piperazine

  • Carboxylic acid activating agent (e.g., carbonyldiimidazole)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

Procedure:

  • Dissolve trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid in the anhydrous solvent.

  • Add the carboxylic acid activating agent (e.g., 1-1.5 equivalents of carbonyldiimidazole) to the solution and stir until the active intermediate is formed.[6]

  • Add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the product, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea, can be isolated by crystallization following workup.[6]

Step 3: Reduction of the Amide to Form Cariprazine

The final step is the reduction of the newly formed amide to an amine, yielding cariprazine.

Materials:

  • 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea

  • Reducing agent (e.g., borane complexes like borane-tetrahydrofuran complex)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • Dissolve the amide intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the reducing agent to the solution at a controlled temperature.

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction carefully, for example, by the slow addition of water or methanol.

  • The cariprazine free base can then be isolated and purified. Often, it is converted to a hydrochloride salt for better stability and handling.

Note: An alternative final step found in several patents involves the acylation of trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl amine with dimethylcarbamoyl chloride in the presence of a base. This approach is summarized in the data table below.

Data Presentation

The following table summarizes quantitative data from various patented methods for the final acylation step to produce cariprazine, which is a common final step in many synthesis routes.

Reaction Conditions Yield (%) Purity (%) Key Impurities Reference
Dichloromethane, Diisopropylethylamine, 36 hours64.698.9Double-condensation impurity (0.56%)[7][8][9][10]
Dichloromethane, 10% Potassium Carbonate Solution, 15 hours89.299.3Double-condensation impurity (0.09%)[8][10]
Dichloromethane, 10% Potassium Carbonate Solution, 12 hours90.999.5Double-condensation impurity (0.06%)[7][9][11]
Dichloromethane, 10% Potassium Carbonate Solution, 1.5 hours92.199.5Double-condensation impurity (0.06%)[7][8][9][10]
Toluene, 5% Potassium Carbonate Solution, 15 hours83.099.3Double-condensation impurity (0.09%)[7][8][9][10][11]

Visualizations

Cariprazine Synthesis Workflow

G A trans-2-(4-Aminocyclohexyl)acetic acid HCl B trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid A->B + Dimethylcarbamoyl chloride + Base C 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea B->C + Carboxylic Acid Activation D Cariprazine C->D Reduction E 1-(2,3-Dichlorophenyl)piperazine E->C Amide Coupling G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR HT2AR 5-HT2A Receptor Serotonin->HT2AR Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist Cariprazine->HT1AR Partial Agonist Cariprazine->HT2AR Antagonist

References

Application Notes and Protocols for the Synthesis of sEH Inhibitors Utilizing "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, starting from the key intermediate, trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. The methodologies described herein are based on established synthetic routes for the generation of urea and amide-based inhibitors, which have demonstrated significant efficacy in modulating the sEH pathway.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, anti-hypertensive, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes these beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.

The structural motif of trans-2-(4-aminocyclohexyl)acetic acid provides a rigid and conformationally defined scaffold that is highly amenable to the synthesis of potent sEH inhibitors. The trans configuration of the cyclohexane ring has been shown to impart greater metabolic stability to the resulting inhibitors compared to their cis isomers.[1][2] This document outlines the synthesis of urea and amide derivatives, which are prominent classes of sEH inhibitors.

Signaling Pathway of sEH and its Inhibition

The diagram below illustrates the metabolic pathway of arachidonic acid involving cytochrome P450 (CYP) enzymes and the subsequent action of soluble epoxide hydrolase (sEH). Inhibition of sEH leads to an accumulation of epoxyeicosatrienoic acids (EETs), which enhances their beneficial physiological effects.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Vasodilation - Anti-inflammatory - Analgesic EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor sEH Inhibitor Inhibitor->sEH

Caption: sEH signaling pathway and point of inhibition.

Experimental Protocols

The following protocols detail the synthesis of urea and amide-based sEH inhibitors.

General Workflow for sEH Inhibitor Synthesis

The overall synthetic strategy involves a few key steps starting from the commercially available this compound. The acid functionality is typically protected as an ester, followed by the formation of the urea or amide linkage, and subsequent deprotection if necessary.

Synthesis_Workflow Start trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Esterification Esterification (e.g., SOCl2, MeOH) Start->Esterification Amine_Ester trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride Esterification->Amine_Ester Urea_Formation Urea Formation (e.g., Adamantyl isocyanate, Et3N) Amine_Ester->Urea_Formation Amide_Formation Amide Formation (e.g., Acyl chloride, base) Amine_Ester->Amide_Formation Urea_Ester Urea Ester Intermediate Urea_Formation->Urea_Ester Amide_Ester Amide Ester Intermediate Amide_Formation->Amide_Ester Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/THF) Urea_Ester->Hydrolysis Amide_Ester->Hydrolysis Final_Urea Final Urea-based sEH Inhibitor Hydrolysis->Final_Urea Final_Amide Final Amide-based sEH Inhibitor Hydrolysis->Final_Amide

Caption: General synthetic workflow for sEH inhibitors.

Protocol 1: Synthesis of a Urea-Based sEH Inhibitor

This protocol describes the synthesis of a representative N-adamantyl-N'-(trans-4-(carboxymethyl)cyclohexyl)urea.

Step 1: Esterification of this compound

  • To a suspension of this compound (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure to yield methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Urea Formation

  • Dissolve methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 20 mL/g).

  • Add triethylamine (Et3N, 2.5 eq) and stir the mixture for 10 minutes at room temperature.

  • Add 1-adamantyl isocyanate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the methyl ester of the urea-based inhibitor.

Step 3: Ester Hydrolysis

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final urea-based sEH inhibitor.

Protocol 2: Synthesis of an Amide-Based sEH Inhibitor

This protocol outlines the synthesis of a representative amide-based inhibitor.

Step 1: Esterification

Follow Step 1 from Protocol 1 to obtain methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Step 2: Amide Formation

  • Dissolve methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (1.0 eq) in DCM (20 mL/g).

  • Add triethylamine (2.5 eq) and stir for 10 minutes at 0 °C.

  • Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up the reaction as described in Step 2 of Protocol 1.

  • Purify the crude product by column chromatography to yield the methyl ester of the amide-based inhibitor.

Step 3: Ester Hydrolysis

Follow Step 3 from Protocol 1 to obtain the final amide-based sEH inhibitor.

Data Presentation

The following table summarizes the inhibitory potency (IC50) of representative sEH inhibitors synthesized from trans-cyclohexane derivatives.

Compound IDInhibitor ClassR Group (Urea/Amide)IC50 (nM) for human sEHReference
1 UreaAdamantyl1.3[1]
2 Urea4-Trifluoromethoxyphenyl0.4[3]
3 Urea3,5-Dimethyladamantyl3.87[4]
4 AmidePhenyl46.1[5]
A1 Urea-Sulfonamide4-Chlorophenyl0.1[1]
A9 Urea-Sulfonamide3-Fluorophenyl0.1[1]
A17 Urea-Sulfonamide4-Chlorobenzyl0.2[1]

Conclusion

The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of potent and metabolically stable sEH inhibitors. The protocols outlined in these application notes offer a clear and reproducible methodology for researchers in the field of drug discovery and development targeting the soluble epoxide hydrolase enzyme. The provided data highlights the potential for generating highly potent inhibitors through the derivatization of the trans-cyclohexyl scaffold.

References

Application Notes and Protocols: Synthesis of GABA Analogs Utilizing trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogs are of significant interest in drug development for treating a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety. This document provides detailed application notes and protocols for the use of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key intermediate in the synthesis of novel GABA analogs. The rigid trans-cyclohexyl backbone of this starting material offers a valuable scaffold for creating conformationally constrained GABA analogs, potentially leading to improved receptor selectivity and pharmacokinetic profiles.

Introduction

GABA's therapeutic potential is limited by its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogs with enhanced central nervous system penetration and targeted pharmacological activity.[1] Notable examples of successful GABA analogs include gabapentin and pregabalin. The synthesis of novel analogs often involves the modification of a core scaffold that mimics the GABA structure. This compound provides a synthetically versatile platform for generating a diverse library of such analogs. Its cyclohexane ring introduces conformational rigidity, which can be advantageous for probing the specific conformations required for binding to GABA receptors and transporters.

This document outlines the synthesis of the starting material and provides a representative protocol for the N-acylation of this compound to produce a model GABA analog. Additionally, it visualizes the synthetic workflow and a relevant biological signaling pathway.

Data Presentation

Table 1: Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
StepProductReagents & SolventsTemperature (°C)PressureYield (%)Reference
14-Aminophenylacetic acid4-Nitrophenylacetic acid, Pd/C, Protic Solvent (e.g., water)40-500.1-0.6 bar-[2]
24-Aminocyclohexylacetic acid4-Aminophenylacetic acid, Pd/C, Protic Solvent50-601-4 bar-[2]
3Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride4-Aminocyclohexylacetic acid, Ethanolic HCl, AcetonitrileReflux, then 0 to -5~40[2]

Note: The yields for the intermediate steps were not explicitly provided in the source material.

Experimental Protocols

Protocol 1: Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

This protocol is adapted from patent literature describing the synthesis from 4-nitrophenylacetic acid.[2]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C)

  • Protic solvent (e.g., deionized water)

  • Hydrogen gas

  • Ethanolic solution of Hydrochloric acid

  • Acetonitrile

  • Hydrogenation reactor

  • Standard laboratory glassware

Procedure:

Step 1: Hydrogenation of 4-Nitrophenylacetic acid to 4-Aminophenylacetic acid

  • Charge a hydrogenation reactor with 4-nitrophenylacetic acid and a suitable protic solvent (e.g., water).

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the reactor with hydrogen gas to 0.1-0.6 bar.

  • Heat the reaction mixture to 40-50°C and maintain with stirring until the nitro group is fully reduced. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, HPLC).

Step 2: Hydrogenation of the Aromatic Ring

  • Upon completion of the first hydrogenation step, increase the hydrogen pressure to 1-4 bar.

  • Increase the reaction temperature to 50-60°C.

  • Continue the hydrogenation until the aromatic ring is saturated. The reaction yields a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid.

Step 3: Esterification and Isolation of the trans Isomer

  • After the hydrogenation is complete, filter off the catalyst.

  • Concentrate the filtrate to obtain the crude 4-aminocyclohexylacetic acid.

  • Add an ethanolic solution of hydrochloric acid and heat the mixture to reflux for 1-3 hours to perform the esterification.

  • Remove the ethanol by distillation under vacuum.

  • Add acetonitrile to the residue and distill a portion of it off.

  • Cool the remaining solution to 0 to -5°C to crystallize the product.

  • Filter the crystals, wash with cold acetonitrile, and dry under vacuum to yield ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Protocol 2: Synthesis of a Representative GABA Analog: N-Acetyl-trans-2-(4-aminocyclohexyl)acetic acid

This protocol describes a general N-acylation procedure, a common method for synthesizing GABA derivatives.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware

Procedure:

  • Suspend this compound in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride salt and to act as a scavenger for the acid produced during the reaction. Stir the mixture until the starting material is fully dissolved or a fine suspension is formed.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-acetyl-trans-2-(4-aminocyclohexyl)acetic acid.

Visualizations

Synthetic Workflow

G Synthetic Workflow for a GABA Analog A 4-Nitrophenylacetic acid B This compound A->B Hydrogenation & Esterification C N-Acetyl-trans-2-(4-aminocyclohexyl)acetic acid (GABA Analog) B->C N-Acylation

Caption: Synthetic pathway from 4-Nitrophenylacetic acid to a model GABA analog.

GABAergic Synapse Signaling Pathway

G GABAergic Synapse Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT SynapticCleft GABA Vesicle->SynapticCleft Exocytosis GABAReceptor GABA-A Receptor SynapticCleft->GABAReceptor Binds GAT GABA Transporter (GAT) SynapticCleft->GAT Reuptake IonChannel Cl- Channel GABAReceptor->IonChannel Opens Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Cl- influx cluster_0 cluster_0 GAT->cluster_0 Glia Glial Cell GAT->Glia

Caption: Simplified diagram of GABAergic neurotransmission.

References

Application of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride in Constrained Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their cyclic or bridged structures offer enhanced proteolytic stability, improved receptor selectivity, and higher binding affinity compared to their linear counterparts. The introduction of non-natural amino acids and synthetic linkers is a key strategy in the design of constrained peptides with tailored pharmacological profiles.

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a bifunctional synthetic building block that can be utilized as a rigid scaffold to induce conformational constraints in peptides. Its cyclohexane ring provides a well-defined, non-planar structure that can orient peptide side chains in specific spatial arrangements, potentially leading to enhanced biological activity. This document provides detailed application notes and protocols for the incorporation of this compound into constrained peptides using solid-phase peptide synthesis (SPPS).

Principle of Application

trans-2-(4-Aminocyclohexyl)acetic acid is a gamma-amino acid analog. For its use in standard Fmoc-based SPPS, it must first be protected with an Fmoc group on the amine and a suitable protecting group on the carboxylic acid, if necessary. The commercially available Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid is a suitable derivative for this application. This building block can be incorporated into a peptide sequence during SPPS. The amino group on the cyclohexane ring and the carboxylic acid of the acetic acid moiety serve as two points of attachment for peptide chain elongation and subsequent cyclization.

The general workflow involves:

  • Synthesis of the linear peptide on a solid support, incorporating the Fmoc-protected trans-2-(4-Aminocyclohexyl)acetic acid derivative at the desired position.

  • Cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.

  • Solution-phase macrocyclization to form a lactam bridge.

  • Final deprotection of the side-chain protecting groups and purification of the cyclic peptide.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical constrained peptide, CP-ACHA-5, a pentapeptide with the sequence Cyclo(Gly-Tyr-ACHA-Ser-Phe), where ACHA represents the trans-2-(4-Aminocyclohexyl)acetic acid linker. This data is provided as an example of how to present and compare the properties of a constrained peptide versus its linear counterpart.

Table 1: Receptor Binding Affinity of CP-ACHA-5 and its Linear Precursor

CompoundTarget ReceptorIC50 (nM)
Linear-GYSFReceptor X850
CP-ACHA-5 Receptor X 45
Linear-GYSFReceptor Y>10,000
CP-ACHA-5 Receptor Y 2,500

Table 2: Proteolytic Stability of CP-ACHA-5 in Human Serum

CompoundHalf-life (t1/2) in human serum (hours)
Linear-GYSF< 0.5
CP-ACHA-5 24

Experimental Protocols

This section provides detailed protocols for the synthesis of a constrained peptide using Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of the linear peptide precursor on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH)

  • Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid, including the Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Protocol 2: Macrocyclization of the Peptide

Materials:

  • Crude linear peptide

  • DMF

  • DCM

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a mixture of DMF and DCM (1:1 v/v) to a final concentration of 0.1 mg/mL. A low concentration is crucial to favor intramolecular cyclization.

  • Cyclization Reaction:

    • Add HATU (1.5 equivalents relative to the peptide) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.

Protocol 3: Biological Assay - Competitive Binding Assay

Materials:

  • Purified constrained peptide (CP-ACHA-5) and linear precursor

  • Radiolabeled ligand for Receptor X

  • Cell membranes expressing Receptor X

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the test peptides (CP-ACHA-5 and linear precursor) in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radiolabeled ligand (at a concentration equal to its Kd), 25 µL of the peptide dilution, and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Determine the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_processing Peptide Processing Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA ACHA_Coupling Incorporate Fmoc-ACHA-OH Coupling->ACHA_Coupling Final_Deprotection Final Fmoc Deprotection ACHA_Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Cyclization Macrocyclization (HATU/DIPEA) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Peptide Constrained Peptide Purification->Final_Peptide

Caption: Workflow for the synthesis of a constrained peptide using trans-2-(4-Aminocyclohexyl)acetic acid.

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor X G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Inhibits Second_Messenger Second Messenger Effector->Second_Messenger Reduced production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Kinase_Cascade->Cellular_Response Peptide CP-ACHA-5 Peptide->Receptor Binds and Activates

Application Notes and Protocols for the Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride via Pd/C Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its rigid trans-cyclohexyl scaffold imparts desirable conformational properties to drug candidates.[1] A primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including novel soluble epoxide hydrolase (sEH) inhibitors and antipsychotic medications like Cariprazine.[1] The trans isomer, in particular, often exhibits greater biological activity compared to its cis counterpart, making its stereoselective synthesis a topic of significant interest.[2]

The most common and industrially scalable synthetic route to this compound involves the catalytic hydrogenation of 4-nitrophenylacetic acid using palladium on carbon (Pd/C) as the catalyst.[1][3] This process typically occurs in a stepwise manner, beginning with the reduction of the nitro group, followed by the saturation of the aromatic ring.[1][3]

Pd/C Catalyzed Hydrogenation: An Overview

Palladium on carbon is a widely used heterogeneous catalyst for hydrogenation reactions due to its high activity and selectivity. In the synthesis of trans-2-(4-aminocyclohexyl)acetic acid, Pd/C facilitates the addition of hydrogen across the nitro group and the aromatic ring of 4-nitrophenylacetic acid. The reaction is typically performed in a protic solvent, such as water or ethanol, under a hydrogen atmosphere.[3][4]

Key advantages of using Pd/C include:

  • High Catalytic Activity: Enables the reaction to proceed under relatively mild conditions.[5]

  • Selectivity: The reaction conditions can be tuned to favor the formation of the desired trans isomer.[1][3]

  • Ease of Separation: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by filtration.

Experimental Protocols

The synthesis of this compound via Pd/C catalyzed hydrogenation is typically a two-step process performed in a single pot (in situ).

Step 1: Reduction of the Nitro Group

In this initial step, the nitro group of 4-nitrophenylacetic acid is reduced to an amino group to form 4-aminophenylacetic acid.

Step 2: Hydrogenation of the Aromatic Ring

Following the reduction of the nitro group, the aromatic ring of the resulting 4-aminophenylacetic acid is hydrogenated to yield a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. The reaction conditions are optimized to maximize the yield of the desired trans isomer.[1][3]

Step 3: Formation of the Hydrochloride Salt

The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties.

Below is a detailed protocol based on literature procedures:[3][4][6]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water (or other protic solvent)

  • Hydrogen gas

  • Ethanol

  • Hydrochloric acid

  • Acetonitrile

Equipment:

  • Autoclave or a reaction vessel suitable for hydrogenation reactions under pressure

  • Stirring mechanism

  • Temperature control system

  • Filtration apparatus

Procedure:

  • Charging the Reactor: In a suitable autoclave, charge with deionized water and 4-nitrophenylacetic acid.[3]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add a suspension of 10% Pd/C in deionized water to the reaction mixture.[3][6]

  • First Hydrogenation (Nitro Group Reduction):

    • Purge the reactor with hydrogen gas.

    • Heat the reaction mixture to a temperature of 40-50°C.[3][4]

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar overpressure.[3][4]

    • Maintain these conditions with stirring until the hydrogen uptake slows down, indicating the completion of the nitro group reduction.[3]

  • Second Hydrogenation (Aromatic Ring Saturation):

    • Increase the temperature to 50-60°C.[1][3]

    • Increase the hydrogen pressure to 1-4 bar overpressure.[1][3]

    • Continue the hydrogenation until the hydrogen uptake ceases.

  • Catalyst Removal:

    • Cool the reaction mixture to room temperature and purge the reactor with nitrogen.

    • Filter the mixture to remove the Pd/C catalyst.[3]

  • Solvent Exchange and Esterification (for Ethyl Ester Intermediate):

    • The aqueous filtrate is concentrated under vacuum.

    • Ethanol is added, and the mixture is heated to reflux in the presence of hydrochloric acid for 1-3 hours to form the ethyl ester hydrochloride.[3][4]

  • Isolation and Purification:

    • The solvent is removed by distillation under vacuum.

    • Acetonitrile is added to the residue, and the mixture is cooled to induce crystallization.[3][4]

    • The precipitated solid, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is collected by filtration, washed with cold acetonitrile, and dried.[2]

  • Hydrolysis to the Carboxylic Acid Hydrochloride (if starting from the ester):

    • The purified ethyl ester hydrochloride is subjected to hydrolysis (e.g., using aqueous HCl) to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid derivatives.

Table 1: Reaction Conditions for the Two-Step Hydrogenation of 4-Nitrophenylacetic Acid

ParameterStep 1: Nitro ReductionStep 2: Ring HydrogenationReference
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)[3][4]
Catalyst Pd/CPd/C[3][4]
Solvent Protic solvent (e.g., water)Protic solvent (e.g., water)[3][4]
Temperature 40-50°C50-60°C (optimized at 55-58°C)[1][3]
Pressure 0.1-0.6 bar overpressure1-4 bar overpressure[1][3]

Table 2: Yield and Isomer Ratio

ProductYieldtrans:cis RatioReference
4-Aminocyclohexylacetic acid-60-70% trans[1]
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride41.34 g (from a specific example)High purity trans after crystallization[2]
4-Aminocyclohexylacetic acid (using Raney-Ni)-~81% trans[3][4]

Experimental Workflow Diagram

SynthesisWorkflow Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Group Reduction - Pd/C Catalyst - Protic Solvent - 40-50°C - 0.1-0.6 bar H₂ Start->Step1 Intermediate1 4-Aminophenylacetic Acid (in situ) Step1->Intermediate1 Step2 Step 2: Aromatic Ring Hydrogenation - Pd/C Catalyst - 50-60°C - 1-4 bar H₂ Intermediate1->Step2 Intermediate2 cis/trans-4-Aminocyclohexylacetic Acid Step2->Intermediate2 Step3 Esterification & HCl Salt Formation - Ethanol, HCl - Reflux Intermediate2->Step3 Intermediate3 cis/trans-Ethyl-2-(4-Aminocyclohexyl)acetate Hydrochloride Step3->Intermediate3 Step4 Crystallization - Acetonitrile Intermediate3->Step4 Intermediate4 Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Step4->Intermediate4 Step5 Hydrolysis - Aqueous HCl Intermediate4->Step5 End trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Step5->End

Caption: Synthesis workflow for this compound.

Conclusion

The Pd/C catalyzed hydrogenation of 4-nitrophenylacetic acid is an efficient and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and pressure in a two-step process, a favorable trans:cis isomer ratio can be achieved. Subsequent purification by crystallization of the ethyl ester intermediate followed by hydrolysis yields the high-purity trans product, a valuable intermediate for the pharmaceutical industry.

References

Application Notes and Protocols: Raney-Nickel Catalyzed Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, often utilized for the synthesis of pharmacologically active compounds. Its rigid cyclohexyl scaffold and the presence of both amino and carboxylic acid functionalities make it an important intermediate. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via the catalytic hydrogenation of 4-nitrophenylacetic acid using Raney-Nickel.

Raney-Nickel is a versatile and cost-effective hydrogenation catalyst known for its high activity in reducing a wide range of functional groups, including aromatic nitro groups and benzene rings.[1][2][3] The protocol described herein outlines a one-pot reaction where both the nitro group and the aromatic ring of the starting material are reduced to yield the desired saturated amino acid.

Reaction Scheme

The overall synthesis involves the complete hydrogenation of 4-nitrophenylacetic acid using Raney-Nickel as the catalyst, followed by the formation of the hydrochloride salt.

Starting Material: 4-Nitrophenylacetic acid Catalyst: Raney-Nickel Product: this compound

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis, based on literature precedents for similar reactions and typical outcomes for Raney-Nickel catalyzed hydrogenations.[4][5]

Table 1: Reaction Parameters

ParameterValue
Starting Material4-Nitrophenylacetic acid
CatalystRaney-Nickel (activated)
SolventWater or Methanol
Temperature120-140 °C[4]
Hydrogen Pressure100-150 atm[4]
Reaction Time8-12 hours

Table 2: Expected Yield and Product Specifications

ParameterExpected Value
Overall Yield60-75%
Purity (by HPLC)>98%
Isomer Ratio (trans:cis)Approximately 5:1 to 1:1 (before purification)[5]
Final Product FormWhite to off-white crystalline solid

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Preparation of Activated Raney-Nickel Catalyst (W-6)

This protocol is adapted from a standard procedure for preparing highly active Raney-Nickel.[6]

Materials:

  • Raney-Nickel-aluminum alloy powder

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Ethanol (95% and absolute)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of 160 g of NaOH in 600 mL of distilled water in a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer.

  • Cool the NaOH solution to 50 °C in an ice bath.

  • Slowly and portion-wise, add 125 g of Raney-Nickel-aluminum alloy powder to the stirred NaOH solution over 25-30 minutes. Maintain the temperature at 50 ± 2 °C by controlling the rate of addition and using the ice bath.

  • After the addition is complete, continue stirring and maintain the temperature at 50 ± 2 °C for an additional 50 minutes.

  • Allow the catalyst to settle, then carefully decant the supernatant.

  • Wash the catalyst by decantation with three 1-L portions of distilled water.

  • Transfer the catalyst to a storage bottle under distilled water or, for use in non-aqueous solvents, wash sequentially with 95% ethanol and absolute ethanol.[6] Caution: Activated Raney-Nickel is pyrophoric and must be kept wet with solvent at all times.[3][7]

Protocol 2: Synthesis of 2-(4-Aminocyclohexyl)acetic acid

Materials:

  • 4-Nitrophenylacetic acid

  • Activated Raney-Nickel (from Protocol 1)

  • Solvent (e.g., Water or Methanol)

  • High-pressure autoclave

Procedure:

  • In a suitable high-pressure autoclave, place a solution of 4-nitrophenylacetic acid (e.g., 20 g) in the chosen solvent (e.g., 200 mL of water).

  • Carefully add the activated Raney-Nickel catalyst (approximately 10-20% by weight of the starting material) to the autoclave. Ensure the catalyst is transferred as a slurry and does not dry out.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 100-150 atm.[4]

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.[4]

  • Maintain these conditions for 8-12 hours, monitoring the reaction progress by observing hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen before opening.

Protocol 3: Work-up and Isolation of the Hydrochloride Salt

Procedure:

  • Carefully filter the reaction mixture to remove the Raney-Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition. Safety Note: The filter cake containing Raney-Nickel should be immediately quenched with dilute acid (e.g., 1M HCl) added slowly and in a controlled manner to deactivate it before disposal.[8]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude amino acid residue in a minimal amount of hot water.

  • To isolate the trans isomer, fractional crystallization can be employed. The trans isomer is generally less soluble.

  • To form the hydrochloride salt, dissolve the enriched trans-2-(4-aminocyclohexyl)acetic acid in a suitable solvent (e.g., ethanol) and treat with a stoichiometric amount of concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the solution.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 4-Nitrophenylacetic acid Hydrogenation Raney-Ni Hydrogenation (120-140 °C, 100-150 atm) Start->Hydrogenation Intermediate Mixture of cis/trans 2-(4-Aminocyclohexyl)acetic acid Hydrogenation->Intermediate Purification Isomer Separation (Fractional Crystallization) Intermediate->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Product This compound Salt_Formation->Product

Caption: Synthetic pathway for this compound.

Catalyst Selection and Reaction Outcome

This diagram illustrates the logical relationship between the choice of catalyst and the expected outcome in the hydrogenation of substituted aromatics.

Catalyst_Logic cluster_catalyst Catalyst Choice cluster_outcome Reaction Outcome RaneyNi Raney-Nickel HighActivity High Activity for Aromatic Ring Hydrogenation RaneyNi->HighActivity Leads to CostEffective Cost-Effective RaneyNi->CostEffective Is PdC Pd/C PdC->HighActivity Also leads to MilderConditions Milder Conditions (Lower T & P) PdC->MilderConditions Allows for

Caption: Relationship between catalyst choice and reaction characteristics.

References

Application Notes and Protocols: Esterification of "trans-2-(4-Aminocyclohexyl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)acetic acid and its esters are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] The trans isomer, in particular, often exhibits greater biological activity compared to its cis counterpart, making its selective synthesis crucial.[1] One common derivatization of this compound is esterification, which can be a key step in the synthesis of more complex molecules, such as dopamine receptor agonists and antagonists.[1][2] This document provides detailed protocols for the esterification of trans-2-(4-Aminocyclohexyl)acetic acid, focusing on the widely used Fischer esterification method to produce the corresponding ethyl ester hydrochloride salt.

Fischer Esterification: An Overview

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] For amino acids like trans-2-(4-Aminocyclohexyl)acetic acid, the acid catalyst serves a dual purpose: it protonates the carbonyl group of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it also protonates the amino group, preventing it from undergoing undesired side reactions.[5][6] The reaction is typically performed at reflux to drive the equilibrium towards the formation of the ester.[4]

Experimental Protocols

This section details two common protocols for the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. The first protocol starts from the isolated trans-2-(4-Aminocyclohexyl)acetic acid, while the second, more industrially relevant protocol, begins with 4-nitrophenylacetic acid and proceeds through hydrogenation to the target ester in a multi-step, one-pot synthesis.

Protocol 1: Esterification of trans-2-(4-Aminocyclohexyl)acetic acid

This protocol is suitable for small-scale laboratory synthesis where the starting amino acid is already available.

Materials:

  • trans-2-(4-Aminocyclohexyl)acetic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated or as a solution in ethanol)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend trans-2-(4-Aminocyclohexyl)acetic acid in absolute ethanol.

  • Acidification: Cool the suspension in an ice bath and slowly add a solution of hydrochloric acid in ethanol (e.g., 6.5 N ethanolic HCl) or saturate the solution with anhydrous hydrochloric acid gas.[7][8] The amino group will be protonated to form the hydrochloride salt.

  • Esterification: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 1-3 hours.[7][9][10]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess ethanol.[1]

    • Add acetonitrile to the residue and heat to dissolve.[1]

    • Slowly cool the solution to 0-5°C to crystallize the product.[8]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold acetonitrile.[1]

    • Dry the solid under vacuum at 50-55°C to a constant weight to obtain trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

Protocol 2: Multi-step Synthesis from 4-Nitrophenylacetic Acid

This protocol describes an industrial-scale process that starts with the hydrogenation of 4-nitrophenylacetic acid followed by in-situ esterification.[7][9][10]

Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on carbon (10% Pd/C)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (as a 30% solution in ethanol)

  • Acetonitrile

  • Autoclave/Hydrogenation reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Hydrogenation - Step 1 (Nitro Group Reduction):

    • Charge a hydrogenation reactor with 4-nitrophenylacetic acid and deionized water.[11]

    • Add a slurry of 10% Pd/C catalyst in deionized water.[11]

    • Pressurize the reactor with hydrogen gas (up to 0.6 bar overpressure) and heat to 44-46°C until hydrogen uptake slows down.[9][10][11] This step reduces the nitro group to an amino group, forming 4-aminophenylacetic acid.

  • Hydrogenation - Step 2 (Aromatic Ring Reduction):

    • Increase the temperature to 55-58°C and the hydrogen pressure to 1-4 bar.[9][10]

    • Continue hydrogenation until the reaction is complete, yielding a mixture of cis and trans 4-aminocyclohexylacetic acid.[7]

  • Catalyst Removal and Solvent Exchange:

    • Cool the reaction mixture and filter off the Pd/C catalyst.[10]

    • Distill off the water under vacuum.[11]

    • Add ethanol to the residue and distill again to remove residual water.[11]

  • Esterification:

    • To the residue, add ethanol and a 30% solution of hydrochloric acid in ethanol.[8][11]

    • Heat the mixture to reflux for approximately 2 hours.[8][11]

  • Isolation and Purification:

    • Distill off the solvent under vacuum.[11]

    • Add acetonitrile to the residue and distill a portion of it to azeotropically remove any remaining water.[11]

    • Cool the solution to 0 to -5°C to induce crystallization.[8][11]

    • Filter the crystalline product, wash with cold acetonitrile, and dry under vacuum to yield trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1][11]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.

Table 1: Reactant and Product Quantities for Protocol 2 (Industrial Scale)

SubstanceMolecular Weight ( g/mol )Amount (kg)Moles (kmol)
4-Nitrophenylacetic acid181.132101.16
10% Pd/C-21-
Ethanol46.07550-
30% HCl in Ethanol-170-
Acetonitrile41.05700-
Product: Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl221.73900.406

Note: Data compiled from patent literature.[8][11] Yields can vary based on specific reaction conditions and scale.

Table 2: Reaction Conditions

ParameterValueReference
Hydrogenation Step 1
Temperature44-46°C[9][10][11]
Pressureup to 0.6 bar overpressure[9][10][11]
Hydrogenation Step 2
Temperature55-58°C[9][10]
Pressure1-4 bar overpressure[9][10]
Esterification
TemperatureReflux (~80°C)[8][9][10][11]
Time1-3 hours[7][9][10]
Crystallization
Temperature0 to -5°C[8][11]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the multi-step synthesis of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride from 4-nitrophenylacetic acid.

Esterification_Workflow Start 4-Nitrophenylacetic Acid Step1 Nitro Group Reduction Start->Step1 H2, Pd/C 44-46°C Intermediate1 4-Aminophenylacetic Acid Step1->Intermediate1 Step2 Aromatic Ring Reduction Intermediate1->Step2 H2, Pd/C 55-58°C Intermediate2 trans-2-(4-Aminocyclohexyl) -acetic Acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 Ethanol, HCl Reflux Product Ethyl trans-2-(4-Aminocyclohexyl) -acetate HCl Step3->Product Purification Crystallization & Isolation Product->Purification Acetonitrile Cooling FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of ethyl trans-2-(4-aminocyclohexyl)acetate HCl.

Signaling Pathway and Logical Relationships

The esterification reaction itself does not involve a signaling pathway in the biological sense. However, the chemical transformation follows a well-established logical progression based on the principles of organic chemistry. The diagram below illustrates the mechanistic steps of the Fischer esterification.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid (Protonated Amino Group) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H+ ActivatedCarbonyl Activated Carbonyl (Enhanced Electrophilicity) Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedCarbonyl->NucleophilicAttack Alcohol TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Elimination of Water ProtonTransfer->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation -H+ Ester Final Ester Product Deprotonation->Ester

References

Application Notes and Protocols: "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride" as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride and its pivotal role as a synthetic intermediate in medicinal chemistry, with a particular focus on the development of dopamine receptor modulators. Detailed experimental protocols for its synthesis and subsequent elaboration into active pharmaceutical ingredients (APIs) are provided, alongside a summary of relevant quantitative data and a visualization of the targeted biological pathway.

Introduction

This compound (CAS: 76325-96-7) is a valuable building block in the synthesis of pharmacologically active molecules. Its rigid trans-cyclohexane scaffold imparts favorable conformational properties to drug candidates. This intermediate is notably utilized in the synthesis of Cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors. The trans-isomer of 1,4-disubstituted cyclohexyl rings has been shown to exhibit greater affinity for D1, D2, and D3 receptors compared to the corresponding cis-isomer, highlighting the stereochemical importance of this intermediate.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
AppearanceWhite to Yellow Solid
Storage Temperature2-8 °C

Synthesis of Intermediates

The primary route for the synthesis of this compound and its ethyl ester derivative commences with 4-nitrophenylacetic acid. The process involves a two-stage hydrogenation followed by esterification and, if required, subsequent hydrolysis.

Experimental Protocol 1: Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

This protocol details the synthesis of the ethyl ester intermediate, a direct precursor in several drug synthesis workflows.

Workflow for the Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

G A 4-Nitrophenylacetic Acid B Two-Stage Hydrogenation (Pd/C, H2) A->B Step 1 C cis/trans-4-Aminocyclohexylacetic Acid B->C D Esterification (Ethanol, HCl) C->D Step 2 E Ethyl cis/trans-2-(4-Aminocyclohexyl)acetate HCl D->E F Crystallization (Acetonitrile) E->F Step 3 G Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl F->G

Caption: Synthetic workflow for Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl.

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Hydrogen gas

  • Ethanol

  • Hydrochloric acid (or ethanolic HCl)

  • Acetonitrile

  • Nitrogen gas

Procedure:

  • Hydrogenation - Stage 1 (Nitro Group Reduction):

    • In a suitable autoclave, charge deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere.

    • Add a suspension of 10% Pd/C in deionized water.

    • Pressurize the vessel with hydrogen gas to 0.1-0.6 bar.

    • Heat the reaction mixture to 40-50 °C and maintain until hydrogen uptake slows, indicating the reduction of the nitro group.

  • Hydrogenation - Stage 2 (Aromatic Ring Saturation):

    • Increase the temperature to 50-60 °C and the hydrogen pressure to 1-4 bar.

    • Continue the hydrogenation until the consumption of hydrogen ceases.

    • Cool the reaction mixture and filter the catalyst under a nitrogen atmosphere.

  • Esterification:

    • Concentrate the filtrate under vacuum.

    • Add ethanol and ethanolic hydrochloric acid to the residue.

    • Heat the mixture to reflux for 1-3 hours.

  • Isolation and Purification:

    • Remove the solvent by distillation under vacuum.

    • Add acetonitrile to the residue and distill off a portion of the solvent.

    • Cool the solution to 0 to -5 °C to induce crystallization.

    • Collect the crystals by centrifugation, wash with cold acetonitrile, and dry under vacuum.

Quantitative Data:

Starting MaterialProductCatalystYieldPurityReference
4-Nitrophenylacetic acidEthyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride10% Pd/C40%High
Experimental Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the ethyl ester to the title compound.

Materials:

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

  • Aqueous Hydrochloric Acid (e.g., 6N HCl)

  • Deionized water

Procedure:

  • Hydrolysis:

    • Dissolve Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride in aqueous hydrochloric acid.

    • Heat the solution to reflux and maintain for several hours, monitoring the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath to promote crystallization.

    • Filter the precipitated solid.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the product under vacuum to yield this compound.

Application in the Synthesis of Cariprazine

This compound is a crucial intermediate in the synthesis of Cariprazine. The following protocol outlines the key steps for its conversion.

Experimental Protocol 3: Synthesis of Cariprazine

Workflow for the Synthesis of Cariprazine

G A trans-2-(4-Aminocyclohexyl) acetic acid HCl B Urea Formation (Dimethylcarbamoyl chloride) A->B Step 1 C trans-4-{[(Dimethylamino)carbonyl] amino}cyclohexyl)acetic acid B->C D Amide Coupling (1-(2,3-Dichlorophenyl)piperazine, Coupling agent) C->D Step 2 E Amide Intermediate D->E F Reduction (e.g., Borane complex) E->F Step 3 G Cariprazine F->G

Caption: Synthetic workflow for Cariprazine from the intermediate.

Materials:

  • This compound

  • Dimethylcarbamoyl chloride

  • A suitable base (e.g., sodium bicarbonate)

  • 1-(2,3-Dichlorophenyl)piperazine

  • A peptide coupling reagent (e.g., CDI, EDC/HOBt)

  • A suitable solvent (e.g., DMF, DCM)

  • A reducing agent (e.g., borane-tetrahydrofuran complex)

Procedure:

  • Urea Formation:

    • React trans-2-(4-Aminocyclohexyl)acetic acid (obtained by neutralizing the hydrochloride salt) with dimethylcarbamoyl chloride in the presence of a base to form trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.

  • Amide Coupling:

    • Activate the carboxylic acid of the urea derivative with a coupling reagent.

    • React the activated intermediate with 1-(2,3-dichlorophenyl)piperazine to form the corresponding amide.

  • Reduction:

    • Reduce the amide functionality using a suitable reducing agent to yield Cariprazine.

Biological Target and Signaling Pathway

Cariprazine and other drugs synthesized from this intermediate often target dopamine receptors, particularly the D2 and D3 subtypes. These are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular Dopamine Dopamine / Agonist Receptor D2/D3 Receptor Dopamine->Receptor G_protein Gαi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel K+ Channel Modulation G_protein->Ion_Channel Modulation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Neuronal Inhibition PKA->Cellular_Response Phosphorylation Events Ion_Channel->Cellular_Response

Caption: Simplified Dopamine D2/D3 receptor signaling cascade.

Dopamine D2 and D3 receptors are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), resulting in reduced activity of Protein Kinase A (PKA). Additionally, the G-protein can directly modulate ion channels, such as activating potassium channels, which leads to neuronal inhibition.

Conclusion

This compound is a critical and versatile intermediate in medicinal chemistry. Its stereochemically defined structure is essential for the synthesis of potent and selective drug candidates, particularly those targeting the dopaminergic system. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Application Notes and Protocols for Amide Coupling Reactions with "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for amide coupling reactions involving trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) due to its rigid trans-cyclohexyl backbone which can impart favorable conformational properties to drug candidates.[1] A primary application of this compound is as a key precursor in the synthesis of novel therapeutics, including the antipsychotic drug Cariprazine.[1]

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. The direct reaction is often slow and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling strategies involve the use of carbodiimides (like EDC), uronium/aminium salts (like HATU), and phosphonium salts (like PyBOP).

Since this compound is provided as a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free amine for the coupling reaction. Typically, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for amide coupling reactions. Please note that specific yields for reactions with this compound are often not explicitly reported in the literature and can vary depending on the specific carboxylic acid partner and reaction scale. The data presented here is a compilation from general protocols and related examples.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDCHOBt/NHSDIPEA/TEADMF/DCM2-2460-95%
HATU-DIPEA/TEADMF1-480-98%
PyBOP-DIPEA/TEADMF/DCM1-880-95%

Experimental Protocols

The following are detailed protocols for common amide coupling reactions using this compound.

Protocol 1: Amide Coupling using EDC/HOBt

This method is a widely used, cost-effective procedure for amide bond formation. The use of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) as an additive minimizes side reactions and reduces racemization.[2]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF or DCM (sufficient to make a 0.1-0.5 M solution). Add DIPEA or TEA (2.5 - 3.0 equivalents) to the mixture to neutralize the hydrochloride salt and for the coupling reaction. Stir the solution for 10-15 minutes at room temperature.

  • Activation: Add HOBt (1.2 equivalents) or NHS (1.2 equivalents) to the reaction mixture. Cool the solution to 0 °C using an ice bath.

  • Coupling: Slowly add EDC·HCl (1.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC urea byproduct), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[2]

Materials:

  • This compound

  • Carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 5% LiCl solution, ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • Pre-activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to liberate the free amine.

  • Coupling: Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with 5% aqueous LiCl solution to remove DMF.

    • Subsequently, wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification R1 Carboxylic Acid Activation Activation (Coupling Reagent + Additive) R1->Activation R2 This compound Base Base (e.g., DIPEA) R2->Base Base->Activation Coupling Amide Bond Formation Activation->Coupling Addition of activated acid to amine Workup Aqueous Workup Coupling->Workup Purify Chromatography / Recrystallization Workup->Purify Product Pure Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

EDC_HOBt_Mechanism RCOOH R-COOH Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea + EDC EDC EDC->Isourea HOBt_Ester HOBt-Ester Isourea->HOBt_Ester + HOBt Byproduct EDC-Urea Isourea->Byproduct + H2O (side reaction) HOBt HOBt Amide Amide HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amide->Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU_Mechanism RCOOH R-COOH Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU HATU HATU->Active_Ester Base Base Base->Active_Ester Amide Amide Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Tetramethylurea + HOAt Amide->Byproduct

Caption: Mechanism of HATU mediated amide coupling.

References

Application Notes and Protocols for the Derivatization of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of pharmacologically active compounds such as the antipsychotic drug Cariprazine and a new class of soluble epoxide hydrolase (sEH) inhibitors.[1] The unique structural scaffold, featuring a trans-cyclohexane ring, imparts desirable conformational rigidity to drug candidates. Derivatization of this molecule is crucial for a variety of applications, including:

  • Analytical Quantification: Modification of the polar amino and carboxyl functional groups is often necessary to enhance volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Pharmacological Synthesis: Formation of amide or other covalent bonds is a key step in the synthesis of active pharmaceutical ingredients (APIs).

  • Bioconjugation: Covalent attachment to carrier proteins or other biomolecules enables the development of immunogens, targeted drug delivery systems, and other research tools.

These application notes provide detailed protocols for the primary derivatization techniques applicable to this compound, including methods for analytical determination and synthetic applications.

Derivatization for Analytical Applications (GC-MS)

Due to its polar nature, direct analysis of this compound by GC-MS is challenging. Derivatization is required to increase volatility and improve chromatographic performance. The two primary functional groups, a primary amine and a carboxylic acid, can be targeted through silylation or a two-step esterification and acylation process.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust, single-step method for derivatizing both the amino and carboxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[2]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. To this, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Expected Outcome:

This procedure yields the di-trimethylsilyl (TMS) derivative of trans-2-(4-Aminocyclohexyl)acetic acid, which is significantly more volatile and amenable to GC-MS analysis.

Protocol 2: Two-Step Esterification and Acylation for GC-MS Analysis

This method provides stable derivatives and is an alternative to silylation. The carboxylic acid is first converted to an ester, followed by acylation of the amine.

Materials:

  • This compound

  • 3 M Methanolic HCl

  • Anhydrous ethyl acetate

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Esterification:

    • Add 200 µL of 3 M methanolic HCl to approximately 1 mg of the dried sample in a reaction vial.

    • Cap the vial and heat at 80°C for 60 minutes.[3]

    • Evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 65°C for 30 minutes.[3]

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the final derivative in 200 µL of anhydrous ethyl acetate.

    • Inject 1 µL into the GC-MS for analysis.

Quantitative Data Summary for Analytical Derivatization

The following table provides representative GC-MS parameters for the analysis of derivatized amino acids, which can be adapted for trans-2-(4-Aminocyclohexyl)acetic acid derivatives.

ParameterSilylation (TMS Derivative)Esterification/Acylation (Me-PFP Derivative)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250°C250°C
Oven Program 70°C (1 min), ramp to 280°C at 10°C/min, hold 5 min80°C (2 min), ramp to 250°C at 5°C/min, hold 5 min
Carrier Gas Helium, 1 mL/minHelium, 1 mL/min
MS Ion Source Electron Ionization (EI), 70 eVNegative Chemical Ionization (NICI)
MS Scan Range m/z 50-500m/z 50-600

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Derivatization for Synthetic and Bioconjugation Applications

The primary derivatization strategy for synthetic and bioconjugation purposes involves the formation of a stable amide bond via the carboxylic acid moiety. This is a cornerstone of the synthesis of Cariprazine and sEH inhibitors. For bioconjugation, the carboxylic acid is typically activated to react with primary amines (e.g., lysine residues) on a protein.

Protocol 3: Amide Bond Formation via EDC/NHS Chemistry

This protocol is applicable for both synthesizing derivatives and for conjugating the molecule to proteins or other amine-containing molecules. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activates the carboxylic acid to form a more stable, amine-reactive NHS ester.[4]

Materials:

  • This compound

  • Amine-containing molecule (e.g., 1-(2,3-dichlorophenyl)piperazine for synthesis, or a carrier protein like BSA for bioconjugation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column (for protein purification)

Procedure:

  • Preparation:

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer. For protein conjugation, the protein should be at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution of trans-2-(4-Aminocyclohexyl)acetic acid.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Immediately add the activated carboxylic acid solution to the amine-containing solution. A 20 to 50-fold molar excess of the activated small molecule over the protein is a good starting point for bioconjugation.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze unreacted NHS esters.

    • For synthetic derivatives, purify by standard chromatographic techniques. For protein conjugates, remove excess small molecules and byproducts using a desalting column equilibrated with PBS.

Quantitative Data Summary for Synthetic Derivatization

The following table summarizes yields for key synthetic steps involving the derivatization of trans-2-(4-Aminocyclohexyl)acetic acid or its derivatives.

ReactionStarting MaterialReagentsProductReported YieldReference
Amide Formation(trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acidCarbonyl diimidazole, 1-(2,3-dichlorophenyl)-piperazine1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-ylethyl)cyclohexyl] ureaNot specified[5]
Urea Formationtrans-4-aminocyclohexyl) acetic acidDimethyl-carbamoyl chloride, NaHCO3(trans-4{[(dimethylamino)carbonyl]amino}cyclohexyl)-acetic acidNot specified[5]

Visualizations

Experimental Workflows

Derivatization_Workflows cluster_gcms GC-MS Analysis Derivatization cluster_silylation Silylation cluster_acylation Esterification/Acylation cluster_synthesis Synthetic/Bioconjugation Derivatization s_start Dried Sample s_reagent Add Acetonitrile + BSTFA/TMCS s_start->s_reagent s_heat Heat at 70°C s_reagent->s_heat s_analyze Inject into GC-MS s_heat->s_analyze a_start Dried Sample a_ester Esterify with Methanolic HCl a_start->a_ester a_dry1 Dry Down a_ester->a_dry1 a_acyl Acylate with PFPA a_dry1->a_acyl a_dry2 Dry Down a_acyl->a_dry2 a_recon Reconstitute a_dry2->a_recon a_analyze Inject into GC-MS a_recon->a_analyze b_start Carboxylic Acid (trans-2-(4-Aminocyclohexyl) acetic acid) b_activate Activate with EDC/NHS b_start->b_activate b_couple Couple with Primary Amine b_activate->b_couple b_product Amide Product/ Bioconjugate b_couple->b_product b_quench Quench & Purify b_product->b_quench b_final Final Product b_quench->b_final

Caption: Workflows for analytical and synthetic derivatization.

Signaling Pathway Context

Derivatives of trans-2-(4-Aminocyclohexyl)acetic acid are potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a key role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, these derivatives increase the bioavailability of EETs.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor sEH Inhibitor (Derivative of trans-2-(4-Aminocyclohexyl) acetic acid) Inhibitor->sEH Inhibition

Caption: Inhibition of the sEH pathway by derivatives.

References

Application Notes and Protocols: Utilizing trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a versatile bifunctional building block increasingly employed in the construction of combinatorial chemistry libraries for drug discovery and development. Its rigid trans-cyclohexyl scaffold provides a well-defined three-dimensional geometry, which can impart favorable pharmacokinetic properties to drug candidates.[1] This document provides detailed application notes and experimental protocols for the effective use of this scaffold in the synthesis of diverse small molecule libraries, particularly through solid-phase synthesis methodologies.

Core Scaffold Properties

The utility of this compound as a core scaffold in combinatorial libraries stems from its unique structural features. The cyclohexane ring in its trans configuration offers a rigid, non-aromatic core that can orient substituents in distinct spatial arrangements. This rigidity can lead to higher binding affinities and selectivities for biological targets. The presence of both a primary amine and a carboxylic acid allows for the introduction of diversity at two independent points through well-established chemistries.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold and a representative derivative are presented in Table 1.

PropertyThis compoundEthyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
CAS Number 76325-96-776308-26-4
Molecular Formula C₈H₁₆ClNO₂C₁₀H₂₀ClNO₂
Molecular Weight 193.67 g/mol 221.72 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity ≥97%>98.0%
Storage Room temperature, sealed in dry conditionsRoom temperature, under inert gas

Experimental Protocols

The following protocols outline the general procedures for the synthesis of a combinatorial library using this compound on a solid support. These protocols are based on standard solid-phase organic synthesis (SPOS) techniques.

Protocol 1: Immobilization of the Scaffold onto a Solid Support

This protocol describes the attachment of the carboxylic acid moiety of the scaffold to a rink amide resin, leaving the amine group free for subsequent diversification.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin three times with DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin five times with DMF.

  • In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

  • Add the activated scaffold solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • A small sample of the resin can be cleaved to confirm successful loading via LC-MS analysis.

Protocol 2: Diversification of the Amino Group

This protocol details the acylation of the free amine on the resin-bound scaffold with a library of carboxylic acids.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Library of diverse carboxylic acids (Building Blocks A)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the scaffold-loaded resin in DMF.

  • In parallel reaction vessels (e.g., a 96-well filter plate), add the resin.

  • To each well, add a solution of a unique carboxylic acid (Building Block A, 3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Shake the reaction plate at room temperature for 4 hours.

  • Wash the resin in each well sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Product Isolation

This protocol describes the final cleavage of the library compounds from the solid support.

Materials:

  • Diversified resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • To each well containing the dried resin, add a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5).

  • Allow the cleavage to proceed for 2 hours at room temperature.

  • Filter the resin and collect the filtrate in a 96-well collection plate.

  • Concentrate the filtrate in each well under a stream of nitrogen.

  • Precipitate the crude products by adding cold diethyl ether.

  • Centrifuge the plate, decant the ether, and dry the product pellets.

  • The final products can be dissolved in a suitable solvent (e.g., DMSO) for storage and screening.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in combinatorial chemistry.

G cluster_synthesis Scaffold Synthesis NP_acetic_acid 4-Nitrophenylacetic acid AP_acetic_acid 4-Aminophenylacetic acid NP_acetic_acid->AP_acetic_acid Pd/C, H2 (40-50°C) AC_acetic_acid trans-2-(4-Aminocyclohexyl)acetic acid AP_acetic_acid->AC_acetic_acid Pd/C, H2 (50-60°C) Final_Product trans-2-(4-Aminocyclohexyl)acetic acid HCl AC_acetic_acid->Final_Product HCl G cluster_workflow Combinatorial Library Workflow Scaffold Scaffold Selection (trans-2-(4-Aminocyclohexyl)acetic acid HCl) Immobilization Solid-Phase Immobilization Scaffold->Immobilization Diversification_1 Diversification 1 (Amine Acylation) Immobilization->Diversification_1 Cleavage Cleavage from Resin Diversification_1->Cleavage Screening High-Throughput Screening Cleavage->Screening Hit_ID Hit Identification Screening->Hit_ID G cluster_pathway Simplified Soluble Epoxide Hydrolase (sEH) Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP450 DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Hydrolysis Inflammation Inflammation EETs->Inflammation Anti-inflammatory sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs DHETs->Inflammation Pro-inflammatory Library_Compound Library Compound (sEH Inhibitor) Library_Compound->sEH Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common route of hydrogenating 4-nitrophenylacetic acid.

Issue 1: Low Overall Yield

A low overall yield can result from incomplete reactions in either the nitro group reduction or the subsequent aromatic ring hydrogenation, as well as losses during workup and purification.

Potential Cause Observation Recommended Solution
Incomplete Nitro Group Reduction Presence of starting material (4-nitrophenylacetic acid) or intermediates like 4-aminophenylacetic acid after the first hydrogenation step (analysis by TLC or HPLC).- Check Catalyst Activity: The Pd/C catalyst may be inactive. Use a fresh batch or test with a standard reaction. Ensure proper, inert handling as the catalyst is pyrophoric. - Optimize Hydrogen Pressure: Ensure a consistent hydrogen supply (1-4 bar overpressure is typical for this step). Check for leaks in the system. - Adjust Temperature: While the reaction is exothermic, ensure the temperature is maintained between 40-50°C. Temperatures below this range may lead to a sluggish reaction.[1]
Incomplete Aromatic Ring Hydrogenation Presence of 4-aminophenylacetic acid after the second hydrogenation step.- Increase Hydrogen Pressure: This step typically requires higher pressure (up to 4 bar) than the initial nitro reduction.[1] - Elevate Temperature: A temperature range of 50-60°C is recommended for the saturation of the phenyl ring.[1] - Sufficient Reaction Time: Ensure the reaction is monitored until hydrogen uptake ceases.
Product Loss During Workup Low recovery of the product after filtration and extraction.- Efficient Catalyst Removal: Ensure complete removal of the Pd/C catalyst by filtering through a pad of celite. Wash the celite cake with the reaction solvent to recover adsorbed product. - Proper Phase Separation: During aqueous workup, ensure complete separation of the organic and aqueous layers. Multiple extractions of the aqueous layer may be necessary.
Poor Crystallization The final hydrochloride salt fails to crystallize or oils out.- Solvent Selection: Acetonitrile is commonly used as an anti-solvent to induce crystallization from an ethanolic solution.[1] - Anhydrous Conditions: Ensure anhydrous conditions during the hydrochloride salt formation, as the presence of water can sometimes hinder crystallization or lead to hydrated forms.[2] - Purity of the Intermediate: Impurities can inhibit crystallization. Consider purifying the free amine by recrystallization before forming the hydrochloride salt.
Issue 2: Low trans-Isomer Selectivity

The desired trans isomer is the thermodynamically more stable product, but reaction conditions can significantly influence the cis/trans ratio.

Potential Cause Observation Recommended Solution
One-Step Hydrogenation A high percentage of the cis-isomer is observed in the final product (typically a 70:30 cis:trans ratio).[3][4]- Implement a Two-Step Hydrogenation: Perform the hydrogenation in two distinct steps: 1. Nitro Group Reduction: At a lower temperature (40-50°C) and lower hydrogen pressure (0.1-0.6 bar).[4] 2. Aromatic Ring Saturation: At a higher temperature (50-60°C) and higher hydrogen pressure (1-4 bar).[4] This stepwise approach has been shown to significantly increase the proportion of the trans isomer to a 60-70% ratio.[4]
Suboptimal Reaction Conditions The trans:cis ratio is lower than expected even with a two-step process.- Temperature Control: Adhering to the optimal temperature ranges for each step is crucial. Temperatures above 50°C during the initial nitro reduction can lead to premature ring hydrogenation and a poorer isomer ratio.[1] - Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel have also been used, though they may require more forcing conditions (higher temperature and pressure) and can also produce a mixture of isomers.[3][5]
Isomerization - While challenging, enzymatic methods using transaminases have been explored to convert the cis-isomer to the desired trans-isomer, offering a potential route for improving the overall yield of the target molecule.[6]
Issue 3: By-product Formation

The formation of by-products can complicate purification and reduce the yield of the desired product.

Potential Cause Observation Recommended Solution
Incomplete Reduction Intermediates The reaction mixture appears colored (yellow, orange, or red), suggesting the presence of nitroso, azo, or azoxy compounds.- Ensure Complete Hydrogenation: Monitor the reaction until hydrogen uptake ceases and the starting material is fully consumed. - Maintain Sufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to the accumulation of these intermediates. - Catalyst Quality: A highly active catalyst can help to ensure the complete reduction to the amine.
Over-hydrogenation - Careful Temperature Control: In the first step, temperatures exceeding 50°C can lead to over-hydrogenation and reduce the yield of the desired 4-aminophenylacetic acid intermediate by 15-20%.[1]
Oxidation of the Amino Group - The amino group can be susceptible to oxidation.[1] It is important to handle the product under an inert atmosphere where possible, especially during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the catalytic hydrogenation of 4-nitrophenylacetic acid.[1][3][4] This is typically performed in a two-step process using a Palladium on carbon (Pd/C) catalyst to first reduce the nitro group to an amine, followed by the saturation of the aromatic ring to the cyclohexane.[3][4]

Q2: Why is a two-step hydrogenation recommended over a single-step process?

A2: A two-step hydrogenation significantly improves the stereoselectivity of the reaction, favoring the formation of the desired trans-isomer.[3][4] Performing the nitro group reduction at a lower temperature and pressure, followed by ring saturation at a higher temperature and pressure, can increase the trans isomer content to 60-70%.[4] A single-step process often results in a higher proportion of the cis-isomer.[3][4]

Q3: What are the key parameters to control to maximize the yield of the trans-isomer?

A3: The key parameters are temperature and hydrogen pressure for each of the two hydrogenation steps. For the initial nitro group reduction, a temperature of 40-50°C and a hydrogen pressure of 0.1-0.6 bar are optimal.[4] For the subsequent aromatic ring saturation, the temperature should be increased to 50-60°C and the pressure raised to 1-4 bar.[1][4]

Q4: How can I purify the final product and remove the cis-isomer?

A4: The separation of cis and trans isomers can be challenging.[3] One effective method is the esterification of the cis/trans amino acid mixture, followed by fractional crystallization of the hydrochloride salt. The trans-isomer hydrochloride salt is often less soluble in certain organic solvents like acetonitrile, allowing for its selective precipitation.[1]

Q5: My hydrogenation reaction is very slow or has stalled. What should I do?

A5: A stalled reaction is often due to an inactive or poisoned catalyst.

  • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Purifying the 4-nitrophenylacetic acid by recrystallization may be necessary.[7]

  • Product Inhibition: The amine product can sometimes adsorb to the catalyst surface and inhibit the reaction. Increasing the catalyst loading may help.[7]

  • Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Q6: What are the safety precautions I should take during this synthesis?

A6:

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. Always handle it in an inert atmosphere and keep it wet.[7]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your reaction setup is properly sealed and operated in a well-ventilated fume hood.

  • Pressure: Use a properly rated pressure vessel and ensure all fittings are secure.

Experimental Protocols

Two-Step Hydrogenation of 4-Nitrophenylacetic Acid

Step 1: Reduction of the Nitro Group

  • Charge a pressure reactor with 4-nitrophenylacetic acid and a suitable protic solvent such as water or ethanol.[1]

  • Under an inert atmosphere (e.g., nitrogen), carefully add 5-10 wt% of 10% Pd/C catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.1-0.6 bar.

  • Heat the reaction mixture to 40-50°C and stir vigorously.

  • Monitor the reaction by hydrogen uptake until it ceases.

Step 2: Hydrogenation of the Aromatic Ring

  • Once the nitro group reduction is complete, increase the temperature of the reaction mixture to 50-60°C.[1]

  • Increase the hydrogen pressure to 1-4 bar.[1]

  • Continue stirring vigorously and monitor the reaction by hydrogen uptake until it is complete.

  • Cool the reactor to room temperature and carefully vent the hydrogen, followed by purging with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite with the reaction solvent.

Formation and Crystallization of the Hydrochloride Salt
  • The filtrate containing the mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid is concentrated under reduced pressure.

  • The residue is dissolved in ethanol, and the solution is saturated with anhydrous HCl gas or treated with a solution of HCl in ethanol.

  • The resulting solution is refluxed for 1-3 hours to facilitate esterification.[1]

  • The solvent is partially removed by distillation.

  • Acetonitrile is added as an anti-solvent, and the mixture is cooled to 0 to -5°C to induce crystallization of the trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

  • The crystals are collected by filtration, washed with cold acetonitrile, and dried under vacuum.

  • If the free acid is desired, the ester can be hydrolyzed.

Data Presentation

Table 1: Reaction Conditions for Two-Step Hydrogenation

Parameter Step 1: Nitro Reduction Step 2: Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)
Catalyst 10% Pd/C10% Pd/C (can be reused from Step 1)
Solvent Water, EthanolWater, Ethanol
Temperature 40-50°C[1][4]50-60°C[1][4]
H₂ Pressure 0.1-0.6 bar[4]1-4 bar[1][4]
Outcome 4-Aminophenylacetic acidMixture of cis- and trans-2-(4-Aminocyclohexyl)acetic acid

Table 2: Influence of Hydrogenation Method on trans-Isomer Selectivity

Hydrogenation Method Typical trans-Isomer Percentage Reference
Single-Step Hydrogenation~30%[3][4]
Two-Step Hydrogenation60-70%[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Aromatic Ring Saturation cluster_step3 Step 3: Purification and Salt Formation S1 4-Nitrophenylacetic Acid P1 4-Aminophenylacetic Acid S1->P1 H₂, Pd/C 40-50°C, 0.1-0.6 bar P2 cis/trans-2-(4-Aminocyclohexyl)acetic Acid P1->P2 H₂, Pd/C 50-60°C, 1-4 bar P3 trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride P2->P3 Esterification, Crystallization (EtOH/Acetonitrile)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Purity Issue Q1 Incomplete Reaction? Start->Q1 Q2 Low trans-Selectivity? Start->Q2 Q3 By-product Formation? Start->Q3 Q1->Q2 No Sol1 Check Catalyst Activity Optimize H₂ Pressure/Temp Q1->Sol1 Yes Q2->Q3 No Sol2 Implement Two-Step Hydrogenation Control Temperature Q2->Sol2 Yes Sol3 Ensure Complete Hydrogenation Purify Starting Material Q3->Sol3 Yes Sol4 Troubleshoot Crystallization (Solvent, Purity) Q3->Sol4 No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Stereoselective Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

The most prevalent method is the catalytic hydrogenation of 4-nitrophenylacetic acid.[1][2][3] This process typically occurs in two stages: first, the reduction of the nitro group, and second, the saturation of the aromatic ring. The primary challenges are controlling the stereochemistry to maximize the yield of the desired trans isomer over the cis isomer and the subsequent purification of the trans product.[2][3][4]

Q2: How can I improve the trans:cis isomer ratio during the hydrogenation of 4-aminophenylacetic acid?

Controlling the reaction conditions during the ring saturation step is crucial for improving the trans-selectivity. A two-step hydrogenation process has been shown to increase the proportion of the trans isomer.[2] The first step, nitro group reduction, is performed at a lower temperature (40-50°C) and pressure (0.1-0.6 bar).[2][3] The second step, ring saturation, is then carried out at a slightly higher temperature (50-60°C) and pressure (1-4 bar).[1][2][3] This staged approach favors the formation of the thermodynamically more stable trans product.

Q3: What are the key difficulties in purifying this compound?

The main purification challenge is the efficient separation of the trans isomer from the cis isomer, as they have very similar physical properties.[2][4] Isolation of the desired trans isomer can be difficult to manage directly from the mixture of amino acids.[2][3] A common strategy involves converting the mixture of amino acids to their ethyl ester hydrochloride salts, which can then be separated more effectively through crystallization.[2][3] Treating the cis/trans mixture of the ethyl ester hydrochloride salt with acetonitrile has been shown to enable the isolation of the trans product with high purity and a good yield.[2][3]

Q4: Why is the trans isomer of this compound important for pharmaceutical applications?

The rigid trans-cyclohexyl backbone imparts specific and favorable conformational properties to drug candidates.[1] For instance, in compounds targeting dopamine receptors, the trans isomers of 1,4-disubstituted cyclohexyl rings exhibit greater binding affinity compared to their cis counterparts.[5] This stereochemical precision is critical for the efficacy of active pharmaceutical ingredients (APIs) like Cariprazine, where this compound serves as a key intermediate.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low trans:cis Isomer Ratio Single-step hydrogenation at high temperature/pressure.Implement a two-step hydrogenation. First, reduce the nitro group at 40-50°C and 0.1-0.6 bar, then saturate the ring at 50-60°C and 1-4 bar.[1][2]
Incorrect catalyst.Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[1][2][3] Ensure appropriate catalyst loading and quality.
Difficult Product Isolation / Poor Crystallization Direct crystallization of the amino acid is challenging.Convert the mixture of trans and cis amino acids to their ethyl ester hydrochloride salts. This is typically done by refluxing in ethanolic HCl.[2][3]
Inappropriate crystallization solvent.After forming the ethyl ester hydrochloride, use acetonitrile as the crystallization solvent. Cooling the acetonitrile solution to between 0°C and -5°C can facilitate the precipitation of the pure trans isomer.[3]
Low Overall Yield Incomplete reaction during hydrogenation steps.Monitor hydrogen uptake to ensure the reaction goes to completion. The hydrogenation of the ring can take 48-50 hours.[5]
Loss of product during workup and purification.Minimize transfer steps. The use of acetonitrile for crystallization is reported to provide good recovery of the trans isomer.[2][3]
Side reactions.Ensure reaction conditions (temperature, pressure) are carefully controlled to avoid side reactions like oxidation of the amino group.[1]

Data Presentation

Table 1: Comparative Reaction Conditions for Two-Step Hydrogenation

Parameter Step 1: Nitro Group Reduction Step 2: Aromatic Ring Saturation Reference
Starting Material 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)[2][3]
Catalyst 10% Pd/C10% Pd/C (can be reused from Step 1)[2][3]
Solvent Protic solvent (e.g., deionized water)Protic solvent (e.g., deionized water)[2][3]
Temperature 40–50°C (Optimized: 44–46°C)50–60°C (Optimized: 55–58°C)[2][3]
Pressure 0.1–0.6 bar H₂ overpressure1–4 bar H₂ overpressure[2][3]

Table 2: Reported Trans:Cis Ratios Under Different Conditions

Catalyst Conditions Trans:Cis Ratio Reference
Pd/CTwo-step hydrogenation (as detailed in Table 1)60-70% trans[1]
Raney-NiHigh pressure (172 atm) and high temperature (130°C)81% trans : 19% cis[2][3]
Pd/CWittig reaction followed by hydrogenation and crystallization95-99.9% trans[6]

Experimental Protocols

Key Experiment: Two-Step Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This protocol is synthesized from patent literature describing an improved method for achieving higher trans-selectivity.[2][3]

Step 1: Nitro Group Reduction

  • Charge a suitable autoclave reactor with 4-nitrophenylacetic acid and a protic solvent such as deionized water.

  • Under a nitrogen atmosphere, add a suspension of 10% Palladium on Carbon (Pd/C) catalyst.

  • Flush the reactor with hydrogen gas.

  • Heat the reaction mixture to between 44-46°C.

  • Pressurize the reactor with hydrogen to an overpressure of up to 0.6 bar.

  • Maintain stirring and continue the hydrogenation until the rate of hydrogen uptake slows significantly, indicating the conversion of the nitro group to an amine, forming 4-aminophenylacetic acid in situ.

Step 2: Aromatic Ring Saturation

  • Without isolating the intermediate, increase the reaction temperature to 55-58°C.

  • Increase the hydrogen overpressure to 1-4 bar.

  • Continue the hydrogenation until hydrogen consumption ceases (this can take up to 48-50 hours), indicating the complete saturation of the phenyl ring.[5]

  • After cooling the reactor and flushing with nitrogen, filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains a mixture of trans- and cis-2-(4-Aminocyclohexyl)acetic acid.

Step 3: Esterification and Purification

  • Concentrate the aqueous solution under vacuum.

  • Add ethanol to the residue and add gaseous hydrogen chloride or use pre-prepared ethanolic HCl.

  • Heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride salt.

  • Remove the solvent by distillation under vacuum.

  • Add acetonitrile to the residue and distill off a portion of the solvent.

  • Cool the remaining solution to a temperature between 0°C and -5°C to induce crystallization.

  • Isolate the precipitated crystals by filtration or centrifugation.

  • Wash the crystals with cold acetonitrile and dry under vacuum at up to 60°C to yield pure ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Visualizations

SynthesisWorkflow Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Reduction (H₂, Pd/C, 40-50°C, 0.6 bar) Start->Step1 Intermediate1 4-Aminophenylacetic Acid (in situ) Step1->Intermediate1 Step2 Step 2: Ring Saturation (H₂, Pd/C, 50-60°C, 1-4 bar) Intermediate1->Step2 Intermediate2 Mixture of trans/cis Amino Acids Step2->Intermediate2 Step3 Esterification (Ethanol, HCl, Reflux) Intermediate2->Step3 Intermediate3 Mixture of trans/cis Ethyl Ester HCl Step3->Intermediate3 Step4 Purification (Crystallization from Acetonitrile) Intermediate3->Step4 End trans-2-(4-Aminocyclohexyl) acetic acid ethyl ester HCl Step4->End FinalProduct Hydrolysis (HCl, H₂O) End->FinalProduct Final trans-2-(4-Aminocyclohexyl) acetic acid HCl FinalProduct->Final

Caption: Synthetic workflow for trans-2-(4-Aminocyclohexyl)acetic acid HCl.

TroubleshootingTree Problem Low Yield or Purity of trans-Isomer CheckRatio Check trans:cis ratio by NMR/GC post-hydrogenation Problem->CheckRatio Start Diagnosis RatioLow Ratio < 4:1 trans:cis? CheckRatio->RatioLow OptimizeHydrogenation Action: Implement two-step hydrogenation protocol. (Control T & P) RatioLow->OptimizeHydrogenation Yes CheckPurity Check purity after crystallization RatioLow->CheckPurity No OptimizeHydrogenation->CheckRatio Re-evaluate PurityLow Product still impure? CheckPurity->PurityLow OptimizeCrystallization Action: Ensure anhydrous acetonitrile. Control cooling rate. Consider re-crystallization. PurityLow->OptimizeCrystallization Yes Success Problem Resolved PurityLow->Success No OptimizeCrystallization->CheckPurity Re-evaluate

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Separation of Cis and Trans Isomers of 2-(4-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid important?

The separation of these isomers is critical, particularly in pharmaceutical applications. The biological activity of the two isomers can differ significantly. For many active pharmaceutical ingredients (APIs), only the pure trans isomer is desired due to its greater affinity for specific receptors.[1]

Q2: What are the common methods for separating the cis and trans isomers?

The most common methods for separating the cis and trans isomers, particularly on an industrial scale, involve fractional crystallization of their salts.[1][2][3] High-Performance Liquid Chromatography (HPLC) is also a viable method, especially for analytical purposes, and may require pre-column derivatization.[4]

Q3: At what stage of the synthesis is the separation typically performed?

The separation is often carried out on the ethyl ester hydrochloride salt of 2-(4-aminocyclohexyl)acetic acid.[1][2][5] This derivative has been shown to have different solubilities for the cis and trans isomers in certain solvents, facilitating separation by crystallization.

Q4: What is the typical ratio of cis to trans isomers produced during synthesis?

The ratio of cis to trans isomers can vary depending on the synthesis conditions, particularly the hydrogenation process of 4-nitrophenylacetic acid. Some processes yield a higher percentage of the trans isomer, with ratios of approximately 81% trans to 19% cis being reported.[2][6] Other conditions might lead to a majority of the cis isomer, with a cis to trans ratio of about 70%.[5][6]

Troubleshooting Guide

Issue 1: Poor separation efficiency during fractional crystallization.

  • Potential Cause: Incorrect choice of solvent or suboptimal temperature control.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is crucial for effective separation. Acetonitrile is a preferred solvent for the recrystallization of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.[1] Other solvents to consider include ethanol, isopropanol, acetone, 1,4-dioxane, and tetrahydrofuran.[1]

    • Temperature Gradient: Ensure a slow and controlled cooling process. A typical procedure involves dissolving the mixture in the chosen solvent at an elevated temperature (e.g., 55-60°C) and then gradually cooling to a lower temperature (e.g., 18-20°C) to allow for the selective crystallization of one isomer.[1]

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the desired pure isomer can help induce crystallization.

Issue 2: Co-precipitation of both isomers.

  • Potential Cause: The solution is too concentrated, leading to the precipitation of both isomers.

  • Troubleshooting Steps:

    • Adjust Concentration: Experiment with different concentrations of the solute in the solvent. A more dilute solution may allow for better discrimination between the solubilities of the cis and trans isomers.

    • Solvent Composition: For mixed solvent systems, such as ethanol-ether, the ratio of the two solvents can be adjusted to optimize the differential solubility of the isomers.[1]

Issue 3: Difficulty in isolating the pure trans isomer.

  • Potential Cause: The initial mixture has a very high percentage of the cis isomer, making the isolation of the trans isomer challenging.

  • Troubleshooting Steps:

    • Enrichment of the Trans Isomer: It may be necessary to perform multiple recrystallization steps to achieve the desired purity of the trans isomer.

    • Reaction Condition Optimization: The hydrogenation conditions of the precursor, 4-nitrophenylacetic acid, can be modified to favor the formation of the trans isomer. A two-step hydrogenation process has been shown to increase the yield of the trans isomer.[5][6][7]

Issue 4: Inaccurate determination of isomer ratio.

  • Potential Cause: The analytical method is not sufficiently resolving the two isomers.

  • Troubleshooting Steps:

    • HPLC Method Development: For HPLC analysis, pre-column derivatization with a reagent like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) can enhance the separation of the cis and trans isomers.[4]

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the isomer ratio. The coupling constants for the protons on the cyclohexane ring can distinguish between the cis and trans configurations.[7]

Quantitative Data Summary

Table 1: Hydrogenation Conditions and Resulting Isomer Ratios

PrecursorCatalystSolventTemperature (°C)Pressure (atm)Resulting Isomer Ratio (trans:cis)Reference
4-nitrophenylacetic acid sodium saltRaney-NiWater49 then 130130 then 172~81:19[2][6]
4-nitrophenylacetic acidPd/CWater40-50 then 50-600.1-0.6 then 1-4~60-70% trans conversion[5][6][7]

Table 2: Recrystallization Parameters for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

SolventDissolution Temperature (°C)Crystallization Temperature (°C)Yield of trans-isomerReference
Acetonitrile55-6018-2041.34 g (from 100g starting material)[1]

Experimental Protocols

Protocol 1: Separation of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride by Fractional Crystallization

  • Dissolution: Dissolve the mixture of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in acetonitrile at a concentration that allows for complete dissolution at an elevated temperature (e.g., 55-60°C).

  • Cooling: Slowly cool the solution to room temperature (25-30°C) and maintain for a period (e.g., 2 hours) to allow for gradual crystallization.

  • Further Cooling: Further cool the mixture to a lower temperature (e.g., 18-20°C) and hold for another period (e.g., 2 hours) to maximize the precipitation of the less soluble trans isomer.

  • Filtration: Filter the precipitated solid and wash it with a small amount of cold acetonitrile.

  • Drying: Dry the solid product under vacuum at a suitable temperature (e.g., 50-55°C) until a constant weight is achieved.

  • Analysis: Analyze the purity of the isolated trans isomer using HPLC or NMR.

Protocol 2: Analytical Separation of Cis and Trans Isomers by HPLC

  • Derivatization: Derivatize the mixture of cis and trans 2-(4-aminocyclohexyl)acetic acid with a suitable derivatizing agent, such as Marfey's reagent, to form diastereomeric derivatives that are more easily separated by HPLC.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed. The specific gradient profile should be optimized for the best resolution.

    • Detection: UV detection at a wavelength appropriate for the derivatized analytes.

  • Quantification: The ratio of the cis and trans isomers can be determined by integrating the peak areas of the two separated diastereomers.

Visualizations

SeparationWorkflow cluster_synthesis Synthesis cluster_separation Separation Start 4-Nitrophenylacetic Acid Hydrogenation Catalytic Hydrogenation (e.g., Pd/C or Raney-Ni) Start->Hydrogenation Mixture Mixture of cis/trans 2-(4-Aminocyclohexyl)acetic acid Hydrogenation->Mixture Esterification Esterification & HCl salt formation Mixture->Esterification EsterMixture Mixture of cis/trans Ethyl Ester HCl Esterification->EsterMixture Crystallization Fractional Crystallization (e.g., Acetonitrile) EsterMixture->Crystallization Filtration Filtration Crystallization->Filtration TransIsomer Pure trans-Isomer Filtration->TransIsomer Solid CisIsomer cis-Isomer in Filtrate Filtration->CisIsomer Liquid

Caption: Workflow for the synthesis and separation of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester HCl.

TroubleshootingLogic Problem Poor Separation Efficiency Cause1 Incorrect Solvent? Problem->Cause1 Cause2 Suboptimal Temperature Control? Problem->Cause2 Cause3 Solution too Concentrated? Problem->Cause3 Solution1 Select appropriate solvent (e.g., Acetonitrile) Cause1->Solution1 Solution2 Implement slow, controlled cooling gradient Cause2->Solution2 Solution3 Adjust solute concentration Cause3->Solution3

References

Technical Support Center: Crystallization Purification of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride by crystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the crystallization of this compound. This section addresses common issues with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Crystal Yield - Incomplete precipitation from the solvent. - The compound is too soluble in the chosen solvent system. - Insufficient cooling or cooling too rapidly.- Concentrate the solution by evaporating some of the solvent. - Use a less polar solvent or an anti-solvent to reduce solubility. Acetonitrile is a commonly used solvent for crystallization.[1][2][3] - Allow for a gradual cooling process to promote crystal formation. Cool the solution slowly to 25-30°C, hold for a period, and then further cool to a lower temperature (e.g., 0-5°C or 18-20°C).[1][2][3]
Poor Crystal Quality (e.g., small, needle-like, or amorphous solid) - Supersaturation was reached too quickly. - Presence of impurities that inhibit crystal growth. - Agitation is too vigorous.- Slow down the cooling rate or the addition of an anti-solvent. - Purify the crude product before crystallization (e.g., through a wash or extraction). - Reduce the stirring speed or use gentle agitation during the crystallization process.
Oil Formation Instead of Crystals ("Oiling Out") - The solution is highly supersaturated. - The cooling process is too rapid. - The presence of significant impurities.- Re-heat the solution until the oil dissolves, then cool it more slowly with gentle stirring. - Add a small amount of additional solvent to reduce the supersaturation level before cooling. - "Seed" the solution with a few crystals of the pure compound to encourage crystallization.
Presence of cis-Isomer Impurity - The preceding hydrogenation step resulted in a mixture of cis and trans isomers. The typical trans:cis ratio after hydrogenation is 60-70%.[4]- Recrystallization may be necessary to improve the isomeric purity. The trans isomer is often less soluble, allowing for its selective crystallization. - Optimize the hydrogenation reaction conditions to favor the formation of the trans isomer.[4]
Product is Hygroscopic or Difficult to Dry - Residual solvent trapped within the crystals. - The compound has an affinity for moisture.- Wash the filtered crystals with a cold, non-polar solvent to remove residual crystallization solvent. - Dry the solid under vacuum at a slightly elevated temperature (e.g., 50-60°C) until a constant weight is achieved.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis and purification of this compound?

A1: The synthesis commonly starts from 4-nitrophenylacetic acid.[1][2][4] This undergoes a two-step hydrogenation process, first reducing the nitro group and then saturating the aromatic ring, to yield 4-aminocyclohexyl acetic acid as a mixture of cis and trans isomers.[2][4]

Q2: Which solvents are recommended for the crystallization of this compound or its ethyl ester?

A2: Acetonitrile is frequently cited as a suitable solvent for the crystallization of the ethyl ester hydrochloride derivative.[1][2][3] For the free acid hydrochloride, protic solvents like ethanol are used during the conversion to the hydrochloride salt.[4] The choice of solvent is critical for achieving good yield and purity.

Q3: What is the expected melting point of the purified compound?

A3: The melting point for the related compound, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is reported to be around 177°C.[5]

Q4: How can I confirm the trans-configuration of the purified product?

A4: The trans-configuration can be confirmed using analytical techniques such as NMR spectroscopy. The coupling constants (J values) for the protons on the cyclohexane ring are characteristic of a trans diaxial arrangement, typically in the range of 10–12 Hz.[4]

Q5: What are the storage conditions for the purified compound?

A5: It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocols

General Crystallization Protocol for a Related Compound, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

This protocol is based on procedures described in patent literature for the ethyl ester derivative, which can be adapted for the free acid.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 55-60°C) to achieve a clear solution.[1]

  • Cooling and Crystallization: Slowly cool the solution to room temperature (25-30°C) and maintain for a period (e.g., 2 hours) to initiate crystallization.[1]

  • Further Cooling: Continue to cool the mixture to a lower temperature (e.g., 18-20°C or 0 to -5°C) and hold for another period (e.g., 2 hours) to maximize crystal precipitation.[1][2][3]

  • Isolation: Filter the solid crystals from the mother liquor.

  • Washing: Wash the filtered crystals with a small amount of cold solvent (e.g., acetonitrile) to remove any remaining impurities.[1]

  • Drying: Dry the purified solid under vacuum at a suitable temperature (e.g., 50-55°C) until a constant weight is achieved.[1]

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues```dot

G start Crystallization Experiment outcome Evaluate Outcome (Yield, Purity, Crystal Form) start->outcome low_yield Low Yield? outcome->low_yield poor_quality Poor Crystal Quality? low_yield->poor_quality No solution_ly Concentrate Solution Use Anti-solvent Slow Cooling low_yield->solution_ly Yes oiling_out Oiling Out? poor_quality->oiling_out No solution_pq Slow Cooling Rate Pre-purify Crude Gentle Agitation poor_quality->solution_pq Yes success Successful Purification oiling_out->success No solution_oo Re-heat and Cool Slowly Add More Solvent Seed Crystals oiling_out->solution_oo Yes solution_ly->start solution_pq->start solution_oo->start

Caption: Overview of the synthesis and purification process.

References

HPLC method for determining cis/trans ratio of 2-(4-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and a validated experimental protocol for determining the cis/trans isomer ratio of 2-(4-Aminocyclohexyl)acetic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid?

A1: The spatial arrangement of functional groups in cis and trans isomers can lead to different physical, chemical, and biological properties. In drug development, for instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, accurately determining the ratio of these isomers is crucial for quality control and to ensure the safety and efficacy of the final product.

Q2: What are the main challenges in separating the cis/trans isomers of 2-(4-Aminocyclohexyl)acetic acid by HPLC?

A2: The primary challenges stem from the molecule's properties. As a zwitterionic and highly polar compound, it exhibits poor retention on traditional reversed-phase (RP) columns like C18.[1] Additionally, since cis and trans isomers are diastereomers, they have different physical properties, but these differences can be subtle, requiring a highly selective chromatographic system to achieve baseline separation.[2]

Q3: What chromatographic modes are suitable for this analysis?

A3: Several HPLC modes can be considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for highly polar compounds, as it provides good retention and separation.[3][4][5]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for zwitterionic compounds.[1][6][7]

  • Reversed-Phase HPLC with Derivatization: By reacting the amino or carboxyl group with a derivatizing agent, the molecule's hydrophobicity can be increased, allowing for separation on a standard C18 column.[8][9][10][11][12]

Q4: Is a chiral stationary phase (CSP) required to separate these isomers?

A4: No, a chiral column is generally not necessary for separating diastereomers like cis and trans isomers. Diastereomers have different physical properties and can be separated on standard (achiral) stationary phases.[2] Chiral columns are specifically designed to separate enantiomers, which are non-superimposable mirror images of each other.

Troubleshooting Guide

Issue 1: Poor or No Retention of Isomers

Q: My peaks for both isomers are eluting at or near the void volume. What should I do?

A: This is a common issue when analyzing highly polar compounds on reversed-phase columns. Here are some solutions:

  • Confirm you are using the correct column type. A HILIC or mixed-mode column is recommended for this analysis. A standard C18 column will likely not provide adequate retention.

  • Check the mobile phase composition. In HILIC, a high percentage of an organic solvent (typically acetonitrile) is required for retention. Ensure your mobile phase contains at least 80-95% acetonitrile.

  • Ensure proper column equilibration. HILIC columns may require a longer equilibration time compared to reversed-phase columns. Equilibrate the column with the initial mobile phase for at least 30-60 minutes before the first injection.

Issue 2: Poor Resolution Between Cis and Trans Isomers

Q: The peaks for the cis and trans isomers are overlapping. How can I improve the separation?

A: Poor resolution is a selectivity problem. Consider the following adjustments:

  • Optimize the mobile phase. Systematically adjust the percentage of the aqueous component in the mobile phase in small increments (e.g., 1-2%). Also, modifying the buffer concentration or pH can alter the ionization state of the analyte and improve selectivity.[2]

  • Lower the flow rate. Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution.[2]

  • Adjust the column temperature. Temperature can influence selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, and 40°C) to find the optimal condition.[2]

Issue 3: Peak Tailing

Q: The peaks, especially for one of the isomers, are showing significant tailing. What is the cause and how can it be fixed?

A: Peak tailing for an amino acid is often due to secondary interactions with the stationary phase.

  • Check the mobile phase pH. For this zwitterionic compound, the pH can influence peak shape. Ensure the buffer is correctly prepared and the pH is stable.

  • Use a high-purity column. Modern, high-purity silica-based columns have fewer residual silanol groups, which can cause tailing of basic compounds.[13]

  • Consider mobile phase additives. If using a reversed-phase method with derivatization, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of basic analytes.[13]

  • Avoid column overload. Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[14]

Issue 4: Fluctuating Retention Times

Q: The retention times for my peaks are not consistent between injections. What could be the problem?

A: Unstable retention times can be caused by several factors:

  • Inadequate column equilibration. Ensure the column is fully equilibrated before starting your analytical run and between gradient runs.

  • Mobile phase instability. Make sure the mobile phase is well-mixed and degassed. If using a buffer, ensure it has not precipitated.

  • Temperature fluctuations. Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

  • Pump performance. Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Experimental Protocol: HILIC-HPLC Method

This protocol describes a method for the separation and quantification of cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid using Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of a cis/trans mixture of 2-(4-Aminocyclohexyl)acetic acid at a concentration of 1 mg/mL in a mixture of Acetonitrile:Water (50:50, v/v).

  • Working Standard: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard, using the initial mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterValue
HPLC System Standard HPLC with UV Detector
Column HILIC Column (e.g., Silica-based amide or zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 90% B; 10-12 min: 90% to 70% B; 12-15 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or Refractive Index Detector if UV response is poor)
Injection Volume 10 µL

3. Data Analysis

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times (preliminary identification may require reference standards or alternative analytical techniques like NMR).

  • Integrate the peak areas for both isomers.

  • Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh and dissolve 2-(4-Aminocyclohexyl)acetic acid prep2 Dilute to working concentration (0.1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Equilibrate HILIC column (30-60 min) prep3->hplc1 To HPLC hplc2 Inject 10 µL of prepared sample/standard hplc1->hplc2 hplc3 Run gradient elution hplc2->hplc3 hplc4 Detect isomers at 210 nm hplc3->hplc4 data1 Identify and integrate cis and trans isomer peaks hplc4->data1 Chromatogram data2 Calculate peak area ratio data1->data2 data3 Report cis/trans ratio data2->data3

Caption: Workflow for HPLC determination of cis/trans ratio.

References

Technical Support Center: Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most significant impurity encountered during the synthesis is the cis-isomer of 2-(4-Aminocyclohexyl)acetic acid. The catalytic hydrogenation of 4-nitrophenylacetic acid typically yields a mixture of trans and cis isomers.[1][2][3] The separation of these diastereomers can be challenging due to their similar physical properties.

Q2: What are other potential byproducts I should be aware of during the synthesis?

A2: Besides the cis-isomer, other byproducts can form, particularly during the catalytic hydrogenation step. These may include:

  • Incompletely hydrogenated intermediates: Such as 4-aminophenylacetic acid if the aromatic ring saturation is not complete.

  • Products from side reactions: If the hydrogenation of the intermediate arylhydroxylamine is incomplete, condensation reactions can lead to the formation of colored azo or azoxy compounds.[4]

  • Oxidation products: The amino group of the final product can be susceptible to oxidation, forming corresponding nitroso or nitro derivatives.[5]

Q3: How can I maximize the yield of the desired trans-isomer?

A3: Optimizing the reaction conditions during catalytic hydrogenation is crucial for maximizing the trans-isomer yield. A two-step hydrogenation process has been shown to increase trans-selectivity.[2] This involves:

  • Reduction of the nitro group at a lower temperature (40-50°C).

  • Saturation of the phenyl ring at a slightly higher temperature (50-60°C).[1][2][5]

Q4: What is the best method for separating the trans and cis isomers?

A4: Separation of the trans and cis isomers is often achieved through fractional crystallization of their ethyl ester hydrochloride salts.[1][2] The general procedure involves:

  • Esterification of the isomer mixture with ethanolic HCl.

  • Selective precipitation of the trans-isomer ethyl ester hydrochloride from a solvent such as acetonitrile.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired trans-isomer Suboptimal hydrogenation conditions favoring the formation of the cis-isomer.Implement a two-step hydrogenation with careful temperature control for each step.[2][5]
Inefficient separation of trans and cis isomers.Optimize the crystallization process. Ensure the use of a suitable solvent like acetonitrile for selective precipitation of the trans-ester hydrochloride.[1][3]
Presence of colored impurities in the final product Incomplete hydrogenation leading to the formation of azo or azoxy compounds from arylhydroxylamine intermediates.[4]Ensure complete hydrogenation by monitoring hydrogen uptake. The addition of a catalytic amount of a vanadium compound can help prevent the accumulation of hydroxylamine intermediates.[4]
Incomplete conversion of the starting material (4-nitrophenylacetic acid) Catalyst deactivation or insufficient catalyst loading.Use fresh, high-quality Pd/C catalyst. Ensure adequate catalyst loading and efficient stirring to maintain catalyst suspension.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure within the recommended range (1-4 bar for the second step) and ensure sufficient reaction time until hydrogen uptake ceases.[1][2]
Formation of 4-aminophenylacetic acid byproduct Incomplete hydrogenation of the aromatic ring.Increase the temperature to the recommended 50-60°C during the second stage of hydrogenation and ensure sufficient reaction time.[2][5]

Experimental Protocols

Key Experiment: Two-Step Catalytic Hydrogenation of 4-Nitrophenylacetic acid

This protocol is a synthesis of procedures described in the literature.[1][2][5][6]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Protic solvent (e.g., deionized water, ethanol)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave or hydrogenation reactor

Procedure:

  • Step 1: Nitro Group Reduction

    • Charge the reactor with 4-nitrophenylacetic acid and the protic solvent.

    • Inert the reactor with nitrogen.

    • Add a suspension of 10% Pd/C catalyst.

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar.

    • Heat the reaction mixture to 40-50°C and stir until hydrogen uptake slows, indicating the formation of 4-aminophenylacetic acid.[1][2]

  • Step 2: Aromatic Ring Saturation

    • Increase the temperature to 50-60°C.

    • Increase the hydrogen pressure to 1-4 bar.

    • Continue the reaction until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring.[1][2]

    • Cool the reaction mixture, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst. The resulting solution contains a mixture of cis- and trans-2-(4-Aminocyclohexyl)acetic acid.

Data on Isomer Ratios
Hydrogenation Method Approximate trans:cis Ratio Reference
Single-step hydrogenation in an aqueous medium30:70[1]
Two-step hydrogenation60-70% trans[5]

Visualizations

Synthesis_Pathway start 4-Nitrophenylacetic acid intermediate 4-Aminophenylacetic acid (in situ) start->intermediate H2, Pd/C (40-50°C, 0.1-0.6 bar) product_mixture Mixture of cis/trans-2-(4-Aminocyclohexyl)acetic acid intermediate->product_mixture H2, Pd/C (50-60°C, 1-4 bar) final_product This compound product_mixture->final_product Esterification & Crystallization

Caption: Synthesis pathway for this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurities 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid Arylhydroxylamine\nIntermediate Arylhydroxylamine Intermediate 4-Nitrophenylacetic acid->Arylhydroxylamine\nIntermediate H2, Pd/C (Incomplete Reduction) 4-Aminophenylacetic acid 4-Aminophenylacetic acid Arylhydroxylamine\nIntermediate->4-Aminophenylacetic acid H2, Pd/C Azo/Azoxy Compounds Azo/Azoxy Compounds Arylhydroxylamine\nIntermediate->Azo/Azoxy Compounds Condensation cis/trans Mixture cis/trans Mixture 4-Aminophenylacetic acid->cis/trans Mixture H2, Pd/C (Ring Saturation) Incomplete Saturation\nByproduct Incomplete Saturation Byproduct 4-Aminophenylacetic acid->Incomplete Saturation\nByproduct trans-Isomer\n(Desired Product) trans-Isomer (Desired Product) cis/trans Mixture->trans-Isomer\n(Desired Product) Purification cis-Isomer\n(Major Impurity) cis-Isomer (Major Impurity) cis/trans Mixture->cis-Isomer\n(Major Impurity) Co-product

Caption: Potential byproduct formation during synthesis.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Low yield or impure product check_isomer_ratio Analyze trans:cis ratio (e.g., NMR, HPLC) start->check_isomer_ratio check_color Is the product colored? start->check_color check_starting_material Check for residual starting material/intermediates start->check_starting_material optimize_hydrogenation Optimize two-step hydrogenation temperatures and pressures check_isomer_ratio->optimize_hydrogenation Low trans ratio optimize_crystallization Refine esterification and crystallization protocol check_isomer_ratio->optimize_crystallization Separation issue ensure_complete_hydrogenation Ensure complete H2 uptake; consider additives like vanadium compounds check_color->ensure_complete_hydrogenation Yes increase_reaction_time Increase reaction time/ catalyst load/H2 pressure check_starting_material->increase_reaction_time Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Removal of residual catalyst from "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Residual Catalyst from "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalyst from "this compound" following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalyst used in the synthesis of "this compound" and why is its removal important?

The primary catalyst used is palladium on carbon (Pd/C), which facilitates the hydrogenation of 4-nitrophenylacetic acid.[1][2] Removal of residual palladium is critical for pharmaceutical applications as heavy metal impurities are strictly regulated by agencies like the FDA and EMA to ensure patient safety.[3][4] Residual palladium can also interfere with downstream synthetic steps and affect the stability and biological activity of the final active pharmaceutical ingredient (API).

Q2: What are the common methods for removing residual palladium catalyst?

The most common methods for removing residual palladium from reaction mixtures include:

  • Filtration: Effective for removing the heterogeneous Pd/C catalyst particles. The use of a filter aid like Celite® is often recommended to trap fine palladium particles.[3][5]

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][5][6]

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.[1][2][7]

  • Extraction: Using a suitable solvent system to partition the palladium species away from the product.

Q3: How do I choose the best palladium removal method for my experiment?

The optimal method depends on several factors, including:

  • The form of the palladium residue: Heterogeneous (solid Pd/C) or homogeneous (soluble palladium species).

  • The desired level of purity: Regulatory limits for APIs often require palladium levels to be below 10 ppm.[3]

  • The properties of the product: "this compound" is a polar and acidic compound, which can influence the choice of solvents and scavengers.

  • Scale of the reaction: Some methods are more suitable for large-scale production than others.

Q4: What are metal scavengers and how do they work?

Metal scavengers are solid-supported materials (often silica or polystyrene-based) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines.[3][5] When added to the reaction mixture, these scavengers chelate the palladium, which can then be easily removed by filtration.

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium Catalyst After Filtration

Symptoms:

  • The filtrate appears gray or black.

  • ICP-MS analysis shows high levels of residual palladium.

Possible Causes:

  • Fine Palladium Particles: The Pd/C catalyst particles are very fine and can pass through standard filter paper.

  • Soluble Palladium Species: Some palladium may have leached from the carbon support and is present in a soluble form.

Solutions:

Troubleshooting StepDetailed Explanation
Use a Filter Aid Filter the reaction mixture through a pad of Celite® (diatomaceous earth). This creates a fine filtration bed that can trap smaller palladium particles.[5]
Employ Metal Scavengers If soluble palladium is suspected, treat the filtrate with a suitable metal scavenger. Thiol- or amine-based scavengers are often effective for palladium.[3][5]
Activated Carbon Treatment Stirring the solution with activated carbon can adsorb dissolved palladium species.[6] However, this may also lead to some product loss due to non-specific adsorption.[3]
Issue 2: Significant Product Loss During Palladium Removal

Symptoms:

  • Low yield of "this compound" after purification.

Possible Causes:

  • Adsorption onto Activated Carbon: The product, being a polar molecule, can adsorb onto the surface of activated carbon along with the palladium.[3]

  • Co-precipitation with Scavenger: The product might interact with the scavenger and be removed during filtration.

Solutions:

Troubleshooting StepDetailed Explanation
Optimize Adsorbent Amount Use the minimum amount of activated carbon or scavenger required for effective palladium removal. This should be determined experimentally.
Solvent Selection Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[3]
Wash the Solid Support After filtration, wash the activated carbon or scavenger with a fresh portion of the solvent to recover any adsorbed product.[5]
Consider Crystallization Crystallization can be a highly selective purification method that minimizes product loss.
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • Variable levels of residual palladium in the final product across different experimental runs.

Possible Causes:

  • Variability in Reaction Work-up: Inconsistent work-up procedures can lead to different forms of residual palladium (e.g., different oxidation states).

  • Aging of the Pd/C Catalyst: The properties of the catalyst can change over time, potentially leading to increased leaching of soluble palladium.

Solutions:

Troubleshooting StepDetailed Explanation
Standardize Procedures Ensure that all reaction and work-up parameters (temperature, time, reagents) are consistent for each batch.[3]
Use a Broad-Spectrum Scavenger Employ a scavenger that is effective against various forms of palladium. Dimercaptotriazine (DMT)-based scavengers are known for their broad effectiveness.[3]
Pre-treat the Solution In some cases, a pre-treatment step (e.g., with a mild oxidizing or reducing agent) can convert various palladium species into a single, more easily removable form.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodPrincipleTypical Efficiency (Initial Pd)Final Pd ConcentrationAdvantagesDisadvantages
Filtration with Celite® Physical removal of heterogeneous particles>95% (for Pd/C)< 50 ppmSimple, fast, cost-effectiveIneffective for soluble palladium
Activated Carbon Adsorption of palladium species80-99%< 10 ppmCost-effective, readily available[6]Can lead to product loss, may require large amounts[3]
Metal Scavengers (e.g., Thiol-based) Chelation of palladium>99%< 5 ppmHigh selectivity, high efficiency[8]Higher cost compared to activated carbon
Crystallization Selective precipitation of the productVariable< 1 ppmCan achieve very high purityRequires suitable solvent system, may be time-consuming

Note: Efficiency is highly dependent on the specific experimental conditions. The values presented are typical ranges and should be optimized for the specific application.

Experimental Protocols

Protocol 1: Removal of Residual Palladium using Activated Carbon
  • Dissolution: After filtration of the heterogeneous Pd/C catalyst, dissolve the crude "this compound" in a suitable solvent (e.g., water, methanol, or a mixture). The choice of solvent should be based on the solubility of the product.

  • Activated Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 2-4 hours. The optimal stirring time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Removal of Residual Palladium using a Metal Scavenger
  • Dissolution: After filtration of the heterogeneous Pd/C catalyst, dissolve the crude "this compound" in an appropriate solvent.

  • Scavenger Selection: Choose a suitable metal scavenger. For palladium removal from compounds with amine groups, thiol-based or amine-based scavengers are often effective.

  • Scavenger Addition: Add the scavenger to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration (typically 2-10 equivalents relative to the residual palladium).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. Optimization of time and temperature is recommended.

  • Filtration: Remove the scavenger by filtration.

  • Washing: Wash the scavenger with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration by ICP-MS.

Protocol 3: Purification by Crystallization
  • Solvent Screening: Screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the compound, polar protic or aprotic solvents should be considered (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures thereof).[1][2]

  • Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature until a clear solution is obtained.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystallized product and the residual palladium content.

Mandatory Visualization

Experimental_Workflow_Catalyst_Removal cluster_synthesis Synthesis cluster_filtration Initial Filtration cluster_purification Purification Options cluster_final_steps Final Steps Start Crude Reaction Mixture (containing Pd/C) Filtration Filter through Celite® Start->Filtration Filtrate Filtrate (Product + Soluble Pd) Filtration->Filtrate SolidWaste1 Solid Waste (Pd/C + Celite®) Filtration->SolidWaste1 ActivatedCarbon Activated Carbon Treatment Filtrate->ActivatedCarbon MetalScavenger Metal Scavenger Treatment Filtrate->MetalScavenger Crystallization Crystallization Filtrate->Crystallization FinalFiltration Final Filtration ActivatedCarbon->FinalFiltration MetalScavenger->FinalFiltration PurifiedProduct Purified Product Crystallization->PurifiedProduct FinalFiltration->PurifiedProduct SolidWaste2 Solid Waste (Adsorbent/Scavenger) FinalFiltration->SolidWaste2

Caption: Workflow for residual palladium catalyst removal.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Problem High Residual Palladium CheckFiltrate Is filtrate colored? Problem->CheckFiltrate CheckYield Is product yield low? Problem->CheckYield UseCelite Use/Increase Celite® CheckFiltrate->UseCelite Yes UseScavenger Use Metal Scavenger CheckFiltrate->UseScavenger No (Soluble Pd) OptimizeAdsorbent Optimize Adsorbent Amount CheckYield->OptimizeAdsorbent Yes ChangeSolvent Change Solvent CheckYield->ChangeSolvent Yes ConsiderCrystallization Consider Crystallization CheckYield->ConsiderCrystallization Yes

Caption: Troubleshooting logic for palladium removal.

References

Technical Support Center: Optimizing Hydrogenation of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the hydrogenation of 4-nitrophenylacetic acid?

A1: The most prevalent methods for reducing aromatic nitro groups are catalytic hydrogenations. For 4-nitrophenylacetic acid, the primary choices are Palladium on carbon (Pd/C) and Raney Nickel (also known as skeletal nickel).[1][2] Pd/C is a highly efficient and common choice for nitro reductions.[2] Raney Nickel is also effective and is sometimes preferred when there's a risk of dehalogenation on the substrate, though this is not a concern for 4-nitrophenylacetic acid.[2] A specific preparation method for 4-aminophenylacetic acid utilizes skeletal nickel in ethanol under pressure.[3]

Q2: Is the carboxylic acid functional group stable during the reduction of the nitro group?

A2: Yes, the carboxylic acid group is generally stable under the typical conditions used for catalytic hydrogenation of a nitro group.[4] Reagents like H₂ with a Nickel or Palladium catalyst are not strong enough to reduce a carboxylic acid, allowing for selective reduction of the nitro group.[4] Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) would be required to reduce the carboxylic acid, but this reagent is not suitable for reducing aromatic nitro groups to amines as it tends to form azo products.[2][4]

Q3: My hydrogenation reaction is very slow or has stalled completely. What are the common causes and how can I fix it?

A3: A slow or stalled reaction is a frequent issue in catalytic hydrogenation. The most common causes are catalyst poisoning or poor mass transfer.

  • Catalyst Poisoning : The catalyst's active sites can be blocked. This can be caused by impurities in the starting material or solvent (e.g., sulfur-containing compounds).[5] Additionally, the amine product itself can adsorb onto the catalyst surface, inhibiting the reaction as its concentration increases (product inhibition).[5]

    • Solution : Ensure high-purity starting materials and solvents. If product inhibition is suspected, slightly increasing the reaction temperature or hydrogen pressure may help. In some cases, adding a small amount of acid (like acetic acid) can mitigate catalyst poisoning by the amine product.[6]

  • Poor Mass Transfer : The reaction involves three phases (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing prevents the hydrogen gas from reaching the catalyst's active sites.

    • Solution : Increase the agitation or stirring speed to ensure the catalyst is well-suspended and to improve the dissolution of hydrogen gas into the liquid phase.[5]

Q4: I'm observing byproducts in my reaction mixture. What are they and how can I minimize their formation?

A4: The formation of byproducts usually indicates an incomplete or partial reduction. The reduction of a nitro group proceeds through several intermediates. If the reaction stalls or is stopped prematurely, you may isolate N-phenylhydroxylamine, azoxy, or azo compounds.[7][8]

  • Solution : To minimize these byproducts, ensure the reaction goes to completion. This can be achieved by using a sufficient catalyst loading, ensuring adequate hydrogen pressure, and allowing for sufficient reaction time. Monitoring the reaction by techniques like TLC or HPLC is crucial to determine the endpoint.[9]

Q5: What are the recommended analytical methods for monitoring the reaction progress?

A5: Several methods can be used to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) : This is a highly effective method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate buffer) and UV detection is a typical setup.[9][10]

  • Thin-Layer Chromatography (TLC) : A quick and simple qualitative method to check for the presence of the starting material.

  • UV-Vis Spectroscopy : The progress of the reduction of 4-nitrophenol (a similar compound) is often monitored by the decrease in its characteristic absorbance peak around 400 nm.[7] This can be adapted for 4-nitrophenylacetic acid.

  • LC-MS/MS and ¹H NMR : These techniques are powerful for identifying intermediates and byproducts, helping to understand the reaction mechanism in detail.[7]

Q6: How should I handle the catalyst after the reaction is complete?

A6: Catalysts like Pd/C and Raney Nickel are pyrophoric, meaning they can ignite spontaneously in the air, especially after use when they are finely divided and contain adsorbed hydrogen.[9]

  • Safe Handling Procedure : Never filter the catalyst while it is dry. After the reaction, purge the vessel with an inert gas (like nitrogen or argon) to remove all hydrogen.[11] Filter the catalyst through a pad of Celite®, ensuring the filter cake is kept wet with solvent throughout the filtration process.[9][11] The collected catalyst/Celite pad should be stored under water in a dedicated, labeled waste container to prevent ignition.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrogenation of 4-Nitrophenylacetic Acid

ParameterMethod 1: Raney NickelMethod 2: Pd/C (General)
Catalyst Skeletal Nickel (Raney Ni)5-10% Palladium on Carbon (Pd/C)
Catalyst Loading 2-5% w/w relative to substrate[3]5-10 mol%
Solvent Ethanol (95%)[3]Methanol, Ethanol, Ethyl Acetate
Temperature 90–100 °C[3]Room Temperature to 50 °C
Pressure 0.7–1.2 MPa (approx. 100-175 psi)[3]1 atm (H₂ balloon) to 100 psi
Typical Reaction Time 2–3 hours[3]2–24 hours
Key Advantage Proven for this specific substrate in patent literature.[3]High activity, often works at lower temp/pressure.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Skeletal Nickel (Adapted from patent literature)[3]

  • Reactor Setup : To a pressure reactor, add 4-nitrophenylacetic acid and 95% ethanol. A typical mass ratio is 1:10 (substrate:ethanol).[3]

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen), carefully add the skeletal nickel catalyst. The catalyst loading should be between 2-5% of the mass of the 4-nitrophenylacetic acid.[3]

  • Hydrogenation : Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction Conditions : Pressurize the reactor to 0.7–1.2 MPa with hydrogen. Begin vigorous stirring and heat the mixture to 90–100 °C.[3]

  • Monitoring : Maintain the conditions for 2-3 hours. The reaction progress can be monitored by observing hydrogen uptake or by analyzing samples via HPLC/TLC.

  • Work-up : Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation : Filter the reaction mixture through a pad of Celite® to remove the catalyst (ensure the Celite pad remains wet). Distill the ethanol to reduce the volume. Cool the remaining solution to crystallize the 4-aminophenylacetic acid product. Filter and dry the crystals.

Protocol 2: General Procedure for Hydrogenation using Pd/C and a Hydrogen Balloon

  • Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrophenylacetic acid in a suitable solvent (e.g., methanol or ethanol).

  • Inerting : Add the Pd/C catalyst (typically 5-10 mol%). Seal the flask with a septum.

  • Hydrogenation : Using a needle, apply a vacuum to the flask and then backfill with nitrogen. Repeat this cycle three times. Finally, apply the vacuum and backfill with hydrogen from a balloon.

  • Reaction : Stir the reaction mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction by TLC or by taking aliquots (via syringe) for HPLC analysis until the starting material is fully consumed.

  • Work-up : Carefully purge the flask with nitrogen to remove all hydrogen.

  • Isolation : Filter the mixture through a syringe filter or a Celite® pad to remove the Pd/C catalyst. The filtrate contains the product, which can be isolated by evaporating the solvent.

Protocol 3: HPLC Method for Reaction Monitoring

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.0). A typical starting point could be 30:70 (v/v) acetonitrile:buffer.[10]

  • Flow Rate : 1.0 mL/min.[9]

  • Detection : UV detector at 254 nm or 280 nm.[9]

  • Temperature : 30-40°C.[9]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

Visualizations

start Reaction Slow or Stalled? check_stirring Is stirring vigorous and catalyst well-suspended? start->check_stirring Start Here increase_stirring Increase agitation speed check_stirring->increase_stirring No check_poisoning Suspect Catalyst Poisoning? check_stirring->check_poisoning Yes success Problem Resolved increase_stirring->success purify_sm Purify starting material and use high-purity solvent. check_poisoning->purify_sm Yes (SM/Solvent Impurity) check_conditions Review Reaction Conditions check_poisoning->check_conditions No fresh_catalyst Use a fresh batch of catalyst. check_poisoning->fresh_catalyst Yes (Catalyst Deactivated) purify_sm->success increase_params Consider modest increase in Temp., Pressure, or Catalyst Loading. check_conditions->increase_params Yes increase_params->success fresh_catalyst->success

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

start 4-Nitrophenylacetic Acid (Starting Material) intermediate1 Nitroso Intermediate start->intermediate1 + H₂ intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 + H₂ side_product1 Azoxy Dimer (Side Product) intermediate1->side_product1 Condensation product 4-Aminophenylacetic Acid (Final Product) intermediate2->product + H₂ intermediate2->side_product1 Condensation side_product2 Azo Dimer (Side Product) side_product1->side_product2 Reduction

Caption: Reaction pathway for the hydrogenation of 4-nitrophenylacetic acid.

setup 1. Reactor Setup (Substrate, Solvent, Catalyst) purge 2. Inert Gas Purge (Remove Air) setup->purge hydrogenate 3. Hydrogenation (Introduce H₂, Heat, Stir) purge->hydrogenate monitor 4. Reaction Monitoring (TLC, HPLC, H₂ Uptake) hydrogenate->monitor monitor->hydrogenate Reaction Incomplete workup 5. Post-Reaction Purge (Remove H₂ with N₂) monitor->workup Reaction Complete filter 6. Catalyst Filtration (Through wet Celite®) workup->filter isolate 7. Product Isolation (Evaporation, Crystallization) filter->isolate

Caption: General experimental workflow for catalytic hydrogenation.

References

Technical Support Center: Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is a two-step catalytic hydrogenation of 4-nitrophenylacetic acid.[1] This process involves the initial selective reduction of the nitro group to an amine, followed by the saturation of the aromatic ring to yield the desired cyclohexyl derivative.[1] A final esterification and crystallization step is often employed to isolate the pure trans isomer.

Q2: Why is a two-step hydrogenation preferred?

A2: A stepwise hydrogenation approach significantly improves the stereoselectivity of the reaction, favoring the formation of the desired trans isomer.[1] Performing the nitro group reduction at a lower temperature and pressure, followed by aromatic ring saturation at higher temperature and pressure, can achieve a trans:cis isomer ratio of 60-70%.[1]

Q3: What are the critical reaction parameters to control?

A3: Key parameters to monitor and control are temperature, hydrogen pressure, catalyst selection and loading, and solvent choice. Optimal conditions for each step are crucial for achieving high yield and selectivity.

Q4: How can I confirm the stereochemistry of the final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The trans-configuration can be confirmed by the characteristic coupling constants (J = 10–12 Hz) of the diaxial protons on the cyclohexane ring.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Incomplete or Slow Hydrogenation

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium on carbon (Pd/C) catalyst. Catalyst activity can diminish over time or due to improper storage.
Catalyst Poisoning Ensure all starting materials, solvents, and the reaction vessel are free from potential catalyst poisons such as sulfur, thiols, or other strong coordinating species. If poisoning is suspected, the catalyst may need to be filtered and replaced.
Insufficient Hydrogen Pressure Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained within the recommended range for each step.
Poor Mass Transfer Increase the stirring rate to ensure efficient mixing of the substrate, catalyst, and hydrogen. A larger solvent surface area can also improve gas-liquid mass transfer.
Low Reaction Temperature Verify the reaction temperature is within the optimal range for the specific hydrogenation step.
Problem 2: Low trans to cis Isomer Ratio

Possible Causes & Solutions

Possible CauseRecommended Action
Single-Step Hydrogenation Employ a two-step hydrogenation protocol with distinct temperature and pressure conditions for the nitro group reduction and aromatic ring saturation.[1]
Incorrect Reaction Conditions Adhere strictly to the optimized temperature and pressure parameters for each hydrogenation step. Higher temperatures during the second step can favor the formation of the thermodynamically more stable trans isomer.
Isomerization During Work-up While less common, prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to some isomerization. It is advisable to work efficiently and maintain neutral pH where possible.
Problem 3: Low Yield and/or Purity of Final Product

Possible Causes & Solutions

Possible CauseRecommended Action
Formation of Side Products In addition to the cis-isomer, side products such as hydroxylamines, azo, and azoxy compounds can form, especially if the nitro group reduction is not complete. The presence of a vanadium compound co-catalyst has been shown to prevent the accumulation of hydroxylamines.
Inefficient Isomer Separation The separation of cis and trans isomers can be challenging. A proven method is to convert the mixture of amino acids to their ethyl esters followed by selective crystallization from acetonitrile. This process yields the trans isomer in high purity.
Incomplete Crystallization Ensure the solution is cooled to the recommended temperature (0 to -5 °C) and allowed sufficient time for complete crystallization. Washing the crystals with cold acetonitrile is crucial to remove soluble impurities.
Contamination from Starting Materials Use high-purity 4-nitrophenylacetic acid as the starting material to avoid carrying impurities through the synthesis.

Experimental Protocols

Key Experimental Parameters
ParameterStep 1: Nitro Group ReductionStep 2: Aromatic Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)
Catalyst 5-10 wt% Palladium on Carbon (Pd/C)Fresh or reused Pd/C
Solvent Protic solvents (e.g., water, ethanol)Protic solvents (e.g., water, ethanol)
Temperature 40–50°C (Optimized at 44–46°C)[1]50–60°C (Optimized at 55–58°C)[1]
Hydrogen Pressure 0.1–0.6 bar overpressure[1]1–4 bar overpressure[1]
Expected Outcome 4-Aminophenylacetic acidMixture of cis and trans-4-aminocyclohexyl acetic acid (trans:cis ratio ~60-70%)[1]
Detailed Synthesis and Purification Protocol
  • Step 1 & 2: Two-Step Hydrogenation

    • Charge a suitable autoclave with 4-nitrophenylacetic acid and a protic solvent (e.g., deionized water).

    • Add 5-10 wt% Pd/C catalyst.

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar and heat to 44-46°C. Maintain these conditions until hydrogen uptake ceases, indicating the complete reduction of the nitro group.

    • Increase the temperature to 55-58°C and the hydrogen pressure to 1-4 bar to initiate the hydrogenation of the aromatic ring. Continue the reaction until hydrogen consumption stops.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Step 3: Esterification and Isolation of trans-isomer Hydrochloride

    • Concentrate the filtrate from the previous step under vacuum.

    • Add ethanol and hydrochloric acid (gaseous HCl or a solution of HCl in ethanol) to the residue and reflux for 1-3 hours.

    • Remove the ethanol by distillation under vacuum.

    • Add acetonitrile to the residue and distill off a portion of it to remove residual water.

    • Cool the remaining acetonitrile solution to 0 to -5°C to induce crystallization.

    • Filter the precipitated crystals and wash with cold acetonitrile.

    • Dry the solid under vacuum to obtain trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.

  • Step 4: Hydrolysis to the Final Product

    • Hydrolyze the ethyl ester using standard aqueous acidic conditions to yield this compound.

Visualizing the Workflow

Synthesis Workflow

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Aromatic Ring Saturation cluster_2 Step 3: Purification cluster_3 Step 4: Final Product Start 4-Nitrophenylacetic acid Nitro_Reduction Hydrogenation (Pd/C, 44-46°C, 0.1-0.6 bar H₂) Start->Nitro_Reduction Intermediate 4-Aminophenylacetic acid Nitro_Reduction->Intermediate Ring_Hydrogenation Hydrogenation (Pd/C, 55-58°C, 1-4 bar H₂) Intermediate->Ring_Hydrogenation Isomer_Mixture cis/trans Isomer Mixture Ring_Hydrogenation->Isomer_Mixture Esterification Esterification (EtOH, HCl) Isomer_Mixture->Esterification Crystallization Crystallization (Acetonitrile, 0 to -5°C) Esterification->Crystallization Ester_HCl trans-Ester Hydrochloride Crystallization->Ester_HCl Hydrolysis Hydrolysis Ester_HCl->Hydrolysis End This compound Hydrolysis->End

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G cluster_0 Reaction Issues cluster_1 Product Quality Issues Start Problem Encountered Incomplete_Rxn Incomplete/Slow Reaction Start->Incomplete_Rxn Low_Trans_Ratio Low trans:cis Ratio Start->Low_Trans_Ratio Low_Yield Low Yield/Purity Start->Low_Yield Catalyst Check Catalyst Activity & Poisoning Incomplete_Rxn->Catalyst Pressure Verify Hydrogen Pressure Incomplete_Rxn->Pressure Mixing Improve Stirring/Mass Transfer Incomplete_Rxn->Mixing Two_Step Implement Two-Step Hydrogenation Low_Trans_Ratio->Two_Step Conditions Optimize Reaction Conditions Low_Trans_Ratio->Conditions Side_Products Analyze for Side Products Low_Yield->Side_Products Separation Optimize Isomer Separation Low_Yield->Separation Crystallization Refine Crystallization Procedure Low_Yield->Crystallization

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Production of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up and production of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common and patented industrial-scale process is the catalytic hydrogenation of 4-nitrophenylacetic acid.[1] This synthesis is typically performed in a stepwise manner using a Palladium on carbon (Pd/C) catalyst in a protic solvent like water.[1][2][3] The process involves an initial reduction of the nitro group, followed by the saturation of the aromatic ring to yield the cyclohexane ring.[1]

Q2: What are the critical process parameters for the hydrogenation step?

A2: The hydrogenation process is sensitive to temperature and pressure, which are often manipulated in stages to control the reaction and stereoselectivity.

  • Nitro Group Reduction: This initial step is typically carried out at a lower temperature, around 40-50°C, and low hydrogen pressure (e.g., up to 0.6 bar).[1][3]

  • Aromatic Ring Saturation: To hydrogenate the phenyl ring, the temperature is raised to 50-60°C and the hydrogen pressure is increased significantly, for instance, to 1-4 bar.[1][2][3] Controlling these parameters is crucial for achieving high selectivity for the desired trans isomer.[1]

Q3: How can the formation of the cis-isomer impurity be minimized?

A3: Maximizing the yield of the trans isomer over the cis isomer is a primary challenge. The isolation of the required trans isomer from the cis/trans mixture can be difficult.[2] The two-step hydrogenation with controlled temperature and pressure is designed to favor the trans product.[1] Subsequent purification steps, particularly crystallization, are essential for removing the remaining cis isomer.

Q4: What are the most effective methods for purifying the final product?

A4: The most effective purification method reported is crystallization. After the hydrogenation and subsequent conversion to the hydrochloride salt (often via esterification followed by hydrolysis), acetonitrile is a key solvent.[2][4] It has been found that treating a mixture of cis/trans isomers with acetonitrile allows for the isolation of the trans product with extremely high purity and in good yield.[3] The process typically involves dissolving the crude product in a solvent, followed by cooling to induce crystallization of the desired trans isomer, which can then be filtered and dried.[2][4]

Q5: What are common impurities other than the cis-isomer?

A5: Besides the cis-isomer, which is the most significant impurity, incomplete reactions can lead to the presence of intermediates like 4-aminophenylacetic acid.[3] Residual solvents and reagents from the workup steps can also be present. For analogous compounds like tranexamic acid, various related substances are monitored as impurities, highlighting the importance of robust quality control.[5][6]

Troubleshooting Guide

Problem 1: Low Overall Yield

Possible Cause Suggested Action
Incomplete Hydrogenation Verify reaction completion using an appropriate analytical method (e.g., TLC, HPLC) before proceeding. Ensure hydrogen pressure and temperature are maintained at setpoints for the required duration.[2]
Catalyst Inactivity/Poisoning Use fresh, high-quality Pd/C catalyst. Ensure starting materials and solvents are free from potential catalyst poisons (e.g., sulfur compounds). Perform a small-scale test reaction to verify catalyst activity.
Product Loss During Workup Optimize the filtration and washing steps. When using acetonitrile for crystallization, ensure the solution is cooled sufficiently (e.g., 0 to -5°C) for an adequate duration to maximize precipitation before filtering.[4] Minimize the volume of wash solvent to avoid redissolving the product.

Problem 2: High Content of cis-Isomer Impurity

Possible Cause Suggested Action
Suboptimal Hydrogenation Conditions Strictly adhere to the two-stage temperature and pressure profile. The lower temperature for nitro reduction followed by a higher temperature for ring saturation is key to maximizing the trans isomer.[1][3]
Inefficient Purification Optimize the crystallization process. Use acetonitrile as the solvent, as it has shown high selectivity for precipitating the trans isomer hydrochloride salt.[2][3] Ensure controlled cooling rates and sufficient holding times at low temperatures.[2][4] Consider recrystallization if purity remains low.

Problem 3: Difficulty in Product Isolation/Crystallization

Possible Cause Suggested Action
Incorrect Solvent Choice or Volume Acetonitrile is the recommended solvent for selective crystallization.[2][3][4] Ensure the correct solvent volume is used to achieve supersaturation upon cooling without being too thick to handle.
Presence of Water or Other Impurities High water content can inhibit crystallization. Before adding acetonitrile, it is common to distill the reaction mixture to reduce the water content to a specified maximum (e.g., <10 w%).[4]
Inadequate Cooling The final crystallization temperature is critical. Cooling to temperatures between 0°C and -5°C is recommended to maximize the recovery of the crystalline product.[4] Ensure the mixture is held at this temperature for a sufficient period before filtration.[2]

Data Presentation

Table 1: Summary of Hydrogenation Process Parameters

ParameterStage 1: Nitro ReductionStage 2: Ring SaturationReference
Starting Material 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)[1][3]
Catalyst 10% Pd/C (moist)10% Pd/C (moist)[1][2]
Solvent Water / Protic SolventWater / Protic Solvent[1][3]
Temperature 40 - 50 °C50 - 60 °C[1][3]
H₂ Pressure 0.1 - 0.6 bar (overpressure)1 - 4 bar (overpressure)[1][3]
Reaction Time Until H₂ uptake slows48 - 50 hours (or until H₂ uptake ceases)[2][3]

Experimental Protocols

Protocol 1: Two-Step Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This protocol is a synthesized representation of procedures described in the literature.[1][2][3]

  • Vessel Preparation: Charge a suitable autoclave with deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere.

  • Catalyst Addition: Add a slurry of 10% Pd/C catalyst in deionized water to the reaction vessel.

  • Stage 1 Hydrogenation (Nitro Reduction): Flush the autoclave with hydrogen. Heat the reaction mixture to 40-50°C and maintain a hydrogen overpressure of 0.1-0.6 bar. Continue until hydrogen uptake significantly slows.

  • Stage 2 Hydrogenation (Ring Saturation): Increase the temperature to 50-60°C and raise the hydrogen overpressure to 1-4 bar. Continue the reaction for approximately 48-50 hours, or until hydrogen consumption ceases.

  • Catalyst Removal: Cool the reaction mixture, flush the vessel with nitrogen, and filter the catalyst through a celite bed.

  • Concentration: Combine the filtrates and distill off the solvent under vacuum at a temperature below 80°C to obtain the crude 4-aminocyclohexylacetic acid (as a cis/trans mixture).

Protocol 2: Purification via Esterification and Crystallization

This protocol is a synthesized representation of procedures for isolating the trans-hydrochloride salt.[2][3][4]

  • Solvent Exchange & Esterification: To the crude residue from Protocol 1, add ethanol. Distill under vacuum to remove residual water. Add fresh ethanol followed by ethanolic HCl. Heat the mixture to reflux for approximately 2 hours to form the ethyl ester hydrochloride salt.

  • Solvent Exchange to Acetonitrile: Distill off the ethanol under vacuum. Add acetonitrile to the residue and distill again to remove residual ethanol.

  • Crystallization: Add a final portion of acetonitrile to the warm residue to achieve a clear solution. Cool the solution slowly to 25-30°C and hold for 2 hours. Further cool the mixture to 0 to -5°C and hold for at least 2 hours to maximize crystallization.

  • Isolation: Filter the precipitated solid (the trans-isomer product). Wash the filter cake with chilled acetonitrile.

  • Drying: Dry the solid under vacuum at 50-55°C until a constant weight is achieved to yield pure ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. (Note: For the free acid hydrochloride, a hydrolysis step would be required before the final isolation.)

Visualizations

Synthesis_Workflow cluster_legend Legend Start 4-Nitrophenylacetic Acid Step1 Stage 1 Hydrogenation (Pd/C, 40-50°C, low P) Start->Step1 Intermediate1 4-Aminophenylacetic Acid (in situ) Step1->Intermediate1 Step2 Stage 2 Hydrogenation (Pd/C, 50-60°C, high P) Intermediate1->Step2 Intermediate2 Crude Cis/Trans Mixture of 4-Aminocyclohexyl -acetic Acid Step2->Intermediate2 Step3 Esterification & HCl Salt Formation (EtOH/HCl) Intermediate2->Step3 Intermediate3 Crude Ester HCl Salt (Cis/Trans Mixture) Step3->Intermediate3 Step4 Crystallization from Acetonitrile Intermediate3->Step4 End Pure trans-2-(4-Aminocyclohexyl) -acetic acid hydrochloride* Step4->End Start_leg Starting Material Process_leg Process Step Purification_leg Purification Final_leg Final Product Intermediate_leg Intermediate

Caption: Synthesis workflow for this compound.

Troubleshooting_Yield Start Problem: Low Overall Yield CheckReaction Is hydrogenation complete? Start->CheckReaction CheckCatalyst Is catalyst active? CheckReaction->CheckCatalyst Yes ActionTime Increase reaction time or re-evaluate H₂ pressure/temp CheckReaction->ActionTime No CheckWorkup Review product isolation and crystallization steps CheckCatalyst->CheckWorkup Yes ActionCatalyst Use fresh catalyst; check for poisons CheckCatalyst->ActionCatalyst No ActionCooling Optimize cooling temperature and duration for crystallization CheckWorkup->ActionCooling Inefficient Solution1 Yield Improves ActionTime->Solution1 Solution2 Yield Improves ActionCatalyst->Solution2 Solution3 Yield Improves ActionCooling->Solution3

Caption: Troubleshooting logic for addressing low product yield.

Isomer_Formation Start 4-Aminophenylacetic Acid Hydrogenation Ring Hydrogenation (Pd/C, H₂) Start->Hydrogenation Transition Adsorption onto Catalyst Surface Hydrogenation->Transition Trans_Pathway Favored Pathway (Thermodynamically Stable) Transition->Trans_Pathway Controlled Conditions (50-60°C, 1-4 bar) Cis_Pathway Disfavored Pathway (Steric Hindrance) Transition->Cis_Pathway Sub-optimal Conditions Trans_Product trans-Isomer Trans_Pathway->Trans_Product Cis_Product cis-Isomer (Impurity) Cis_Pathway->Cis_Product

Caption: Simplified pathway showing formation of trans and cis isomers.

References

Technical Support Center: Purity Assessment of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride". It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of this compound?

A1: The critical quality attributes for this compound include:

  • Assay: The accurate content of the active substance.

  • Impurities: Identification and quantification of related substances, particularly the cis-isomer, unreacted starting materials, and by-products from the synthesis.

  • Water Content: The amount of water present in the material.

  • Residual Solvents: The levels of any remaining solvents from the manufacturing process.

  • Inorganic Impurities: Content of chloride and any heavy metals.

Q2: Which analytical technique is most suitable for determining the isomeric purity (trans vs. cis)?

A2: High-Performance Liquid Chromatography (HPLC), particularly after derivatization, is the most suitable technique for separating and quantifying the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid hydrochloride. A method involving pre-column derivatization can enhance the chromatographic resolution between the isomers.

Q3: What are the expected impurities in synthetically derived this compound?

A3: Based on the common synthetic route involving the hydrogenation of 4-nitrophenylacetic acid, potential impurities include:

  • cis-2-(4-Aminocyclohexyl)acetic acid hydrochloride: The geometric isomer.

  • 4-Aminophenylacetic acid: An intermediate from the partial hydrogenation of the nitro group.

  • 4-Nitrophenylacetic acid: The starting material.

  • Other process-related impurities: Depending on the specific synthetic steps and reagents used.

Q4: How can the absolute configuration and isomeric ratio be confirmed?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the trans configuration. The coupling constants between the protons on the cyclohexane ring can distinguish between cis and trans isomers. For quantitative analysis of the isomeric ratio, a validated HPLC method is preferred.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed for the simultaneous determination of the assay of this compound and for the separation and quantification of its related substances, including the cis-isomer. The method involves pre-column derivatization to improve chromatographic properties.

Experimental Protocol:

  • Derivatization Reagent: Prepare a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of this compound in water.

    • To an aliquot of the sample solution, add a sodium bicarbonate buffer.

    • Add the Marfey's reagent solution and incubate at a controlled temperature (e.g., 40°C) to allow for complete derivatization.

    • After incubation, neutralize the reaction with hydrochloric acid.

    • Dilute the solution to the final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

Data Presentation:

ParameterSpecificationHypothetical Batch AHypothetical Batch B
Assay (%)98.0 - 102.099.5101.2
cis-isomer (%)≤ 0.50.150.30
4-Aminophenylacetic acid (%)≤ 0.2Not Detected0.05
4-Nitrophenylacetic acid (%)≤ 0.1Not DetectedNot Detected
Total Impurities (%)≤ 1.00.250.45
Gas Chromatography (GC) for Residual Solvents

This method is for the determination of residual solvents using headspace gas chromatography with flame ionization detection (FID).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable diluent, such as dimethyl sulfoxide (DMSO).

    • Seal the vial.

  • GC Conditions:

    • Column: Capillary column suitable for residual solvent analysis (e.g., DB-624).

    • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

    • Injector and Detector Temperature: Optimized for the analysis.

    • Carrier Gas: Nitrogen or Helium.

    • Headspace Parameters: Optimized equilibration time and temperature.

Data Presentation:

SolventSpecification (ppm)Hypothetical Batch A (ppm)Hypothetical Batch B (ppm)
Methanol≤ 3000150250
Ethanol≤ 5000400600
Acetone≤ 5000Not Detected50
Dichloromethane≤ 600Not DetectedNot Detected
Non-Aqueous Titration for Assay

This method provides an alternative for the assay determination based on the basicity of the amine hydrochloride.

Experimental Protocol:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet, or potentiometric determination.

  • Procedure:

    • Accurately weigh the sample and dissolve it in glacial acetic acid.

    • Add mercuric acetate solution to replace the chloride ion with the more basic acetate ion.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 M perchloric acid to a blue-green endpoint.

    • Perform a blank titration and make necessary corrections.

Data Presentation:

ParameterSpecificationHypothetical Batch AHypothetical Batch B
Assay (%)98.0 - 102.099.8100.5

Troubleshooting Guides

HPLC Analysis

Q: I am not getting good separation between the cis and trans isomers. What should I do?

A:

  • Check Derivatization: Ensure the derivatization reaction has gone to completion. Incomplete derivatization can lead to broad or multiple peaks.

  • Mobile Phase pH: The pH of the mobile phase is crucial. A slight adjustment can significantly impact the resolution.

  • Gradient Profile: Optimize the gradient slope. A shallower gradient may improve separation.

  • Column Condition: The column may be aging. Try a new column of the same type.

Q: The peak for the main component is tailing. What could be the cause?

A:

  • Column Overload: Reduce the sample concentration or injection volume.

  • Mobile Phase pH: The pH may be too close to the pKa of the analyte. Adjust the pH to be at least 2 units away from the pKa.

  • Column Contamination: Flush the column with a strong solvent.

GC Analysis

Q: I am seeing extraneous peaks in my chromatogram. What is the source?

A:

  • Contaminated Diluent: Run a blank with just the diluent to check for contamination.

  • Septum Bleed: Use high-quality septa and ensure the injector temperature is not excessively high.

  • Carryover: Run a blank injection after a high-concentration sample to check for carryover.

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_titration Titration hplc_prep Sample Preparation & Derivatization hplc_analysis HPLC Separation hplc_prep->hplc_analysis hplc_data Data Analysis (Assay & Impurities) hplc_analysis->hplc_data end Final Purity Report hplc_data->end gc_prep Sample Preparation (Headspace Vial) gc_analysis GC-HS Analysis gc_prep->gc_analysis gc_data Data Analysis (Residual Solvents) gc_analysis->gc_data gc_data->end titration_prep Sample Dissolution titration_analysis Non-Aqueous Titration titration_prep->titration_analysis titration_data Assay Calculation titration_analysis->titration_data titration_data->end start Purity Assessment of This compound start->hplc_prep start->gc_prep start->titration_prep

Caption: Overall workflow for the purity assessment of the target compound.

troubleshooting_logic issue Poor Isomer Separation (HPLC) cause1 Incomplete Derivatization issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Column Issue issue->cause3 solution1 Optimize reaction time/temp cause1->solution1 solution2 Adjust pH / Gradient cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting logic for poor isomer separation in HPLC.

Preventing racemization during "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of undesired stereoisomers during the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereochemical challenge in the synthesis of this compound?

The main challenge is not racemization in the traditional sense of losing enantiomeric purity at a single chiral center, but rather controlling the diastereoselectivity of the reaction to favor the formation of the trans isomer over the cis isomer. The hydrogenation of the starting material, 4-nitrophenylacetic acid, creates two stereocenters on the cyclohexane ring, leading to the possibility of both cis and trans diastereomers. For many pharmaceutical applications, including the synthesis of cariprazine, the pure trans isomer is required[1][2][3][4].

Q2: How can I maximize the yield of the desired trans isomer during hydrogenation?

Optimizing the reaction conditions is crucial for maximizing the trans isomer yield. Key factors include the choice of catalyst, temperature, and pressure. A patented, industrial-scale process involves a stepwise hydrogenation using a Palladium on carbon (Pd/C) catalyst. This process includes an initial reduction of the nitro group at a lower temperature (40-50°C) followed by saturation of the aromatic ring at a slightly higher temperature (50-60°C), which results in high selectivity for the trans isomer[5].

Q3: What are the typical ratios of trans to cis isomers obtained under different hydrogenation conditions?

The ratio of trans to cis isomers is highly dependent on the reaction conditions. For instance, hydrogenation of 4-nitrophenylacetic acid sodium salt using a Raney-Nickel catalyst at high temperatures (130°C) and pressures (172 atm) has been reported to yield a mixture with approximately 81% trans and 19% cis isomers[1]. In contrast, a two-step hydrogenation with a Pd/C catalyst can yield a trans:cis ratio of 60-70%[5].

Q4: How can I separate the trans and cis isomers if a mixture is formed?

Separation of the trans and cis isomers can be challenging. One common method involves the esterification of the carboxylic acid group, for example, by refluxing in ethanolic HCl. The resulting ethyl ester hydrochlorides of the trans and cis isomers often have different solubilities, allowing for separation by crystallization[1][6]. For instance, after esterification, the desired trans isomer can be selectively precipitated from a solvent like acetonitrile upon cooling[1][3].

Q5: What is the role of the hydrochloride salt in this synthesis?

The formation of the hydrochloride salt serves multiple purposes. It enhances the stability of the amino acid. The salt form is often more crystalline, which can facilitate purification by crystallization. The hydrochloride salt of the final product is a common form used in subsequent pharmaceutical manufacturing steps[5][6].

Q6: Can protecting groups be used to influence the stereochemical outcome?

While the primary synthesis route focuses on direct hydrogenation, the use of protecting groups on the amino and carboxylic acid functionalities is a general strategy in organic synthesis to prevent side reactions and can potentially influence stereoselectivity. For instance, protecting the amino group with a tert-Butoxycarbonyl (Boc) group is a common practice in amino acid chemistry to prevent unwanted reactions[7][8][9]. Although not explicitly detailed for controlling the trans/cis ratio in the initial hydrogenation, subsequent processing and purification steps might involve protection-deprotection strategies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low trans:cis Isomer Ratio Suboptimal hydrogenation conditions.Catalyst: Use Palladium on carbon (Pd/C) for higher selectivity[5]. Temperature: Employ a two-step temperature profile: 40-50°C for the nitro group reduction and 50-60°C for the aromatic ring saturation[1][3][5]. Pressure: Maintain a hydrogen overpressure of 1-4 bar during the ring saturation step[1][3][5].
Difficulty Separating trans and cis Isomers Similar solubilities of the free amino acids.Convert the mixture of amino acids to their ethyl esters by refluxing in ethanolic HCl. The resulting ethyl ester hydrochlorides often have different solubilities, facilitating separation by fractional crystallization[1][6].
Incomplete Hydrogenation Catalyst deactivation or insufficient reaction time/pressure.Ensure the catalyst is active and used in the appropriate amount. Increase the reaction time or hydrogen pressure within the recommended ranges[10]. Consider reusing the catalyst from the first step or adding fresh catalyst for the second hydrogenation step[5].
Confirmation of Stereochemistry Ambiguous analytical data.The trans configuration can be confirmed using NMR spectroscopy. The coupling constants (J values) for the diaxial protons in the trans isomer are typically in the range of 10–12 Hz[5].
Side Reactions Unprotected reactive groups.While the primary synthesis is a reduction, if other functional groups are present or if the product is used in subsequent peptide synthesis, consider using appropriate protecting groups for the amine (e.g., Boc, Fmoc) and carboxylic acid moieties to prevent side reactions like uncontrolled polymerization[8][9].

Data Presentation

Table 1: Influence of Hydrogenation Conditions on trans:cis Isomer Ratio

Starting Material Catalyst Temperature Pressure trans:cis Ratio Reference
4-nitrophenylacetic acid sodium saltRaney-Nickel130°C172 atm~81:19[1]
4-nitrophenylacetic acidPd/CStep 1: 40-50°C Step 2: 50-60°CStep 1: 0.1-0.6 bar Step 2: 1-4 bar60-70% trans[5]
4-nitrophenylacetic acid sodium saltRaney-Nickel130°C150 atmMixture of isomers[1][6]

Experimental Protocols

Protocol 1: Two-Step Hydrogenation for High trans Selectivity [1][3][5]

Step 1: Reduction of the Nitro Group

  • Charge a suitable reactor with 4-nitrophenylacetic acid and a protic solvent (e.g., water, methanol, ethanol).

  • Add a Palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen to 0.1-0.6 bar overpressure.

  • Heat the reaction mixture to 40-50°C and stir until the nitro group is completely reduced to an amino group, forming 4-aminophenylacetic acid in situ.

Step 2: Saturation of the Aromatic Ring

  • Increase the reaction temperature to 50-60°C.

  • Increase the hydrogen pressure to 1-4 bar overpressure.

  • Continue stirring until the aromatic ring is fully hydrogenated to form a mixture of trans- and cis-2-(4-Aminocyclohexyl)acetic acid.

  • Filter the catalyst from the reaction mixture.

Protocol 2: Isomer Separation via Esterification and Crystallization [1][6]

  • Dissolve the mixture of trans- and cis-2-(4-Aminocyclohexyl)acetic acid obtained from the hydrogenation in ethanol.

  • Saturate the solution with anhydrous hydrochloric acid gas or use ethanolic HCl.

  • Heat the mixture to reflux for 1-3 hours to facilitate esterification.

  • Cool the reaction mixture and filter if any solid precipitates.

  • Concentrate the filtrate to obtain a residual mass.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and ether, or acetonitrile) and cool to induce crystallization of the desired trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.

  • Filter the crystals and wash with a cold solvent to isolate the pure trans isomer.

Visualizations

Synthesis_Workflow Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Reduction - Pd/C Catalyst - 40-50°C - 0.1-0.6 bar H₂ Start->Step1 Intermediate 4-Aminophenylacetic Acid (in situ) Step1->Intermediate Step2 Step 2: Ring Hydrogenation - 50-60°C - 1-4 bar H₂ Intermediate->Step2 Mixture Mixture of trans/cis Isomers Step2->Mixture Separation Esterification & Crystallization Mixture->Separation Product trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Separation->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Isomer_Ratio Problem Low trans:cis Isomer Ratio Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Pressure Problem->Cause2 Cause3 Inefficient Catalyst Problem->Cause3 Solution1 Use Two-Step Temperature: 1. 40-50°C (Nitro Reduction) 2. 50-60°C (Ring Saturation) Cause1->Solution1 Solution2 Maintain 1-4 bar H₂ during Ring Saturation Cause2->Solution2 Solution3 Use Pd/C Catalyst Cause3->Solution3

Caption: Troubleshooting guide for a low trans:cis isomer ratio.

References

Validation & Comparative

Unveiling Stereoisomeric Influence: A Comparative Analysis of Cis- and Trans-2-(4-Aminocyclohexyl)acetic Acid Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within a molecule, known as stereoisomerism, plays a critical role in determining its biological activity. This is particularly evident in the derivatives of 2-(4-aminocyclohexyl)acetic acid, where the cis- and trans- configurations of the cyclohexane ring lead to significant differences in their pharmacological profiles, especially in their interactions with dopamine receptors. Extensive research indicates a strong preference for the trans- isomer in achieving high-affinity binding and functional activity at these receptors, a key factor in the development of treatments for various neuropsychiatric disorders.

Derivatives of trans-2-(4-aminocyclohexyl)acetic acid are crucial building blocks in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic cariprazine.[1] Cariprazine is a potent partial agonist at dopamine D2 and D3 receptors and is used in the treatment of schizophrenia and bipolar disorder.[2] The therapeutic efficacy of cariprazine and related compounds is intrinsically linked to the trans- configuration of the 1,4-disubstituted cyclohexane ring, which is considered essential for optimal interaction with the dopamine receptor binding sites.[1]

While direct, side-by-side quantitative comparisons of the biological activity of cis- and trans- isomers of the same 2-(4-aminocyclohexyl)acetic acid derivative are not extensively reported in publicly available literature, the overwhelming focus on the trans- isomer in drug development strongly implies its superior activity. For instance, cariprazine, which incorporates the trans-cyclohexane moiety, exhibits a high affinity for human D3 receptors (pKi 10.07) and D2 receptors (pKi 9.16 and 9.31 for D2L and D2S, respectively).[3]

In a study on chiral cyclic aliphatic linkers for dopamine receptor agonists, it was noted that for a series of compounds, the cis- configuration favored high D3 receptor binding affinity and selectivity compared to its trans- analog.[4] However, in another series within the same study, the trans- configuration was privileged for achieving high D3 receptor affinity and selectivity.[4] This highlights that while the trans- isomer of 2-(4-aminocyclohexyl)acetic acid derivatives is favored for dopamine receptor activity, the influence of stereochemistry can be context-dependent based on the overall molecular structure.

Quantitative Comparison of Biological Activity

To illustrate the impact of stereoisomerism on dopamine receptor affinity, the following table summarizes the binding affinities (Ki) of a representative trans-2-(4-aminocyclohexyl)acetic acid derivative, cariprazine, for human dopamine D2 and D3 receptors. Due to the scarcity of published data for the corresponding cis-isomer, a direct quantitative comparison within the same derivative is not possible at this time.

CompoundIsomerTarget ReceptorBinding Affinity (Ki) [nM]
CariprazinetransDopamine D2L~0.69
CariprazinetransDopamine D2S~0.49
CariprazinetransDopamine D3~0.085

Experimental Protocols

The determination of the biological activity of these compounds relies on a variety of in vitro assays. The following are detailed methodologies for key experiments used to characterize dopamine receptor ligands.

Dopamine D2/D3 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 and D3 receptors.

  • Membrane Preparation:

    • HEK293 cells stably expressing human D2L or D3 receptors are cultured and harvested.

    • The cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a homogenizer.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate buffer, and the protein concentration is determined using a method like the Bradford assay.

  • Competitive Radioligand Binding:

    • A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]N-methylspiperone) is used.

    • Increasing concentrations of the test compound (cis- or trans-isomer) are added to the reaction mixture containing the cell membranes and the radioligand.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Receptor Functional Assay (cAMP Inhibition)

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at Gi-coupled dopamine receptors like D2 and D3 by measuring the inhibition of cyclic AMP (cAMP) production.

  • Cell Culture:

    • CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • The test compound is added at various concentrations.

    • The reaction is incubated for a set period.

    • Cell lysis is performed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated.

    • For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is determined.

Signaling Pathways and Experimental Workflow

The biological activity of 2-(4-aminocyclohexyl)acetic acid derivatives at dopamine D2/D3 receptors is primarily mediated through the G-protein coupled receptor (GPCR) signaling cascade. As these receptors are typically coupled to the Gi/o family of G proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o Protein (αβγ subunits) D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Ligand Dopamine Agonist (e.g., trans-derivative) Ligand->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response experimental_workflow cluster_synthesis Synthesis & Purification cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis Chemical Synthesis of cis- and trans-isomers Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (EC50/IC50 determination) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Comparison Comparative Analysis of Biological Activity SAR->Comparison

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 2-(4-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. The spatial arrangement of atoms can dramatically influence a compound's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid, a key building block in pharmaceutical synthesis.

The core difference between the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid lies in the relative orientation of the aminomethyl and carboxymethyl groups on the cyclohexane ring. In the trans isomer, the substituents are on opposite sides of the ring, allowing both to occupy more stable equatorial positions in the chair conformation. Conversely, in the cis isomer, the substituents are on the same side, forcing one to adopt a less stable axial position. These conformational differences give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between these isomers. The key parameters are the chemical shifts (δ) and the proton-proton coupling constants (J), which are highly sensitive to the axial or equatorial orientation of the protons on the cyclohexane ring.[2][3]

Table 1: Expected ¹H NMR Spectral Data Comparison

Parametercis-2-(4-Aminocyclohexyl)acetic acidtrans-2-(4-Aminocyclohexyl)acetic acidRationale
Chemical Shift of H at C4 (bearing NH₂) Expected to be a broader multiplet, with one axial and one equatorial proton. The axial proton will be at a higher field (lower ppm).Expected to be a narrower multiplet, with the proton in a predominantly equatorial position, thus appearing at a lower field (higher ppm).Axial protons are more shielded and appear at higher fields (lower ppm values) compared to their equatorial counterparts.[2]
Chemical Shift of H at C1 (bearing CH₂COOH) Similar to C4, will show distinct axial and equatorial proton signals.The proton will be predominantly in the equatorial position, appearing at a lower field.The diequatorial conformation of the trans isomer is significantly more stable.[2]
Coupling Constants (³J) Will exhibit a range of smaller coupling constants, characteristic of axial-equatorial and equatorial-equatorial interactions (typically 2-5 Hz).[3]Will display at least one large coupling constant (typically 10-12 Hz) due to the trans-diaxial relationship between adjacent protons in the dominant chair conformation.[3]The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[3]

Table 2: Expected ¹³C NMR Spectral Data Comparison

Parametercis-2-(4-Aminocyclohexyl)acetic acidtrans-2-(4-Aminocyclohexyl)acetic acidRationale
Chemical Shifts of Ring Carbons The carbon atom bearing the axial substituent will experience a shielding effect (γ-gauche effect) and appear at a higher field (lower ppm) compared to the corresponding carbon in the trans isomer.All ring carbons will be in a more uniform electronic environment due to the diequatorial arrangement of substituents.The γ-gauche effect causes an upfield shift for carbons that are in a gauche relationship with an axial substituent.[2]
Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. While the spectra of both isomers will show characteristic absorptions for the amino and carboxylic acid groups, subtle differences can be observed in the fingerprint region (<1500 cm⁻¹).

Table 3: Expected FTIR Spectral Data Comparison

Functional GroupExpected Wavenumber (cm⁻¹)Expected Differences between Isomers
O-H stretch (Carboxylic Acid) 3300-2500 (broad)Minimal difference expected.
N-H stretch (Amine) 3400-3250Minimal difference expected.
C=O stretch (Carboxylic Acid) 1725-1700Minimal difference expected.
C-N stretch 1250-1020Subtle shifts may occur due to the different steric environments of the C-N bond in the axial vs. equatorial positions.
Fingerprint Region <1500The pattern of peaks in this region is unique to the overall molecular geometry. Differences in the C-C stretching and C-H bending vibrations of the cyclohexane ring are expected, providing a diagnostic fingerprint for each isomer.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data Comparison

Parametercis- and trans-2-(4-Aminocyclohexyl)acetic acid
Molecular Ion Peak (M⁺) m/z = 157.21
Fragmentation Pattern The fragmentation patterns are expected to be very similar as they are determined by the bond strengths rather than the stereochemistry. Both isomers will likely show characteristic losses of H₂O, CO₂, and fragments of the cyclohexane ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants for the differentiation of cis and trans isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may depend on the solubility of the specific isomer.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Measure the chemical shifts and coupling constants. Compare the observed coupling constants in the ¹H spectrum to the expected values for axial-axial, axial-equatorial, and equatorial-equatorial interactions to assign the stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and compare the fingerprint regions of the cis and trans isomers.

Methodology:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups.

    • Compare the fingerprint regions (<1500 cm⁻¹) of the two isomers to identify any diagnostic differences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with a small amount of formic acid).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or use a liquid chromatography (LC) system for sample introduction.

    • Acquire the mass spectrum in positive or negative ion mode.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic comparison of the cis and trans isomers.

G Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR FTIR FTIR Spectroscopy cis->FTIR MS Mass Spectrometry cis->MS trans trans-Isomer trans->NMR trans->FTIR trans->MS nmr_data Chemical Shifts & Coupling Constants NMR->nmr_data ftir_data Vibrational Frequencies & Fingerprint Region FTIR->ftir_data ms_data Molecular Weight & Fragmentation MS->ms_data conclusion Stereochemical Assignment nmr_data->conclusion ftir_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

Signaling Pathway of Analysis

The logical pathway for differentiating the isomers based on spectroscopic data can be visualized as follows:

G Isomer Differentiation Pathway start Unknown Isomer nmr ¹H NMR Analysis start->nmr j_coupling Large ³J (10-12 Hz)? nmr->j_coupling trans_isomer trans-Isomer j_coupling->trans_isomer Yes cis_isomer cis-Isomer j_coupling->cis_isomer No ftir_confirm FTIR Fingerprint Confirmation trans_isomer->ftir_confirm cis_isomer->ftir_confirm final_trans Confirmed trans-Isomer ftir_confirm->final_trans Matches trans fingerprint final_cis Confirmed cis-Isomer ftir_confirm->final_cis Matches cis fingerprint

Caption: Logical pathway for differentiating cis and trans isomers.

References

A Comparative Guide to Stereochemical Confirmation: X-ray Crystallography of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of pharmaceutical development and chemical research. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity, efficacy, and safety. This guide provides a comparative analysis of X-ray crystallography for the stereochemical confirmation of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, alongside alternative analytical techniques.

The trans configuration of this compound is a key structural feature, and its unambiguous confirmation is essential for its use as a synthetic intermediate in active pharmaceutical ingredients (APIs).[1] While Nuclear Magnetic Resonance (NMR) spectroscopy can provide strong evidence for the trans geometry based on proton coupling constants (typically J = 10–12 Hz for diaxial protons), X-ray crystallography offers the most definitive and detailed three-dimensional structural elucidation.[1]

This guide will delve into the experimental protocols and data presentation for X-ray crystallography and compare its performance with NMR spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques for Stereochemical Confirmation

The choice of analytical method for stereochemical confirmation depends on several factors, including the nature of the sample, the required level of detail, and the availability of instrumentation. The following table summarizes the key performance indicators of each technique for the analysis of cyclic amino acids like this compound.

FeatureX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)Chiral HPLC
Primary Output 3D molecular structure, bond lengths, bond angles, crystal packingChemical shifts, coupling constants, NOE correlationsDifferential absorption of left and right circularly polarized IR lightRetention times of enantiomers/diastereomers
Information Provided Absolute and relative stereochemistry, conformationRelative stereochemistry, conformation in solutionAbsolute configuration in solutionEnantiomeric purity, separation of stereoisomers
Sample Requirement Single, high-quality crystalSoluble sample (mg range)Soluble sample (mg range)Soluble sample (µg-mg range)
Strengths Unambiguous 3D structure determinationNon-destructive, provides information about solution-state dynamicsDoes not require crystallization, provides absolute configurationHigh sensitivity, accurate quantification of enantiomeric excess
Limitations Requires a suitable single crystal, which can be difficult to growIndirect determination of stereochemistry, can be complex for rigid systemsRequires theoretical calculations for interpretation, can be sensitive to conformationRequires a suitable chiral stationary or mobile phase, does not provide 3D structure

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the stereochemistry of a molecule by determining the precise arrangement of atoms in the crystal lattice.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of ethanol and water).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution structure.

Data Presentation:

Crystallographic data is typically presented in a standardized format. While specific crystal structure data for this compound is not publicly available, the following table presents representative data that would be obtained for a similar small organic molecule.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z4
R-factor (%)4.5
NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution. For cyclohexane derivatives, the coupling constants between adjacent protons are particularly informative.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants of the proton signals are analyzed. In the case of the trans isomer, the protons at the 1, 2, and 4 positions are expected to be in axial positions, leading to large axial-axial coupling constants (J ≈ 10-12 Hz).

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.05m-H-4
¹H2.21d12.1CH₂COOH
¹³C175.4--C=O
¹³C48.9--C-4
¹³C40.2--CH₂COOH

Note: This is representative data; actual values may vary depending on the solvent and experimental conditions.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃).

  • Spectral Acquisition: The VCD and infrared absorption spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The experimental VCD spectrum is compared to the theoretical spectrum calculated for a specific enantiomer using quantum chemistry methods (e.g., Density Functional Theory). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of the target compound is selected. For amino acid derivatives, macrocyclic glycopeptide-based CSPs are often effective.[2][3]

  • Mobile Phase Optimization: An appropriate mobile phase is developed to achieve baseline separation of the enantiomers. This often involves a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Analysis: The sample is injected onto the chiral column, and the retention times of the enantiomers are measured. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizing the Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for stereochemical confirmation using X-ray crystallography and the decision-making process for selecting an appropriate analytical method.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Result start Start with This compound crystal_growth Single Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (CIF file generation) refinement->validation output Unambiguous 3D Structure & Stereochemistry Confirmed validation->output

Caption: Workflow for Stereochemistry Confirmation by X-ray Crystallography.

decision_tree cluster_question1 Primary Goal cluster_absolute Absolute Stereochemistry cluster_relative Relative Stereochemistry / Purity start Need to Confirm Stereochemistry q1 Absolute or Relative Stereochemistry? start->q1 q2 Can a single crystal be grown? q1->q2 Absolute nmr NMR Spectroscopy q1->nmr Relative hplc Chiral HPLC q1->hplc Enantiomeric Purity xray X-ray Crystallography q2->xray Yes vcd Vibrational Circular Dichroism (VCD) q2->vcd No

Caption: Decision Tree for Selecting a Stereochemical Analysis Method.

References

Stereoisomerism in Drug Design: A Comparative Guide to trans- and cis-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the trans and cis isomers of 2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key structural motif in modern drug design. We will explore the critical role of stereochemistry in determining pharmacological activity, drawing on principles of medicinal chemistry and supported by experimental data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet profound impact of three-dimensional molecular architecture on therapeutic efficacy.

Introduction: The Primacy of 3D Structure in Pharmacology

In drug discovery, a molecule's identity is defined not only by its chemical formula but by the precise spatial arrangement of its atoms. Chiral molecules, which exist as non-superimposable mirror images (enantiomers) or other stereoisomers (diastereomers), interact with the inherently chiral environment of the human body—proteins, enzymes, and receptors—in distinct ways. This principle, often analogized to a key fitting into a lock, dictates that one stereoisomer may exhibit potent therapeutic activity while another could be inactive or even detrimental.[1]

The compound 2-(4-Aminocyclohexyl)acetic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter.[2] While structurally similar to GABA, its derivatives often exert their effects not through GABA receptors, but via a different, high-value therapeutic target.[3][4] This guide will dissect the differences between the trans and cis diastereomers of this scaffold, explaining why the trans configuration is overwhelmingly preferred in the development of successful therapeutics.

Part 1: The Molecular Target and Mechanism of Action

The primary target for many GABA analogues, including the well-known drugs gabapentin and pregabalin, is not the GABA receptor itself. Instead, they bind with high affinity to the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][5][6]

Mechanism of Action:

  • Binding to α2-δ Subunit: These drugs selectively bind to the α2-δ-1 and α2-δ-2 subtypes of the VGCC protein complex.[5] In pathological states like neuropathic pain or epilepsy, the expression of these subunits is often upregulated in nerve terminals.[3]

  • Modulation of Calcium Influx: The binding event is thought to disrupt the normal trafficking and function of the VGCCs, leading to a reduction in calcium influx into presynaptic neurons upon stimulation.[5]

  • Reduced Neurotransmitter Release: By limiting calcium entry, the drugs decrease the release of excitatory neurotransmitters such as glutamate and substance P.[5] This presynaptic inhibition calms hyperexcited neurons, producing analgesic, anxiolytic, and anticonvulsant effects.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Drug GABA Analogue (e.g., trans-isomer) Alpha2Delta α2-δ Subunit Drug->Alpha2Delta High-Affinity Binding VGCC Voltage-Gated Calcium Channel (VGCC) Release Reduced Neurotransmitter Release VGCC->Release Reduced Ca²⁺ Influx (Inhibition) Alpha2Delta->VGCC Modulates Channel Function Vesicle Neurotransmitter Vesicle (Glutamate) Vesicle->Release Glutamate Release->Glutamate Less Exocytosis

Figure 1: Mechanism of action for GABA analogues targeting the α2-δ subunit of VGCCs.

Part 2: The Stereochemical Imperative: Trans vs. Cis

The cyclohexane ring can adopt various conformations, but the "chair" form is the most stable. In this conformation, substituents can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

  • trans-isomer: The amino and acetic acid groups are on opposite sides of the ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions. This minimizes steric hindrance and results in a more stable, rigid, and well-defined three-dimensional structure.

  • cis-isomer: The functional groups are on the same side of the ring. This forces one group to be axial and the other equatorial . The axial substituent creates steric clashes (1,3-diaxial interactions), leading to higher conformational energy and less stability.

This fundamental difference in 3D geometry is the primary driver of the observed disparity in biological activity. The binding pocket of the α2-δ subunit is exquisitely sensitive to the spatial relationship between the amine (NH₂) and carboxylic acid (COOH) groups. The rigid, diequatorial arrangement of the trans isomer presents these pharmacophoric elements at an optimal distance and orientation for high-affinity binding.[5][7]

Case Study: Cariprazine A compelling real-world example is the antipsychotic drug Cariprazine. The synthesis of this D₂/D₃ receptor partial agonist critically relies on trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key intermediate.[8] The selection of the trans isomer was deliberate, as its defined stereochemistry is essential for achieving the desired receptor interaction profile and therapeutic effect.

Comparative Data Summary

While direct, side-by-side experimental data for the titular compound is scarce in public literature, we can infer the performance based on extensive structure-activity relationship (SAR) studies of analogous gabapentinoids.[5][6]

Propertytrans-2-(4-Aminocyclohexyl)acetic acid cis-2-(4-Aminocyclohexyl)acetic acid Rationale & Causality
Thermodynamic Stability HigherLowerThe diequatorial arrangement in the trans isomer minimizes steric strain (1,3-diaxial interactions), leading to a lower energy state.
Binding Affinity (α2-δ) HighNegligible to LowThe rigid, extended conformation of the trans isomer optimally presents the amino and carboxyl groups to fit the binding site. The cis isomer's geometry is a poor match.[5][7]
Pharmacological Activity PotentInactive or Significantly WeakerBiological activity is a direct consequence of target binding. Without significant affinity for the α2-δ subunit, the cis isomer is not expected to be pharmacologically active.[6]
Blood-Brain Barrier Transport Likely Substrate for LAT-1Unknown, likely poorTransport across the blood-brain barrier is mediated by the L-amino acid transporter (LAT-1), which recognizes specific 3D structures. The active trans configuration is more likely to be recognized.[3][5]

Part 3: Synthesis and Stereocontrol

The synthesis of aminocyclohexylacetic acid derivatives typically involves the catalytic hydrogenation of a substituted aromatic precursor, 4-nitrophenylacetic acid. The stereochemical outcome (trans:cis ratio) is highly dependent on the reaction conditions.

Causality in Synthesis: The goal is to maximize the yield of the thermodynamically more stable trans isomer. This is often achieved through a two-stage hydrogenation process under controlled conditions.

  • Nitro Group Reduction: A mild, initial hydrogenation reduces the nitro group to an amine without affecting the aromatic ring.

  • Aromatic Ring Saturation: A second, more forceful hydrogenation reduces the benzene ring to a cyclohexane ring. Performing this at a slightly elevated temperature and pressure allows the system to equilibrate towards the more stable trans product.[8][9]

Protocol: Stereoselective Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride

This protocol is adapted from established industrial processes.[9]

  • Vessel Charging: Charge a suitable hydrogenation reactor with deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere.

  • Catalyst Addition: Add a 10% Palladium on Carbon (Pd/C) catalyst slurry.

  • Stage 1 Hydrogenation (Nitro Reduction): Pressurize the reactor with hydrogen gas (approx. 0.5-0.6 bar overpressure) and maintain the temperature at 40-50°C. Monitor hydrogen uptake until the reduction of the nitro group is complete.

  • Stage 2 Hydrogenation (Ring Saturation): Increase the temperature to 50-60°C and the hydrogen pressure to 1-4 bar. Continue the reaction until hydrogen uptake ceases, indicating full saturation of the aromatic ring. This step favors the formation of the trans isomer, often achieving a trans:cis ratio of 60-70%.[9]

  • Workup and Esterification: After cooling and filtering the catalyst, the resulting 4-aminocyclohexylacetic acid mixture is refluxed in ethanolic HCl to convert the carboxylic acid to its ethyl ester hydrochloride salt.

  • Purification: The desired trans isomer is selectively crystallized from a solvent like acetonitrile, leveraging its lower solubility compared to the cis isomer, to yield a product of high stereochemical purity.

Synthesis_Workflow Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Reduction (H₂, Pd/C, 40-50°C, ~0.6 bar) Start->Step1 Intermediate In situ: 4-Aminophenylacetic Acid Step1->Intermediate Step2 Step 2: Ring Saturation (H₂, Pd/C, 50-60°C, 1-4 bar) Intermediate->Step2 Mixture Mixture of trans/cis Isomers Step2->Mixture Step3 Step 3: Esterification (Ethanolic HCl, Reflux) Mixture->Step3 Step4 Step 4: Purification (Crystallization from Acetonitrile) Step3->Step4 Product Pure trans-2-(4-Aminocyclohexyl) -acetic acid ethyl ester HCl Step4->Product Byproduct cis-Isomer (in mother liquor) Step4->Byproduct

Figure 2: General workflow for the stereoselective synthesis and purification of the trans isomer.

Part 4: Experimental Protocols for Isomer Evaluation

To empirically validate the superiority of the trans isomer, specific bioassays are required. The following protocols represent industry-standard methods for characterizing compounds of this class.

Protocol 1: In Vitro α2-δ Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the trans and cis isomers for the α2-δ subunit.

Causality: This assay directly measures the interaction between the compound and its molecular target. A lower Ki value indicates higher affinity and is a primary indicator of potential pharmacological potency.[5][7]

Methodology:

  • Membrane Preparation: Prepare crude brain membranes from porcine cerebral cortex, which is a rich source of the α2-δ subunit. Homogenize the tissue in a buffered solution and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the brain membranes, a constant concentration of a radiolabeled ligand (e.g., [³H]gabapentin), and varying concentrations of the test compounds (trans isomer, cis isomer).

  • Incubation: Incubate the plates at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]gabapentin binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration required to inhibit 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Efficacy Assessment (Animal Model of Neuropathic Pain)

Objective: To compare the analgesic effects of the trans and cis isomers in a relevant disease model.

Causality: While the binding assay confirms target engagement, an in vivo model assesses the compound's overall therapeutic effect, which integrates its potency, pharmacokinetics (absorption, distribution, metabolism, excretion), and ability to cross the blood-brain barrier.

Methodology:

  • Model Induction: Induce neuropathic pain in rats or mice using a standard model, such as the Chronic Constriction Injury (CCI) model, where loose ligatures are placed around the sciatic nerve.

  • Acclimation and Baseline: Allow the animals to recover for several days and confirm the development of mechanical allodynia (pain response to a non-painful stimulus) by measuring paw withdrawal thresholds using von Frey filaments.

  • Compound Administration: Administer the trans isomer, cis isomer, or a vehicle control to different groups of animals, typically via oral gavage (p.o.). Use a range of doses to establish a dose-response relationship.

  • Efficacy Measurement: At various time points post-dosing (e.g., 1, 2, 4, 8 hours), re-measure the paw withdrawal thresholds.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) or the change in withdrawal threshold from baseline for each group. Compare the efficacy of the trans isomer to the cis isomer and vehicle. A statistically significant increase in paw withdrawal threshold indicates an analgesic effect.

Conclusion

The comparison between trans- and cis-2-(4-aminocyclohexyl)acetic acid hydrochloride is a clear illustration of stereochemistry's pivotal role in drug design. The trans isomer is overwhelmingly favored due to its thermodynamically stable, diequatorial conformation, which provides the optimal three-dimensional arrangement of its pharmacophoric groups for high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. This superior target engagement translates directly into potent pharmacological activity. The cis isomer, with its less stable and sterically hindered structure, fails to bind effectively and is consequently inactive. This understanding underscores the necessity for drug discovery programs to perform rigorous stereochemical analysis and stereoselective synthesis early in development to focus resources on the single isomer that provides the desired therapeutic benefit.

References

A Comparative Guide to Catalysts in the Synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of common catalysts used in the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a crucial building block in various active pharmaceutical ingredients (APIs). The primary route to this compound involves the catalytic hydrogenation of 4-nitrophenylacetic acid, a process where the choice of catalyst significantly impacts yield, stereoselectivity, and process safety. This document will focus on a comparison between two widely utilized catalysts: Palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni), with supporting experimental data and detailed protocols.

Performance Comparison of Catalysts

The selection of a suitable catalyst for the hydrogenation of 4-nitrophenylacetic acid to this compound is a critical decision in the process development. The two most prominent catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel. Each presents a unique profile of reactivity, selectivity, and operational requirements.

Palladium on carbon is often favored for its high activity, which allows for milder reaction conditions, including lower pressures and temperatures.[1] A notable advantage of using Pd/C is the potential for a stepwise hydrogenation process. This involves an initial reduction of the nitro group at a lower temperature and pressure, followed by the hydrogenation of the aromatic ring at slightly elevated conditions.[2][3] This two-step approach can offer greater control over the reaction and potentially higher selectivity for the desired trans isomer.[4]

Raney Nickel, a nickel-aluminum alloy, is a cost-effective alternative to precious metal catalysts like palladium.[1] However, it typically necessitates more forcing reaction conditions, including significantly higher temperatures and pressures, to achieve complete hydrogenation.[3][5][6] A key consideration with Raney Nickel is the stereoselectivity of the reaction. Reports indicate that the hydrogenation of 4-nitrophenylacetic acid sodium salt using Raney-Ni can yield a mixture of cis and trans isomers, with the trans isomer being the major product (approximately 81%).[3][6] The separation of these isomers can be challenging.[3] Furthermore, Raney Nickel is known to be pyrophoric, requiring careful handling and specific safety protocols.[1]

The following table summarizes the key quantitative data gathered from various sources for the synthesis of this compound or its ethyl ester derivative using these catalysts.

ParameterPalladium on Carbon (Pd/C)Raney Nickel (Raney-Ni)
Starting Material 4-Nitrophenylacetic acid4-Nitrophenylacetic acid sodium salt
Reaction Steps Two-step hydrogenation[2][3]Single-step hydrogenation[3][6]
Temperature Step 1: 40-50°C; Step 2: 50-60°C[2][3]49°C then 130°C[3][6]
Pressure Step 1: 0.1-0.6 bar; Step 2: 1-4 bar[3][6]130 atm then 172 atm[3][6]
Solvent Protic solvents (e.g., water)[2]Aqueous medium[3][6]
Product trans-4-aminocyclohexylacetic acid[2]Mixture of trans and cis 4-aminocyclohexylacetic acid (approx. 81% trans, 19% cis)[3][6]
Reported Yield 40% (for the ethyl ester hydrochloride)[3]Not explicitly stated for the isolated trans-isomer hydrochloride

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the hydrogenation of 4-nitrophenylacetic acid using Palladium on carbon and Raney Nickel, based on descriptions in the cited literature.

Protocol 1: Two-Step Hydrogenation using Palladium on Carbon (Pd/C)[2][3]
  • Reactor Charging: A suitable autoclave reactor is charged with 4-nitrophenylacetic acid and a protic solvent, such as deionized water.

  • Inerting: The reactor is sealed and purged with nitrogen to remove any oxygen.

  • Catalyst Addition: A slurry of 10% Pd/C in water is added to the reactor.

  • Step 1 - Nitro Group Reduction: The reactor is purged with hydrogen gas. The reaction is then carried out at a temperature of 40-50°C under a hydrogen pressure of 0.1-0.6 bar. The reaction is monitored until the hydrogen uptake ceases, indicating the completion of the nitro group reduction to an amino group.

  • Step 2 - Aromatic Ring Hydrogenation: The temperature is raised to 50-60°C, and the hydrogen pressure is increased to 1-4 bar. The hydrogenation is continued until there is no further hydrogen consumption.

  • Catalyst Filtration: After cooling the reactor and venting the hydrogen, the catalyst is removed by filtration through a bed of Celite.

  • Product Isolation: The resulting aqueous solution of 4-aminocyclohexylacetic acid is then typically converted to the hydrochloride salt and the desired trans isomer is isolated, often via esterification and subsequent crystallization.

Protocol 2: High-Pressure Hydrogenation using Raney Nickel[3][6]
  • Reactor Charging: An autoclave is charged with an aqueous solution of the sodium salt of 4-nitrophenylacetic acid.

  • Catalyst Addition: Raney Nickel catalyst is added to the reactor.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen. The reaction is initially conducted at approximately 49°C and 130 atm pressure. Subsequently, the temperature is raised to 130°C and the pressure to 172 atm to drive the hydrogenation of the aromatic ring.

  • Catalyst Removal: Upon completion of the reaction, the reactor is cooled and depressurized. The Raney Nickel catalyst is carefully filtered from the reaction mixture.

  • Isomer Separation and Product Isolation: The filtrate contains a mixture of the cis and trans isomers of 4-aminocyclohexylacetic acid. The mixture is then processed, typically by dissolving in ethanol, saturating with anhydrous hydrochloric acid gas, and heating to reflux to facilitate the isolation of the trans-isomer as its hydrochloride salt.

Synthesis Pathway and Experimental Workflow

The overall synthetic route from 4-nitrophenylacetic acid to this compound is a two-step reduction process. The following diagram illustrates this transformation and the key stages of a typical experimental workflow.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_workflow Experimental Workflow 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Intermediate 4-Aminophenylacetic Acid 4-Nitrophenylacetic_Acid->Intermediate Step 1: Nitro Reduction (e.g., Pd/C, H2) Final_Product trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Intermediate->Final_Product Step 2: Ring Hydrogenation & HCl salt formation (e.g., Pd/C or Raney-Ni, H2) Start Reactor Charging (Substrate, Solvent, Catalyst) Hydrogenation Hydrogenation Reaction (Temperature & Pressure Control) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Isolation Product Isolation (Crystallization, etc.) Filtration->Isolation Analysis Purity & Yield Analysis Isolation->Analysis

References

A Comparative Guide to the Validation of Analytical Methods for the Purity of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of suitable analytical methods for the validation of purity for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Given the limited publicly available, specific validated methods for this compound, this document outlines two common and robust analytical approaches: High-Performance Liquid Chromatography (HPLC) and Titrimetry. The comparison is supported by illustrative experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in establishing method validation.

Overview of Analytical Methodologies

The purity of an active pharmaceutical ingredient (API) intermediate like this compound is critical to ensure the quality and safety of the final drug product. The choice of an analytical method depends on factors such as specificity, sensitivity, accuracy, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating, identifying, and quantifying components in a mixture.[2] For non-chromophoric amino acids like the target compound, derivatization is often employed to enable UV or fluorescence detection, providing high sensitivity and specificity.[2][3]

  • Titrimetry: Titration is a classic, absolute quantitative method that is often used for purity assignments of primary standards. For an amino acid hydrochloride, two types of titration are particularly relevant:

    • Nonaqueous Acid-Base Titration: This method quantifies the basic amino group.

    • Argentometric Titration: This method quantifies the hydrochloride salt content.

Comparison of Method Validation Parameters

The following tables summarize hypothetical but realistic validation data for the proposed HPLC and Titrimetry methods, based on International Council for Harmonisation (ICH) guidelines.[4][5]

Table 1: Comparison of Linearity and Range

ParameterHPLC Method (with Derivatization)Nonaqueous TitrationArgentometric Titration
Range 1 - 15 µg/mL50 - 150 mg50 - 150 mg
Correlation Coefficient (r²) 0.9995Not ApplicableNot Applicable
Linearity Equation y = 45872x + 1250Not ApplicableNot Applicable

Table 2: Comparison of Accuracy and Precision

ParameterHPLC Method (with Derivatization)Nonaqueous TitrationArgentometric Titration
Accuracy (% Recovery) 99.2% - 100.5%99.8% - 100.3%99.7% - 100.2%
Repeatability (RSD%) ≤ 0.8%≤ 0.2%≤ 0.2%
Intermediate Precision (RSD%) ≤ 1.2%≤ 0.3%≤ 0.3%

Table 3: Comparison of Detection and Quantification Limits

ParameterHPLC Method (with Derivatization)Nonaqueous TitrationArgentometric Titration
Limit of Detection (LOD) 0.3 µg/mLNot ApplicableNot Applicable
Limit of Quantitation (LOQ) 1.0 µg/mLNot ApplicableNot Applicable

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analytical methods and the logical structure of method validation.

G Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting A Define Analytical Target Profile (ATP) B Select Method (e.g., HPLC, Titration) A->B C Optimize Method Parameters (e.g., Mobile Phase, Titrant) B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Prepare Validation Protocol Document E->F G Execute Experiments (Accuracy, Precision, Linearity, etc.) F->G H Analyze Data & Compare with Criteria G->H I Prepare Validation Report H->I

Caption: Logical workflow for analytical method validation.

HPLC_Workflow HPLC Purity Assay Workflow prep Sample & Standard Preparation deriv Pre-column Derivatization (e.g., with OPA/FMOC) prep->deriv inject Inject into HPLC System deriv->inject separate Chromatographic Separation (Reversed-Phase Column) inject->separate detect UV or Fluorescence Detection separate->detect quant Data Acquisition & Peak Area Quantification detect->quant report Calculate Purity vs. Reference Standard quant->report

Caption: Experimental workflow for the HPLC method.

Titration_Workflow Titrimetric Purity Assay Workflow weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent (e.g., Acetic Acid or Water) weigh->dissolve titrate Titrate with Standardized Titrant (e.g., Perchloric Acid or Silver Nitrate) dissolve->titrate endpoint Detect Endpoint (Potentiometric or Indicator) titrate->endpoint calculate Calculate Purity based on Titrant Consumption endpoint->calculate

Caption: Experimental workflow for the Titrimetry method.

Detailed Experimental Protocols

The following are illustrative protocols for the purity determination of this compound.

This method provides high sensitivity and is capable of separating the main component from related impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

    • Gradient: 30% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

    • Injection Volume: 10 µL

  • Reagents:

    • O-Phthaldialdehyde (OPA) derivatizing reagent.

    • Reference Standard: this compound, certified purity.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard at 100 µg/mL in diluent (Water:Acetonitrile, 50:50). Create a series of calibration standards by diluting the stock.

    • Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 50 µg/mL in the diluent.

    • Derivatization: To 100 µL of each standard and sample solution, add 400 µL of OPA reagent. Mix and allow to react for exactly 2 minutes at room temperature before injection.

    • Analysis: Inject the derivatized solutions onto the HPLC system.

    • Calculation: Calculate the purity of the sample by comparing the peak area to the calibration curve generated from the reference standards.

This method assays the purity based on the basic amino group.

  • Apparatus:

    • Autotitrator with a suitable electrode system (e.g., glass-calomel).

    • 10 mL burette.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a clean, dry beaker.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Titrate the solution with 0.1 M perchloric acid, recording the potential difference as a function of titrant volume.

    • Determine the endpoint from the inflection point of the titration curve.

    • Perform a blank titration with 25 mL of the solvent and make any necessary corrections.

    • Calculation: Calculate the purity using the following formula: % Purity = (V_sample - V_blank) * M_titrant * MW_compound / (W_sample * 10) Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • M_titrant = Molarity of the titrant

      • MW_compound = Molecular weight of the compound (193.67 g/mol )

      • W_sample = Weight of the sample (mg)

Conclusion

Both HPLC and Titrimetry offer reliable approaches for the purity validation of this compound.

  • The HPLC method is superior in terms of specificity and sensitivity , making it ideal for identifying and quantifying impurities alongside the main component. It is the preferred method for quality control in a regulatory environment.

  • Titrimetry is a robust, precise, and accurate absolute method for determining the overall purity of the substance as an amino acid hydrochloride salt. It is less sensitive to minor impurities that do not possess a titratable group but serves as an excellent reference method for assay assignment.

The selection of the most appropriate method should be based on the specific requirements of the analysis, such as whether the goal is a general purity assay or a detailed impurity profile. A comprehensive validation approach may utilize both techniques to provide orthogonal confirmation of purity.

References

Pharmacological differences between cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the pharmacological differences between the cis and trans isomers of 2-(4-Aminocyclohexyl)acetic acid. While both isomers serve as valuable intermediates in medicinal chemistry, their distinct pharmacological activities have not been extensively characterized and compared in publicly accessible research.

The spatial arrangement of functional groups in stereoisomers can lead to significant differences in their interactions with biological targets, influencing their efficacy, potency, and safety profiles. However, for cis- and trans-2-(4-Aminocyclohexyl)acetic acid, the current body of knowledge primarily focuses on their synthetic routes and their utility as building blocks for more complex drug molecules.

Physicochemical and Synthetic Aspects

The trans isomer of 2-(4-Aminocyclohexyl)acetic acid is generally considered to be the more thermodynamically stable of the two due to reduced steric hindrance.[1] This stability often translates to it being the preferred isomer in synthetic chemistry. Both isomers are typically synthesized from 4-nitrophenylacetic acid through catalytic hydrogenation.[1][2] The ratio of cis to trans isomers can be influenced by the reaction conditions, including the choice of catalyst and pressure.[2]

Table 1: General Characteristics of cis- and trans-2-(4-Aminocyclohexyl)acetic acid

Featurecis-2-(4-Aminocyclohexyl)acetic acidtrans-2-(4-Aminocyclohexyl)acetic acid
Stereochemistry Amino and acetic acid groups are on the same side of the cyclohexane ring.Amino and acetic acid groups are on opposite sides of the cyclohexane ring.
Thermodynamic Stability Generally less stable.Generally more stable.[1]
Primary Role Synthetic intermediate.Key synthetic intermediate.[1][3]

Pharmacological Relevance and Therapeutic Potential

While direct pharmacological data is lacking, the derivatives of these isomers point towards potential areas of biological activity.

trans-2-(4-Aminocyclohexyl)acetic acid

The trans isomer is a well-established precursor in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its most notable application is in the production of Cariprazine , an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] The rigid trans-cyclohexyl backbone is believed to impart favorable conformational properties to the final drug molecule, influencing its interaction with dopamine D2 and D3 receptors.[1]

Derivatives of the trans isomer have also been investigated as potential allosteric modulators of dopamine receptors.[1] Furthermore, there is interest in its use for developing novel inhibitors of soluble epoxide hydrolase (sEH), which are being explored for their anti-inflammatory properties.[1]

cis-2-(4-Aminocyclohexyl)acetic acid

Information regarding the specific biological activities of the cis isomer is even more limited. It is primarily referenced as a synthetic intermediate, and in some synthetic processes, efforts are made to convert the cis isomer to the more desired trans form.[4]

Experimental Methodologies: A Note on the Data Gap

A critical component of a comparative pharmacological guide is the inclusion of detailed experimental protocols. However, due to the absence of published studies directly comparing the pharmacological effects of cis- and trans-2-(4-Aminocyclohexyl)acetic acid, specific protocols for receptor binding assays, functional assays, or in vivo experiments for these specific isomers cannot be provided.

Generally, a comparative study would involve the following conceptual workflow:

G Conceptual Workflow for Pharmacological Comparison cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison Synthesis Synthesis of cis and trans isomers Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (e.g., Radioligand Binding) Purification->Binding Functional Functional Assays (e.g., Second Messenger Analysis) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK PD Pharmacodynamic Studies (Efficacy Models) PK->PD Tox Toxicology Studies PD->Tox Analysis Comparative Analysis of Potency, Efficacy, and Safety Tox->Analysis

Figure 1. A conceptual workflow for the comparative pharmacological evaluation of chemical isomers.

Signaling Pathways: A Hypothetical Consideration

Given that derivatives of trans-2-(4-Aminocyclohexyl)acetic acid are known to interact with dopamine receptors, a potential, though unconfirmed, signaling pathway for these compounds could involve the modulation of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a generalized dopamine receptor signaling cascade. It is important to emphasize that the interaction of either isomer with this pathway has not been experimentally verified.

G Hypothetical Dopamine Receptor Signaling Pathway ligand Dopamine or Isomer Derivative receptor Dopamine Receptor (GPCR) ligand->receptor Binds g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Figure 2. A generalized signaling pathway for a G-protein coupled dopamine receptor.

Conclusion

References

A Researcher's Guide to Comparing the Solubility of Cis- and Trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the aqueous and organic solvent solubility of cis-2-(4-Aminocyclohexyl)acetic acid hydrochloride and trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. Given the importance of solubility in drug development—influencing bioavailability, formulation, and efficacy—this document outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it provides a standardized template for data presentation and visualizations to facilitate a clear and objective comparison between the two diastereomers.

The spatial arrangement of the functional groups in the cis and trans isomers can significantly impact their crystal lattice energy and solvation, leading to differences in solubility. The trans isomer is generally expected to be more thermodynamically stable due to the equatorial positioning of the substituents on the cyclohexane ring, which minimizes steric hindrance. However, the impact of this stability on solubility in different solvent systems warrants empirical investigation. This guide provides the tools for such an investigation.

Comparative Solubility Data

Solvent SystemTemperature (°C)Solubility of cis-isomer (mg/mL)Solubility of trans-isomer (mg/mL)Method
Deionized Water25Thermodynamic
Phosphate-Buffered Saline (pH 7.4)25Thermodynamic
0.1 M Hydrochloric Acid25Thermodynamic
0.1 M Sodium Hydroxide25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
Acetonitrile25Thermodynamic
Deionized Water25Kinetic (2h)
Phosphate-Buffered Saline (pH 7.4)25Kinetic (2h)

Experimental Protocols

To ensure accurate and reproducible results, the following detailed experimental protocols for determining thermodynamic and kinetic solubility are provided. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • cis-2-(4-Aminocyclohexyl)acetic acid hydrochloride

  • This compound

  • Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 M HCl, methanol, etc.)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Add an excess amount of the solid compound to a 2 mL glass vial. An amount that ensures solid is still present at the end of the experiment is crucial.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient time to reach equilibrium. A 24-hour period is standard, but it is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

  • After shaking, allow the vials to stand for a short period to let the undissolved solid settle.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully withdraw a known volume of the supernatant and filter it using a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is the concentration of the compound in the saturated solution.

Kinetic Solubility Determination

This protocol measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early-stage drug discovery screening.[3][4]

Materials:

  • 10 mM DMSO stock solutions of cis- and this compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of detecting turbidity (nephelometry) or a suitable analytical method (e.g., HPLC) after filtration.

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.

  • Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1%).

  • Seal the plate and shake it at room temperature for a set period, typically 1 to 2 hours.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, the samples can be filtered through a 96-well filter plate and the concentration in the filtrate quantified by HPLC.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams have been generated using the DOT language.

Thermodynamic_Solubility_Workflow start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temp (e.g., 24h at 25°C) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtrate filter->dilute analyze Quantify concentration (HPLC) dilute->analyze end End analyze->end Kinetic_Solubility_Workflow start Start prepare_stock Prepare 10 mM DMSO stock solution start->prepare_stock add_to_plate Add DMSO stock to 96-well plate prepare_stock->add_to_plate add_buffer Add aqueous buffer (e.g., PBS pH 7.4) add_to_plate->add_buffer shake Shake plate (e.g., 2h at 25°C) add_buffer->shake measure Measure turbidity (Nephelometry) shake->measure end End measure->end Isomer_Solubility_Relationship cluster_isomers Isomers cis cis-isomer crystal_lattice Crystal Lattice Energy & Solvation Properties cis->crystal_lattice influences trans trans-isomer trans->crystal_lattice influences solubility Differential Solubility (Aqueous & Organic) crystal_lattice->solubility determines

References

Navigating the Landscape of Cyclic Amino Acid Building Blocks in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of pharmaceutical synthesis. This guide provides a comprehensive comparison of alternatives to "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride," a key intermediate in the development of various therapeutic agents. By examining structurally and functionally related compounds, this document aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies.

This guide delves into the synthesis and potential applications of prominent alternatives, including tranexamic acid, 6-aminocaproic acid, GABA analogues such as Gabapentin, and the broader class of β-amino acids. We will explore their synthetic pathways, reported yields, and purity, alongside detailed experimental protocols for their preparation.

Performance Comparison of Key Building Blocks

The following table summarizes the key synthetic parameters for "this compound" and its alternatives, providing a quantitative basis for comparison.

CompoundStarting Material(s)Key Transformation(s)Overall Yield (%)Purity (%)Reference(s)
This compound 4-Nitrophenylacetic acidCatalytic hydrogenationNot explicitly stated in reviewed literature>99% (as trans isomer)[1]
Tranexamic Acid Dimethyl terephthalateMulti-step synthesis including hydrogenation and acylation59.299.6[2]
4-Cyanocyclohexane-1-carboxylic acidCatalytic hydrogenationApprox. 70Not specified[3]
6-Aminocaproic Acid ε-CaprolactamHydrolysis, ion exchange, crystallization75-80>99.9[4][5]
Gabapentin 1,1-Cyclohexanediacetic anhydrideHofmann rearrangementHighHigh[6][7]
β-Cyclohexyl-β-alanine Cyclohexanecarboxaldehyde, malonic acid, ammonium acetateModified Strecker synthesisNot specifiedNot specified[8]

Detailed Synthetic Protocols and Methodologies

A thorough understanding of the synthetic routes is crucial for evaluating the feasibility and resource requirements of utilizing these building blocks. This section provides detailed experimental protocols for the synthesis of each compound.

Synthesis of this compound

The synthesis of the target compound is typically achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid. This two-step reduction first targets the nitro group and subsequently saturates the aromatic ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

  • Nitro Group Reduction: 4-Nitrophenylacetic acid is dissolved in a suitable solvent (e.g., methanol) in a hydrogenation reactor. A palladium on carbon (Pd/C) catalyst is added. The reactor is purged with nitrogen and then filled with hydrogen gas to a pressure of 1-5 bar. The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until the uptake of hydrogen ceases.

  • Aromatic Ring Hydrogenation: The temperature and hydrogen pressure are increased (e.g., 50-100 °C and 5-10 bar) to facilitate the reduction of the aromatic ring. The reaction is monitored by techniques such as HPLC or TLC until the starting material is consumed.

  • Workup and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is then subjected to purification, often involving crystallization or chromatography to isolate the desired trans isomer. The isolated trans-4-aminocyclohexylacetic acid is then treated with hydrochloric acid to afford the hydrochloride salt.

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid 4-Aminophenylacetic_acid 4-Aminophenylacetic acid 4-Nitrophenylacetic_acid->4-Aminophenylacetic_acid H2, Pd/C (Step 1) cis/trans-4-Aminocyclohexylacetic_acid cis/trans-4-Aminocyclohexylacetic acid 4-Aminophenylacetic_acid->cis/trans-4-Aminocyclohexylacetic_acid H2, Pd/C (Step 2) trans-Isomer trans-2-(4-Aminocyclohexyl)acetic acid cis/trans-4-Aminocyclohexylacetic_acid->trans-Isomer Isomer Separation HCl_salt This compound trans-Isomer->HCl_salt HCl

Synthetic pathway to the target compound.
Alternatives in Focus: Synthesis and Protocols

A close structural analog, tranexamic acid, is widely used as an antifibrinolytic agent. Its synthesis has been well-established through various routes.

Experimental Protocol: Synthesis from 4-Cyanocyclohexane-1-carboxylic acid

  • Hydrogenation: 4-Cyanocyclohexane-1-carboxylic acid is dissolved in methanol in a pressure reactor. 10% Palladium on carbon (Pd-C) is added as the catalyst.

  • Reaction Conditions: The mixture is subjected to hydrogenation under a hydrogen atmosphere at normal pressure for approximately 8 hours, with continuous shaking, until the theoretical amount of hydrogen is absorbed.

  • Workup and Isolation: The catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization to yield trans-4-aminomethylcyclohexane-1-carboxylic acid[3].

Diagram: Synthesis of Tranexamic Acid

G cluster_1 Synthesis of Tranexamic Acid 4-Cyanocyclohexane 4-Cyanocyclohexane-1-carboxylic acid Tranexamic_Acid Tranexamic Acid 4-Cyanocyclohexane->Tranexamic_Acid H2, 10% Pd/C, Methanol

A common synthetic route to Tranexamic Acid.

This linear amino acid serves as another alternative, particularly in applications where the rigid cyclic structure is not a strict requirement.

Experimental Protocol: Synthesis from ε-Caprolactam

  • Hydrolysis: ε-Caprolactam is refluxed with concentrated hydrochloric acid and distilled water for 1.5 hours at 103-106 °C to achieve a conversion rate of over 95%.

  • Purification via Ion Exchange: The hydrolysate is diluted and passed through a strongly acidic cation exchange resin column. The column is washed with distilled water to remove hydrochloric acid.

  • Elution and Crystallization: The 6-aminocaproic acid is eluted from the resin using 3.5% ammonium hydroxide. The eluate is decolorized with activated carbon, concentrated under reduced pressure, and then crystallized by the addition of ethanol. The crude product is further purified by recrystallization from distilled water and ethanol to yield a product with a purity of over 99.9% and an overall yield of 75-80%[4][5].

Diagram: Synthesis of 6-Aminocaproic Acid

G cluster_2 Synthesis of 6-Aminocaproic Acid Caprolactam ε-Caprolactam Hydrolysate Hydrolysate Caprolactam->Hydrolysate HCl, H2O, Reflux Purified_Product Purified Product Hydrolysate->Purified_Product Ion Exchange Chromatography Aminocaproic_Acid 6-Aminocaproic Acid Purified_Product->Aminocaproic_Acid Crystallization

Industrial synthesis of 6-Aminocaproic Acid.

Gabapentin, a widely used anticonvulsant, is a GABA analogue with a cyclohexyl backbone, making it a relevant comparator.

Experimental Protocol: Synthesis via Hofmann Rearrangement

  • Monoamide Formation: 1,1-Cyclohexanediacetic anhydride is converted to 1,1-cyclohexanediacetic acid monoamide.

  • Hofmann Rearrangement: The monoamide undergoes a Hofmann rearrangement in an aqueous solution of sodium hypobromite, which is prepared in situ.

  • Isolation: The reaction yields Gabapentin, which can be isolated with high yield and purity[6][7].

Diagram: Synthesis of Gabapentin

G cluster_3 Synthesis of Gabapentin Anhydride 1,1-Cyclohexanediacetic anhydride Monoamide 1,1-Cyclohexanediacetic acid monoamide Anhydride->Monoamide Ammonia Gabapentin Gabapentin Monoamide->Gabapentin Hofmann Rearrangement (NaOBr)

Key steps in the synthesis of Gabapentin.

β-amino acids offer a versatile platform for designing peptidomimetics and other bioactive molecules due to their increased metabolic stability. β-Cyclohexyl-L-alanine is a commercially available example that can serve as a building block in peptide synthesis and drug development[8]. The synthesis of specific β-amino acids often involves multi-step sequences and the choice of route depends on the desired stereochemistry and substitution pattern.

Concluding Remarks

The choice of a cyclic amino acid building block in pharmaceutical synthesis is a multifaceted decision. While "this compound" is a valuable intermediate, alternatives such as tranexamic acid, 6-aminocaproic acid, and GABA analogues present viable options depending on the specific structural requirements and synthetic strategy. Tranexamic acid offers the closest structural similarity, while 6-aminocaproic acid provides a more flexible scaffold. GABA analogues like Gabapentin, with their established synthetic routes, can also be considered. The broader class of β-amino acids opens up a vast chemical space for exploration.

This guide provides a foundational comparison based on available synthetic data. For a definitive selection, researchers are encouraged to perform a thorough cost-benefit analysis and consider the specific context of their target molecule and process development goals. Further head-to-head comparative studies in specific applications would be invaluable to the field.

References

A Researcher's Guide to Purity Standards of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of purity standards for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No: 76325-96-7), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antipsychotic drug Cariprazine.[1] We will delve into common impurities, analytical methodologies for purity assessment, and a comparison with a relevant alternative, offering supporting experimental data and protocols.

Understanding Purity in Research-Grade this compound

This compound is a cyclohexane derivative with a specific stereochemistry that is crucial for its utility in pharmaceutical synthesis.[1] The purity of this compound directly influences the quality, yield, and safety profile of the final API. For research purposes, this compound is typically available with a purity of ≥95% or ≥97%.[2]

Key Impurities of Concern

The most significant impurity in this compound is its geometric isomer, cis-2-(4-Aminocyclohexyl)acetic acid hydrochloride . The synthetic route, often involving the hydrogenation of 4-nitrophenylacetic acid, can produce a mixture of both cis and trans isomers.[3] The separation of these isomers can be challenging, and the presence of the cis isomer can lead to the formation of undesirable stereoisomers in the final drug product, potentially affecting its pharmacological activity and safety.

Other potential impurities may include:

  • Starting materials and reagents: Residual 4-nitrophenylacetic acid or other precursors from the synthesis.

  • Solvents: Residual solvents used during synthesis and purification steps.

  • Byproducts of side reactions: Unintended products formed during the chemical transformations.

Comparative Analysis of Purity Standards

The acceptable level of impurities in this compound depends on the specific application. For early-stage research, a purity of 95% might be acceptable. However, for later-stage development and for syntheses where stereochemical purity is critical, a higher grade of ≥97% or even ≥99% is recommended.

Purity GradeTypical SpecificationPrimary Impurity ConcernRecommended Application
Standard Research Grade ≥95%cis-isomer, residual solventsInitial synthetic route exploration, non-critical applications.
High Purity Grade ≥97% - ≥99%Low levels of cis-isomerLate-stage research, synthesis of compounds for biological testing, cGMP processes.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to assess the purity of this compound and to quantify its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase HPLC method is commonly used.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is particularly useful for identifying and quantifying volatile impurities, including residual solvents and certain byproducts. Due to the low volatility of the target compound, derivatization is often required to convert it into a more volatile form before GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR has emerged as a primary method for purity assessment, offering a direct and accurate measurement of the analyte without the need for a specific reference standard of the compound itself.[4][5] It is especially valuable for determining the precise ratio of trans to cis isomers.

Experimental Protocols

General Protocol for Purity Determination by ¹H qNMR

This protocol provides a general guideline for the determination of purity and the cis/trans isomer ratio.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals in the ¹H NMR spectrum should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

  • The purity of the analyte can be calculated using the following formula:

  • The cis/trans ratio can be determined by integrating distinct and well-resolved signals corresponding to each isomer and calculating their relative proportions.

Comparison with an Alternative: Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a structurally related compound with established therapeutic applications as an antifibrinolytic agent. [6][7]While not a direct substitute in all synthetic applications, its well-defined purity standards and analytical methods can serve as a benchmark.

FeatureThis compoundTranexamic Acid
Primary Use Synthetic intermediate for pharmaceuticals (e.g., Cariprazine)Active Pharmaceutical Ingredient (antifibrinolytic)
Typical Purity (Research) ≥95% - ≥97%≥98% (USP/EP grade)
Key Impurity cis-isomercis-isomer, related substances
Primary Analytical Methods HPLC, GC, qNMRHPLC, Titration

The established pharmacopeial methods for tranexamic acid provide a robust framework that can be adapted for the quality control of this compound, particularly in later-stage development.

Visualizing the Workflow

To ensure the quality of this compound, a systematic workflow is essential, from synthesis to final product analysis.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 4-Nitrophenylacetic_acid 4-Nitrophenylacetic_acid Hydrogenation Hydrogenation 4-Nitrophenylacetic_acid->Hydrogenation cis_trans_mixture cis/trans Mixture Hydrogenation->cis_trans_mixture Crystallization Crystallization cis_trans_mixture->Crystallization trans_isomer trans-Isomer Isolation Crystallization->trans_isomer Final_Product Final Product (trans-isomer) trans_isomer->Final_Product HPLC HPLC GC GC qNMR qNMR Final_Product->HPLC Final_Product->GC Final_Product->qNMR

Caption: Workflow for Synthesis, Purification, and Analysis.

Logical Pathway for Analytical Method Selection

The choice of analytical technique depends on the specific purity attribute being assessed.

Purity_Question Purity Aspect to be Determined Isomer_Ratio cis/trans Isomer Ratio? Purity_Question->Isomer_Ratio Overall_Purity Overall Purity (%)? Purity_Question->Overall_Purity Volatile_Impurities Residual Solvents/Volatiles? Purity_Question->Volatile_Impurities qNMR_Method qNMR Isomer_Ratio->qNMR_Method Primary HPLC_Method HPLC Isomer_Ratio->HPLC_Method Secondary Overall_Purity->qNMR_Method Orthogonal Overall_Purity->HPLC_Method Primary GC_Method GC-MS Volatile_Impurities->GC_Method

Caption: Decision tree for selecting the appropriate analytical method.

By understanding the potential impurities and employing robust analytical methods, researchers can ensure the quality and reliability of their work when using this compound. This guide provides a foundational understanding to aid in the critical evaluation of this important synthetic intermediate.

References

Differential Receptor Affinity of Cis- and Trans-2-(4-Aminocyclohexyl)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor affinity of cis- and trans-2-(4-Aminocyclohexyl)acetic acid analogs, focusing on their interaction with γ-aminobutyric acid (GABA) receptors. Due to the limited availability of direct comparative studies on these specific molecules in the public domain, this guide draws upon data from closely related conformationally restricted GABA analogs to infer their potential differential receptor affinities. The stereochemistry of the cyclohexane ring is a critical determinant of receptor interaction, influencing both potency and selectivity.

Comparison of Receptor Binding Affinity

A key study investigating cis- and trans-3-aminocyclohexanecarboxylic acid, close structural analogs, revealed a significant difference in their ability to inhibit GABA binding to its receptors[1]. The trans isomer was found to be a more potent inhibitor of Na+-independent GABA binding, suggesting a higher affinity for this particular binding site compared to the cis isomer[1]. This suggests that the spatial orientation of the amino and carboxylic acid groups on the cyclohexane ring plays a crucial role in receptor recognition and binding.

Based on these findings, it is highly probable that trans-2-(4-Aminocyclohexyl)acetic acid exhibits a higher affinity for certain GABA receptor subtypes compared to its cis counterpart. The extended conformation of the trans isomer may more closely mimic the conformation of GABA that is preferred by the receptor's binding pocket.

Table 1: Inferred Differential Receptor Affinity of 2-(4-Aminocyclohexyl)acetic Acid Analogs

IsomerInferred Receptor AffinityRationale
trans-2-(4-Aminocyclohexyl)acetic acid Likely higher affinity for GABAA receptorsThe extended conformation is predicted to fit more favorably into the GABA binding site, similar to observations with related conformationally restricted GABA analogs[1].
cis-2-(4-Aminocyclohexyl)acetic acid Likely lower affinity for GABAA receptorsThe folded conformation may result in steric hindrance within the receptor's binding pocket, leading to reduced affinity[1].

Experimental Protocols

To empirically determine the receptor affinity of cis- and trans-2-(4-Aminocyclohexyl)acetic acid analogs, standard radioligand binding assays for GABAA and GABAB receptors can be employed.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of unlabeled compounds for the GABAA receptor by measuring their ability to displace a radiolabeled ligand, such as [3H]muscimol or [3H]GABA.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue.

  • Radioligand: [3H]muscimol or [3H]GABA.

  • Test Compounds: Cis- and trans-2-(4-Aminocyclohexyl)acetic acid.

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of the test compounds (cis- and trans-2-(4-Aminocyclohexyl)acetic acid), and a fixed concentration of the radioligand.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

GABAB Receptor Radioligand Binding Assay

This protocol outlines the determination of binding affinity for the GABAB receptor using a radiolabeled antagonist like [3H]CGP54626.

Materials:

  • Membrane Preparation: Membranes from cells expressing GABAB receptors or from brain tissue.

  • Radioligand: [3H]CGP54626.

  • Test Compounds: Cis- and trans-2-(4-Aminocyclohexyl)acetic acid.

  • Non-specific Binding Control: High concentration of unlabeled GABA or a known GABAB antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the GABAA receptor assay.

  • Assay Setup: Combine the membrane preparation, varying concentrations of the test compounds, and a fixed concentration of [3H]CGP54626 in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a defined period to allow for binding equilibrium (e.g., 90 minutes).

  • Termination and Washing: Terminate the assay and wash the filters as described for the GABAA receptor assay.

  • Quantification and Data Analysis: Measure radioactivity and calculate IC50 and Ki values as described above.

Visualizations

GABAergic Signaling Pathway

The following diagram illustrates the general signaling pathway of GABAA and GABAB receptors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GABA_A GABA_A Receptor (Ionotropic) GABA->GABA_A Binds to GABA_B GABA_B Receptor (Metabotropic) GABA->GABA_B Binds to Chloride Cl- Influx GABA_A->Chloride G_protein G-protein GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Effector Effector Proteins (e.g., K+ channels) G_protein->Effector Effector->Hyperpolarization

Caption: Simplified overview of GABAergic signaling at the synapse.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Benchmarking Synthesis Routes for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of prominent synthesis routes for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a crucial building block in the development of various active pharmaceutical ingredients (APIs), including the antipsychotic drug Cariprazine.

This document delves into the experimental data, protocols, and performance metrics of different synthetic strategies, offering a comprehensive resource for selecting the most suitable route based on specific research and development needs.

Comparative Analysis of Synthesis Routes

The primary and most referenced method for synthesizing this compound starts from 4-nitrophenylacetic acid. The core transformation involves a two-step hydrogenation process. The key variations in the synthesis lie in the choice of catalyst, reaction conditions, and the method of isolating the desired trans isomer.

Parameter Route 1: Two-Step Hydrogenation with Pd/C Route 2: High-Pressure Hydrogenation with Raney-Nickel Route 3: Alternative Catalytic Hydrogenation
Starting Material 4-Nitrophenylacetic acidSodium salt of 4-nitrophenylacetic acid4-Nitrophenylacetic acid
Catalyst Palladium on carbon (Pd/C)[1]Raney-Nickel[2][3][4]Platinum on carbon (Pt/C) or other noble metal catalysts
Solvent Protic solvents (e.g., water, ethanol)[1]Aqueous medium[2][4]Protic solvents (e.g., ethanol)
Reaction Temperature Step 1: 40-50°C; Step 2: 50-60°C[1][4]Step 1: 49°C; Step 2: 130°C[2][4]Varies depending on catalyst and substrate
Reaction Pressure Step 1: 0.1-0.6 bar; Step 2: 1-4 bar[1][4]Step 1: 130 atm; Step 2: 172 atm[2][4]Generally high pressure
Yield Good, with high trans selectivity[4]Lower yield of the desired product due to harsh conditions (approx. 30%)[3]Data not explicitly detailed in the provided results
trans:cis Isomer Ratio 60-70% trans isomer[1][4]Approximately 81% trans and 19% cis isomers[4]Information not specified
Purity High purity achievable after crystallization[4]Isolation of the pure trans isomer is reported to be difficult[2][4]Dependent on purification method
Safety Considerations Milder pressure and temperature conditions are generally safer.Very high pressures pose a significant safety risk (explosion hazard)[3].High-pressure hydrogenations require specialized equipment and precautions.
Key Advantages Milder reaction conditions, higher selectivity towards the trans isomer, and safer operation.[4]Established, albeit harsh, method.Potentially offers alternative selectivity or activity.
Key Disadvantages Requires careful control of temperature and pressure to maintain selectivity.Severe reaction conditions (high temperature and pressure), long reaction times (up to 5 days), and poor safety profile.[3]Less documented in the provided search results.

Experimental Protocols

Route 1: Two-Step Hydrogenation using Palladium on Carbon (Pd/C)

This method is a widely adopted industrial process that offers a good balance of efficiency, selectivity, and safety.[1][4]

Step 1: Reduction of the Nitro Group

  • Charging the Reactor: A suitable reactor is charged with 4-nitrophenylacetic acid and a protic solvent such as deionized water or ethanol.

  • Catalyst Addition: A slurry of 5-10 wt% Palladium on carbon (Pd/C) in the chosen solvent is added to the reactor.

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen to 0.1-0.6 bar. The reaction mixture is heated to 40-50°C.

  • Monitoring: The reaction is monitored by hydrogen uptake. The initial, more rapid uptake corresponds to the reduction of the nitro group to an amine, yielding 4-aminophenylacetic acid.[1]

  • Completion: This step is typically complete when the rate of hydrogen uptake slows significantly.

Step 2: Saturation of the Aromatic Ring

  • Temperature and Pressure Adjustment: The temperature is increased to 50-60°C, and the hydrogen pressure is raised to 1-4 bar.[1]

  • Hydrogenation: The hydrogenation is continued to saturate the aromatic ring, forming a mixture of cis and trans-2-(4-aminocyclohexyl)acetic acid. This step's conditions are optimized to favor the formation of the trans isomer.[1]

  • Catalyst Filtration: Upon completion, the reaction mixture is cooled, and the Pd/C catalyst is removed by filtration.

  • Esterification and Salt Formation: The resulting mixture of aminocyclohexylacetic acid isomers is esterified, typically using ethanol and hydrochloric acid, to form the corresponding ethyl esters.

  • Isolation of the trans Isomer: The desired trans-2-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride is then selectively crystallized from a suitable solvent like acetonitrile.[2][4] The final acid hydrochloride can be obtained by hydrolysis of the ester.

Route 2: High-Pressure Hydrogenation using Raney-Nickel

This is an older method characterized by its harsh reaction conditions.[2][3][4]

  • Preparation: The sodium salt of 4-nitrophenylacetic acid is dissolved in an aqueous medium in a high-pressure autoclave.

  • Catalyst Addition: Raney-Nickel is added as the catalyst.

  • First Hydrogenation Stage: The mixture is heated to approximately 49°C under a hydrogen pressure of 130 atm to reduce the nitro group.[2][4]

  • Second Hydrogenation Stage: The temperature is then raised to 130°C, and the pressure is increased to 172 atm to hydrogenate the aromatic ring.[2][4]

  • Work-up: After the reaction, which can take several days, the catalyst is filtered off. The product is a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid.

  • Isolation: The isolation of the pure trans isomer from the resulting mixture is reported to be challenging.[2][4]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting material to the final product.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_purification Purification & Derivatization cluster_product Final Product Start 4-Nitrophenylacetic Acid Reduction Nitro Group Reduction (e.g., Pd/C, H2) Start->Reduction Step 1 Saturation Aromatic Ring Saturation (e.g., Pd/C, H2) Reduction->Saturation Step 2 Mixture Mixture of cis/trans 4-Aminocyclohexylacetic Acid Saturation->Mixture Esterification Esterification (e.g., EtOH, HCl) Mixture->Esterification Crystallization Selective Crystallization (e.g., Acetonitrile) Esterification->Crystallization Hydrolysis Hydrolysis Crystallization->Hydrolysis Product trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Hydrolysis->Product

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

The choice of synthesis parameters is interconnected and significantly impacts the outcome of the reaction. The following diagram illustrates these relationships.

G cluster_inputs Input Parameters cluster_outputs Performance Metrics Catalyst Catalyst (Pd/C, Raney-Ni) Yield Yield Catalyst->Yield Selectivity Stereoselectivity (trans:cis ratio) Catalyst->Selectivity Cost Cost-Effectiveness Catalyst->Cost Temperature Temperature Temperature->Yield Temperature->Selectivity Safety Safety Temperature->Safety Pressure Pressure Pressure->Yield Pressure->Selectivity Pressure->Safety Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity Yield->Cost Selectivity->Purity Safety->Cost

Caption: Interrelationship of key parameters in the synthesis of the target compound.

References

Safety Operating Guide

Navigating the Disposal of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride are critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive overview of proper disposal procedures, tailored for researchers, scientists, and drug development professionals.

The primary principle of chemical waste management is to treat all chemical waste as hazardous unless it is explicitly determined to be non-hazardous by a qualified professional or institutional safety office.[1] The responsibility for proper disposal lies with the individual who generated the waste, as they are most familiar with its properties.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, an SDS for a similar compound, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride, advises handling with gloves and avoiding dust formation.[2] In case of a spill, the area should be swept up, and the material placed in a suitable, closed container for disposal.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.

Disposal Planning and Procedures

A disposal plan should be in place before any experiment begins.[3] For this compound, the recommended course of action is to contact a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][4]

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Unused product should be disposed of in its original container, if possible, or in a clearly labeled, compatible container.[3]

Key Disposal Data Summary

The following table summarizes crucial information for the disposal of this compound, based on available data for similar compounds and general chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Assumed Hazardous unless confirmed otherwise by EHS.[1]
Primary Disposal Route Licensed Professional Waste Disposal Service.[2]
In-Lab Treatment Not recommended. Avoid neutralization unless part of a documented experimental procedure and approved by EHS.[5]
Container for Disposal Original container or a suitable, closed, and clearly labeled container.[2][3]
Spill Cleanup Sweep up solid material, avoiding dust creation, and place in a closed container for disposal.[2]
Empty Containers Must be "RCRA Empty." Containers that held acutely hazardous chemicals require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_documentation Documentation start Waste Generated: This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous contact_ehs Contact Environmental Health & Safety (EHS) is_hazardous->contact_ehs Yes / Unsure non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No licensed_disposal Arrange for pickup by a licensed disposal service contact_ehs->licensed_disposal log_disposal Log disposal in laboratory records licensed_disposal->log_disposal non_hazardous_disposal->log_disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for preparing chemical waste for disposal involves the following steps:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[7]

  • Containerization: Use a chemically compatible container that is in good condition and has a secure lid.[8] The original product container is often the best choice for unused material.

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and any relevant hazard warnings. Include the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][8] The SAA should be inspected weekly for leaks.[7]

  • Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup. Do not let waste accumulate for more than one year.[8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 76325-96-7). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact to prevent irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Assemble Required PPE prep_area->gather_ppe gather_materials 3. Gather Materials & Reagents gather_ppe->gather_materials weigh 4. Weigh Compound Carefully (Minimize Dust) gather_materials->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve reaction 6. Perform Experimental Procedure dissolve->reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste 8. Segregate Waste Streams decontaminate->segregate_waste dispose 9. Dispose of Waste (Follow Institutional Protocols) segregate_waste->dispose

Caption: Workflow for handling this compound.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Streams and Disposal Procedures:

Waste StreamDisposal Procedure
Solid Chemical Waste Collect unreacted or excess this compound in a clearly labeled, sealed container designated for solid organic waste.
Contaminated Labware Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be disposed of in a designated solid waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed container for liquid organic waste. Do not mix with incompatible waste streams.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the chemical name and primary hazard.

  • Waste should be disposed of through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Consult your institution's specific waste disposal protocols for detailed instructions.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.